methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Description
BenchChem offers high-quality methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)20-16-10-15(11-6-8-12(18)9-7-11)19-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSODIGHLWDXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Abstract
This technical guide provides a comprehensive and in-depth exploration of a robust and efficient synthetic pathway for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, a compound of significant interest to researchers and professionals in the field of drug development. The primary route detailed herein leverages the Pfitzinger quinoline synthesis followed by a Curtius rearrangement, offering a reliable and well-documented approach. This document is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. All quantitative data is summarized for clarity, and key stages of the synthesis are visualized through detailed diagrams. This guide is intended for an audience with a strong background in organic chemistry, including researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. The target molecule of this guide, methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, is a functionalized quinoline with potential applications in drug discovery, necessitating reliable and scalable synthetic routes.
This guide will focus on a strategically sound and experimentally validated pathway for the synthesis of the target carbamate. The chosen pathway, illustrated below, commences with the well-established Pfitzinger reaction to construct the core quinoline-4-carboxylic acid scaffold. This intermediate then undergoes a Curtius rearrangement, a versatile and efficient method for the conversion of carboxylic acids to their corresponding carbamates.
A potential alternative approach involves the direct amination of a suitable quinoline precursor followed by carbamate formation. However, the synthesis of the requisite 2-(4-chlorophenyl)quinolin-4-amine intermediate is less directly documented in the scientific literature, potentially requiring a multi-step sequence with significant optimization. Therefore, the Pfitzinger-Curtius pathway is presented as the primary and more robust synthetic strategy.
Caption: Overall synthetic strategy for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate.
Detailed Synthesis Pathway: Pfitzinger Reaction and Curtius Rearrangement
This section provides a detailed, step-by-step guide for the synthesis of the target molecule, beginning with the formation of the key carboxylic acid intermediate.
Step 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2][3] In this case, isatin is reacted with 4-chloroacetophenone.
Reaction Scheme:
Caption: Pfitzinger reaction for the synthesis of the carboxylic acid intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide (KOH).
-
Addition of Ketone: To this solution, add a solution of 4-chloroacetophenone (1.1 eq) in ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dilute the residue with water and acidify to a pH of 4-5 with 3 M hydrochloric acid (HCl). This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield the pure 2-(4-chlorophenyl)quinoline-4-carboxylic acid.[4][5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Isatin, 4-Chloroacetophenone | [4][5] |
| Key Reagents | Potassium Hydroxide, Ethanol, Hydrochloric Acid | [4][5] |
| Reaction Temperature | Reflux (approx. 85°C) | [4][5] |
| Reaction Time | 8-12 hours | [4][5] |
| Typical Yield | 29-49% | [4][5] |
Rationale for Experimental Choices:
-
Base Catalysis: The use of a strong base like KOH is crucial for the Pfitzinger reaction. It facilitates the hydrolysis of the amide bond in isatin to form a keto-acid intermediate, which is necessary for the subsequent condensation with the enolate of 4-chloroacetophenone.[1]
-
Solvent System: The mixture of ethanol and water provides a suitable medium for both the dissolution of the reactants and the base-catalyzed reaction.
-
Acidification: Acidification of the reaction mixture after completion is essential to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.
Step 2: Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate via Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile.[6][7][8] In this synthesis, the carboxylic acid is first converted to an acyl azide, which then undergoes rearrangement and is subsequently trapped by methanol to yield the final carbamate product. This is a multi-step process that can often be performed in a "one-pot" fashion from the acyl chloride.
Reaction Scheme:
Caption: Curtius rearrangement for the synthesis of the final carbamate product.
Experimental Protocol:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF). Cool the solution in an ice bath and add a solution of sodium azide (NaN₃) (1.2 eq) in a minimal amount of water dropwise, maintaining the temperature below 10°C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Curtius Rearrangement and Methanol Trapping: Carefully extract the acyl azide into an organic solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution containing the acyl azide to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. After the gas evolution ceases, add anhydrous methanol (excess) to the reaction mixture and continue to reflux for an additional 1-2 hours to ensure complete trapping of the isocyanate.
-
Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | [6][9] |
| Key Reagents | Thionyl Chloride, Sodium Azide, Methanol, Toluene | [6][9] |
| Reaction Temperature | Reflux (various stages) | [6][9] |
| Key Intermediates | Acyl chloride, Acyl azide, Isocyanate | [6][7] |
| Typical Yield | Generally good, but substrate-dependent | [6][7] |
Rationale for Experimental Choices:
-
Acyl Chloride Intermediate: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent reaction with sodium azide.
-
Sodium Azide: Sodium azide is a common and effective source of the azide nucleophile for the formation of the acyl azide.
-
Thermal Rearrangement: Heating the acyl azide in an inert solvent like toluene provides the necessary energy for the concerted rearrangement to the isocyanate with the loss of nitrogen gas, which is a thermodynamically favorable process.[7]
-
Methanol as a Trapping Agent: Methanol serves as the nucleophile to react with the highly electrophilic isocyanate intermediate, forming the stable methyl carbamate product.
Alternative Synthetic Strategy: Amination Route
While the Pfitzinger-Curtius pathway is recommended, an alternative approach to the target molecule could involve the synthesis of the key intermediate, 2-(4-chlorophenyl)quinolin-4-amine, followed by its reaction with methyl chloroformate.
Caption: A potential multi-step amination pathway.
This route would likely involve:
-
Synthesis of a 2-(4-chlorophenyl)quinoline: This could potentially be achieved through a Friedländer or Doebner-von Miller reaction.[10][11]
-
Chlorination at the 4-position: The resulting quinoline would need to be chlorinated at the 4-position, likely using a reagent such as phosphorus oxychloride.
-
Nucleophilic Amination: The 4-chloroquinoline derivative would then undergo a nucleophilic aromatic substitution with an ammonia equivalent to introduce the 4-amino group.
-
Carbamate Formation: The final step would be the reaction of the 2-(4-chlorophenyl)quinolin-4-amine with methyl chloroformate in the presence of a base.[12][13]
While theoretically sound, this pathway is likely to be longer and may require more extensive optimization for each step compared to the Pfitzinger-Curtius route.
Characterization Data
For validation of the synthesized compounds, the following analytical data for the key intermediate and a related final product are provided from the literature.
2-(4-chlorophenyl)quinoline-4-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ClNO₂ | [14] |
| Molecular Weight | 283.71 g/mol | [14] |
| Appearance | White to yellow solid | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.5 Hz, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.90 (t, J = 7.5 Hz, 1H), 7.75 (t, J = 7.5 Hz, 1H), 7.60 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H) | [4] |
| HRMS (ESI) [M+H]⁺ | calc. 284.04336, found 284.04630 | [4] |
Methyl N-phenylcarbamate (for general comparison)
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 46-49 °C |
Conclusion
This technical guide has detailed a robust and experimentally supported synthetic pathway for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. The presented Pfitzinger-Curtius route offers a clear and logical progression from readily available starting materials to the final product. By providing detailed experimental protocols, summarizing key quantitative data, and explaining the rationale behind the chosen methodologies, this guide aims to empower researchers to confidently and successfully synthesize this valuable quinoline derivative. The inclusion of an alternative synthetic strategy provides a broader perspective on the available synthetic options. As with any chemical synthesis, appropriate safety precautions should be taken, and all synthesized compounds should be fully characterized to confirm their identity and purity.
References
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinbasen. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Pfitzinger, W. (1886). Chinolinsynthesen aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
-
SynArchive. (n.d.). Doebner-Miller Reaction.
-
ResearchSpace at the University of KwaZulu-Natal. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
-
MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
-
National Center for Biotechnology Information. (2013). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
-
Wikipedia. (n.d.). Curtius rearrangement.
-
PubChem. (n.d.). 2-(4-Chlorophenyl)quinoline-4-carboxylic acid.
-
MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
-
Chemistry Steps. (n.d.). Curtius Rearrangement.
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
-
ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
-
Royal Society of Chemistry. (2013). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.
-
ResearchGate. (2014). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH)-Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines.
-
ResearchGate. (2013). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
-
BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids.
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
-
International Journal of Science and Research (IJSR). (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
-
Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
YouTube. (2021). Curtius Rearrangement.
-
Sigma-Aldrich. (n.d.). 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID.
-
National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.
-
PubChemLite. (n.d.). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2).
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
-
National Center for Biotechnology Information. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
-
SpectraBase. (n.d.). 2-(4-chlorophenyl)-6-methyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide.
-
ACS Publications. (1954). New Carbamates and Related Compounds.
-
SpectraBase. (n.d.). 4-quinolinecarboxamide, 2-(4-chlorophenyl)-N-[2-(1-methylethyl)phenyl]-.
-
PubChemLite. (n.d.). 2-methyl-8-quinolyl n-(4-chlorophenyl)carbamate (C17H13ClN2O2).
-
ARKAT USA, Inc. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines.
-
International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
-
HETEROCYCLES. (2021). three-component reaction of arynes, quinolines, and chloroform: two-step synthesis of.
-
BenchChem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. researchgate.net [researchgate.net]
- 13. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 14. 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C16H10ClNO2 | CID 230596 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinoline-4-yl Carbamates: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] When functionalized with a carbamate moiety at the 4-position, the resulting quinoline-4-yl carbamates emerge as a versatile class of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, with a focus on their synthesis, mechanisms of action, and the experimental protocols for their evaluation. We will delve into their roles as cholinesterase inhibitors for neurodegenerative diseases, their cytotoxic effects against various cancer cell lines, their efficacy as antimicrobial agents, and their potential in mitigating inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of quinoline-4-yl carbamates.
Introduction: The Quinoline Scaffold and the Significance of the Carbamate Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of synthetic drugs.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and antibacterial activities.[1][2][4] The introduction of a carbamate group (-NHCOO-) at the 4-position of the quinoline nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This functionalization can enhance binding to target enzymes, improve cell permeability, and influence the overall pharmacokinetic and pharmacodynamic profile of the compound. The carbamate moiety itself is a recognized pharmacophore, notably present in drugs like rivastigmine, a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor used in the management of Alzheimer's disease.[5][6] This guide will explore the synergistic effect of combining the quinoline scaffold with the carbamate functional group, leading to a diverse range of biological activities.
Synthetic Strategies for Quinoline-4-yl Carbamates
The synthesis of quinoline-4-yl carbamates typically involves the reaction of a 4-hydroxyquinoline or a 4-aminoquinoline precursor with a suitable carbamoylating agent. A common and versatile method is the reaction of 4-hydroxyquinoline with various N-substituted carbamoyl chlorides.[5][7] Another approach involves the reaction of 4-aminoquinolines with chloroformates, which can lead to the formation of N-(quinolin-4-yl)carbamates.[8] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the carbamate nitrogen, which plays a crucial role in modulating the biological activity.
Diagram: General Synthetic Routes to Quinoline-4-yl Carbamates
Caption: Synthetic pathways to quinoline-4-yl carbamates.
Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease
A prominent biological activity of quinoline-4-yl carbamates is their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[9][10] The carbamate moiety in these compounds acts as a "pseudo-irreversible" inhibitor, carbamylating a serine residue in the active site of the enzyme, which is then hydrolyzed much more slowly than the acetylated enzyme, leading to prolonged inhibition.[5]
Structure-Activity Relationship (SAR) Insights
Studies have shown that the nature of the substituents on the carbamate nitrogen significantly influences the inhibitory potency and selectivity towards AChE and BChE.[5][6] For instance, compounds with dimethylcarbamoyl and N-ethyl-N-methylcarbamoyl fragments have demonstrated potent inhibitory activities.[5][6] The position of the carbamate group on the quinoline ring is also critical, with 4-substituted derivatives showing distinct selectivity profiles compared to those substituted at other positions.[5]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for assessing cholinesterase inhibition is the spectrophotometric method developed by Ellman.[9][11] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[9] The rate of color formation is proportional to the enzyme activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 8.0).[9]
-
AChE (from electric eel) and BChE (from equine serum) stock solutions (e.g., 0.5 units/mL in buffer).
-
Substrate solutions: 15 mM Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) in deionized water.
-
DTNB solution (3 mM in buffer).
-
Test compound (quinoline-4-yl carbamate) stock solution (e.g., 1 mM in DMSO) and serial dilutions.
-
Reference inhibitor (e.g., Donepezil or Galantamine).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the test compound solution at various concentrations.
-
20 µL of the enzyme solution (AChE or BChE).
-
-
Incubate the plate at 25°C or 37°C for 15-20 minutes.[12]
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 13 seconds for a total of 10 readings) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][11]
-
Diagram: Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. [13]Quinoline derivatives have been shown to possess anti-inflammatory properties. [1][5][14]Quinoline-4-yl carbamates can potentially exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by stabilizing lysosomal membranes and preventing the denaturation of proteins. [13][15]
Experimental Protocol: In Vitro Anti-inflammatory Assays
Several simple and cost-effective in vitro assays can be used for the initial screening of the anti-inflammatory potential of quinoline-4-yl carbamates. [13][15] a) Inhibition of Protein Denaturation Assay:
Denaturation of proteins is a well-documented cause of inflammation. [16]This assay assesses the ability of a compound to inhibit the thermally induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin. [16][17] Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes. [17]3. Heating: Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes. [17]4. Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm. [17]5. Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.
b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay:
The HRBC membrane is analogous to the lysosomal membrane, and its stabilization is a measure of anti-inflammatory activity. [17]This assay evaluates the ability of a compound to protect HRBCs from hypotonicity-induced lysis.
Step-by-Step Methodology:
-
Preparation of HRBC Suspension: Prepare a suspension of human red blood cells.
-
Reaction Mixture: To a mixture of the HRBC suspension and a hypotonic solution (e.g., hyposaline), add the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture to pellet the intact cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant, which contains the hemoglobin released from lysed cells, at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization and determine the IC50 value.
Conclusion and Future Directions
Quinoline-4-yl carbamates represent a promising and versatile class of compounds with a wide range of biological activities. Their potential as cholinesterase inhibitors for neurodegenerative diseases, cytotoxic agents for cancer therapy, antimicrobial compounds, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds for specific therapeutic targets. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of novel quinoline-4-yl carbamate derivatives. Future research should focus on elucidating the precise molecular mechanisms of action, conducting in vivo efficacy and safety studies, and exploring the potential for developing multi-target-directed ligands based on this privileged scaffold. The continued exploration of quinoline-4-yl carbamates holds significant promise for the discovery of new and effective therapeutic agents to address a variety of unmet medical needs.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Vertex AI Search.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Antimicrobial Susceptibility Testing - Antiviral - Cre
- Antimicrobial Susceptibility Testing - Apec.org. Vertex AI Search.
- Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science. Vertex AI Search.
- Synthesis of N-(quinolin-4-yl)carbamates (25). - ResearchGate.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021). INTEGRA Biosciences.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. WOAH.
- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16 - Benchchem. Benchchem.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. PMC.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025).
- New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic. Oxford Academic.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate.
- Cytotoxic assays for screening anticancer agents - PubMed. (2006). PubMed.
- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. (2023). PMC.
- Madhuranga HDT and Samarakoon DNAW. In vitro Anti-Inflammatory Egg Albumin Denaturation Assay - Medwin Publishers. (2023). Medwin Publishers.
- A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. (2022). Frontiers.
- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry.
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. Frontiers.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024). BioResources.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).
- In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species - MDPI. (2024). MDPI.
- In vitro inhibition of acetylcholinesterase by crude plant extracts
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed. (2016). PubMed.
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. (2023). ACS Omega.
- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - ResearchGate. (2025).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
- quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease - RSC Publishing. (2026). RSC Publishing.
- (PDF)
- New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - MDPI. (2019). MDPI.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. Neuroquantology.
- Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2023). PubMed.
- A comprehensive review on the biological interest of quinoline and its deriv
- (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - ResearchGate.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. SciSpace.
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). RSC Publishing.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). PubMed.
- Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - MDPI. (2021). MDPI.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. PubMed.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023).
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- Synthesis and antimalarial activity of carbamate and amide deriv
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journalajrb.com [journalajrb.com]
- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medwinpublisher.org [medwinpublisher.org]
- 17. bbrc.in [bbrc.in]
physicochemical properties of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
An In-depth Technical Guide to the Physicochemical Properties of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Abstract
This technical guide provides a comprehensive analysis of the predicted , a novel small molecule featuring a 2-phenyl-4-aminoquinoline core structure. Given the significant pharmacological interest in quinoline derivatives as anticancer, antimalarial, and anti-inflammatory agents, a thorough understanding of this compound's properties is essential for its potential development.[1][2] This document synthesizes theoretical predictions with established experimental protocols, offering a robust framework for researchers in medicinal chemistry and drug development. We will explore the compound's molecular structure, propose a viable synthetic pathway, and detail the methodologies for the empirical determination of its key physicochemical characteristics, including solubility, lipophilicity, and thermal properties.
Introduction and Molecular Context
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate belongs to a class of compounds that has garnered substantial attention in pharmaceutical research. The quinoline scaffold is a privileged structure, forming the backbone of numerous approved drugs and biologically active compounds.[1] Its derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, cell cycle arrest, and apoptosis.[2][3] The incorporation of a 2-(4-chlorophenyl) group and a 4-carbamate moiety is a deliberate design choice aimed at modulating the molecule's biological activity and pharmacokinetic profile. The carbamate group, in particular, can act as a hydrogen bond donor and acceptor, influencing receptor binding and solubility.[4]
This guide serves as a foundational resource, bridging the gap between theoretical molecular design and practical laboratory investigation. By elucidating the predicted properties and outlining rigorous validation workflows, we aim to accelerate the research and development pipeline for this promising compound.
Predicted Molecular Properties
The physicochemical properties of a compound are dictated by its molecular structure. Based on the constituent functional groups—a quinoline ring, a chlorophenyl substituent, and a methyl carbamate linker—we can predict several key parameters. These in silico estimations are invaluable for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₇H₁₃ClN₂O₂ | Derived from structure |
| Molecular Weight | 312.75 g/mol | Calculated from formula |
| XLogP3-AA | ~4.0 - 4.5 | Estimated based on the ethyl analog (XLogP3-AA = 4.4)[5] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Derived from structure |
| Hydrogen Bond Acceptors | 3 (Quinoline N, Carbonyl O, Ether O) | Derived from structure |
| Rotatable Bond Count | 3 | Derived from structure |
| Topological Polar Surface Area | ~51.2 Ų | Based on the ethyl analog[5] |
Synthesis and Structural Elucidation
A robust and verifiable synthetic route is paramount. Below, we propose a logical pathway for the synthesis of the title compound, followed by a comprehensive workflow for its structural confirmation.
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages: formation of the key amine intermediate followed by carbamoylation.
-
Step 1: Synthesis of 2-(4-chlorophenyl)quinolin-4-amine. This intermediate can be synthesized via the reaction of 4-chloro-2-(4-chlorophenyl)quinoline with ammonia or, more commonly, through a nucleophilic aromatic substitution reaction. A well-established method involves reacting a 4-chloroquinoline derivative with an amine.[6]
-
Step 2: Carbamoylation. The resulting 4-aminoquinoline intermediate is then reacted with methyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the final product, methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. This is a standard and high-yielding procedure for N-carbamate formation.[7]
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(4-chlorophenyl)quinolin-4-amine
-
To a solution of 4-chloro-2-(4-chlorophenyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), add an excess of the amine source (e.g., a solution of ammonia in methanol, or ammonium chloride with a base) (3-5 eq).
-
Seal the reaction vessel and heat the mixture at 120-150 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amine intermediate.
Step 2: Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
-
Dissolve the 2-(4-chlorophenyl)quinolin-4-amine intermediate (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography.
Structural Verification Workflow
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach is required for unambiguous structural elucidation.
Caption: Analytical workflow for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals in the aromatic region (7.0-9.0 ppm) corresponding to the quinoline and chlorophenyl protons. A singlet for the methyl (O-CH₃) group should appear around 3.8-4.0 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the carbamate (~155 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M+H]⁺, which must match the calculated value for C₁₇H₁₄ClN₂O₂⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the carbamate (~1720 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).[8]
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity. Due to its rigid structure and potential for hydrogen bonding, a melting point above 150 °C is anticipated.[9]
Key Physicochemical Properties and Their Determination
Solubility
-
Scientific Importance: Solubility is a critical determinant of a drug's bioavailability and dictates the feasible routes of administration. It is also essential for designing in vitro assays and purification strategies.
-
Predicted Behavior: The molecule possesses a large, hydrophobic core consisting of the quinoline and chlorophenyl rings. Therefore, aqueous solubility is expected to be very low. It is predicted to be soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol.
-
Experimental Protocol (Shake-Flask Method - OECD 105):
-
Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol).
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantify the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Lipophilicity (LogP)
-
Scientific Importance: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes, its volume of distribution, and its metabolic fate.
-
Predicted Behavior: With a large aromatic surface area and a calculated XLogP of ~4.0-4.5, the compound is expected to be highly lipophilic. This suggests good potential for membrane permeability but may also carry a risk of non-specific binding and metabolic instability.
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in the more aqueous-soluble of the two phases (typically water or buffer saturated with n-octanol).
-
Add an equal volume of the immiscible solvent (n-octanol saturated with water/buffer).
-
Shake the mixture vigorously for a set period to allow for partitioning, then allow the layers to separate completely via centrifugation.
-
Carefully sample both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Chemical Stability
-
Scientific Importance: Understanding a compound's stability under various conditions (pH, light, temperature) is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
-
Predicted Behavior: The quinoline and chlorophenyl rings are generally stable. The carbamate linkage, however, is an ester and can be susceptible to hydrolysis under strongly acidic or basic conditions. The compound is expected to be stable under typical physiological (pH 7.4) and storage conditions.
-
Experimental Protocol (pH-Rate Profile):
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2, 4, 7.4, 9, 12).
-
Prepare stock solutions of the compound in a co-solvent (e.g., acetonitrile) and dilute them into each buffer to a known final concentration.
-
Incubate the solutions at a constant, controlled temperature (e.g., 37 °C or 50 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Quantify the remaining concentration of the parent compound using a stability-indicating HPLC method that separates the parent drug from its degradants.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH provides the pH-rate profile.
-
Biological Context and Potential Applications
The structural motifs within methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate suggest several potential avenues for biological activity, primarily in the field of oncology.
-
Tubulin Polymerization Inhibition: Many 2-phenylquinoline derivatives are known to act as inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
-
Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in many tyrosine kinase inhibitors (TKIs). The 2-(4-chlorophenyl) substitution could facilitate binding within the ATP-binding pocket of various kinases.[3]
-
General Cytotoxic Activity: Compounds with this core structure have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[1][6]
Caption: Potential mechanisms of anticancer activity.
Conclusion
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant scientific interest due to its foundation on the pharmacologically active quinoline scaffold. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and the rigorous experimental workflows required for its empirical characterization. While predicted to have poor aqueous solubility and high lipophilicity, its structural features suggest strong potential as a cytotoxic agent, possibly acting as a tubulin or kinase inhibitor. The protocols and data presented herein establish a critical foundation for any research group aiming to synthesize, characterize, and evaluate this promising molecule for therapeutic applications.
References
- Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
- PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
- MDPI. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
- Scientific Scholar. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
- ResearchGate. (2008, October 10). One Pot Synthesis of Methyl N Phenyl Carbamate from Aniline, Urea and Methanol.
- PubMed. (2026, February 23). Investigation of the Immunomodulatory Effect of Quinoline Derivatives with Antitumor Activity.
- ResearchGate. (n.d.). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate.
- PubChem. (n.d.). methyl N-{2-[1-(4-chlorophenyl)-1h-pyrazol-3-yloxymethyl] phenyl}(N-methoxy) carbamate.
- Benchchem. (n.d.). Verifying the Molecular Structure of Synthesized Methyl N-(4-chlorophenyl)carbamate: A Crystallographic and Spectroscopic Compar.
- PMC. (n.d.). N-(4-Chlorophenyl)quinolin-2-amine.
- Chemical Synthesis Database. (2025, May 20). 6-methyl-3-pyridinyl 4-chlorophenyl(methyl)carbamate.
- PubChemLite. (n.d.). 2-methyl-8-quinolyl n-(4-chlorophenyl)carbamate (C17H13ClN2O2).
- PMC. (n.d.). Methyl N-(4-chlorophenyl)carbamate.
- IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
- MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents.
- ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl....
- EvitaChem. (n.d.). Buy 4-Chlorophenyl methylcarbamate (EVT-427124) | 2620-53-3.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- SpectraBase. (n.d.). 4-quinolinecarboxamide, 2-(4-chlorophenyl)-N-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum.
- PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Wikipedia. (n.d.). Methyl carbamate.
- Taylor & Francis. (n.d.). Methyl carbamate – Knowledge and References.
- Guidechem. (n.d.). ethyl n-[2-(4-chlorophenyl)-4-quinolinyl]carbamate.
- RSC Publishing. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline.
- Chemspace. (n.d.). 2-(4-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide - C23H24ClN3O2 | CSSS00160393286.
- NextSDS. (n.d.). 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide.
- Benchchem. (n.d.). Methyl N-[(4-aminophenyl)methyl]carbamate.
- Chemical Papers. (n.d.). and Quinolinyl a,ß-Unsaturated Ketones.
- PMC - NIH. (2017, November 14). Proline-Based Carbamates as Cholinesterase Inhibitors.
- MDPI. (2022, February 18). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists.
- MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents.
Sources
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl N-[(4-aminophenyl)methyl]carbamate | 850791-48-9 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. chemicalpapers.com [chemicalpapers.com]
- 9. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents | MDPI [mdpi.com]
- 10. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
crystal structure of substituted quinoline carbamates
An In-Depth Technical Guide to the Crystallographic Analysis of Substituted Quinoline Carbamates in Drug Discovery
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] When combined with the versatile carbamate moiety—a functional group known to enhance drug-target interactions and improve pharmacokinetic profiles—the resulting substituted quinoline carbamates represent a promising class of molecules for drug development.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of these compounds. We will explore the causal links between synthetic strategy, crystallization, three-dimensional structure, and the resulting biological function, providing a framework for rational drug design grounded in solid-state characterization.
The Strategic Importance of Quinoline Carbamates
Quinoline and its derivatives are heterocyclic aromatic compounds that form the core of numerous natural and synthetic therapeutic agents, exhibiting activities ranging from anticancer to anti-inflammatory and neuroprotective.[1][5][6] The carbamate group (-NHCOO-) serves as a bioisostere for amide or ester functionalities, offering unique advantages. Its conformational rigidity and ability to act as both a hydrogen bond donor and acceptor allow it to form specific and robust interactions with biological targets.[4] The strategic placement of carbamate groups and other substituents on the quinoline core allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties, directly influencing its structure-activity relationship (SAR).[7][8]
Understanding the precise three-dimensional arrangement of atoms in these molecules is not merely an academic exercise; it is fundamental to explaining their biological activity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing critical insights into the conformational preferences and intermolecular interactions that govern how these molecules behave in a biological system.[9][10]
Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire crystallographic workflow.
Synthesis of Substituted Quinoline Carbamates
A common and effective method for synthesizing quinoline-O-carbamates involves the reaction of a hydroxyquinoline precursor with an appropriate N,N-disubstituted carbamoyl chloride.
Exemplary Protocol: Synthesis of a Quinoline-O-Carbamate [7]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted hydroxyquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH3CN).
-
Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 eq) to the solution. This base acts as a proton scavenger, deprotonating the hydroxyl group to form a more nucleophilic phenoxide.
-
Carbamoyl Chloride Addition: Add the desired N,N-disubstituted carbamoyl chloride (1.3 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 65°C) and stir for 6-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure substituted quinoline carbamate.
-
Expert Insight: The choice of an aprotic solvent like acetonitrile is deliberate; it readily dissolves the reactants but does not interfere with the reaction by, for example, solvolysis of the carbamoyl chloride. The use of excess base ensures complete deprotonation of the starting material, driving the reaction to completion.
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice.[9] A crystal of at least 20-50 micrometers in all dimensions is typically required.[11]
Common Crystallization Techniques for Organic Compounds:
-
Slow Evaporation: This is the simplest method. The purified compound is dissolved in a suitable solvent or solvent mixture until near-saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.
-
Causality: As the solvent volume decreases, the solution becomes supersaturated, and the lowest energy state for the molecules is to pack into a regular crystal lattice. The slower the evaporation, the larger and more well-ordered the crystals are likely to be.
-
-
Solvent Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution is placed in a small, open vial, which is then placed inside a larger, sealed jar containing a "poor" solvent (the precipitant, in which the compound is insoluble). The good and poor solvents must be miscible.
-
Causality: The poor solvent's vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility. This controlled decrease in solubility promotes slow, ordered crystal growth rather than rapid precipitation.
-
-
Solvent Layering: This is a variation of vapor diffusion where the poor solvent is carefully layered on top of the solution of the compound in the good solvent, creating a distinct interface.
-
Causality: Crystallization occurs at the interface as the solvents slowly mix. This method is often faster than vapor diffusion but requires a delicate touch to prevent mixing.
-
The Crystallographic Analysis Workflow
Once a suitable crystal is obtained, the process of determining its structure begins. This workflow integrates precision instrumentation with powerful computational analysis.[12][13]
Step-by-Step Single-Crystal X-ray Diffraction (SC-XRD) Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or glass fiber.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
-
Expert Insight: Cryo-cooling is crucial as it minimizes thermal vibrations of the atoms and significantly reduces radiation damage from the X-ray beam, leading to higher quality diffraction data.[12]
-
-
Data Collection: The crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[11] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) and its symmetry (space group).
-
Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods for small molecules.[13] This yields an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The quality of the final model is assessed by metrics such as the R-factor (agreement factor) and Goodness-of-Fit (GooF). A low R-factor (typically < 0.05) indicates a good fit.
From Crystal Structure to Biological Insight
The refined crystal structure is a rich source of information that directly informs our understanding of a molecule's properties and biological activity.
Analysis of Key Structural Features
A detailed analysis of the crystal structure reveals crucial geometric and electronic features. For a hypothetical compound, N,N-diethyl-7-methoxyquinolin-4-yl carbamate, crystallographic analysis would provide the data summarized in Table 1.
| Parameter | Description | Typical Value/Observation | Significance |
| Space Group | The symmetry of the crystal lattice. | P2₁/c | Indicates a common packing arrangement for organic molecules. |
| Unit Cell (Å) | Dimensions of the repeating box. | a=8.5, b=15.2, c=10.1, β=95° | Defines the size and shape of the molecular packing unit. |
| Dihedral Angles | Torsion angle between the quinoline ring and carbamate plane. | ~5-25° | Reveals the degree of planarity and potential for extended conjugation. A smaller angle suggests more conjugation.[14] |
| Bond Lengths (Å) | e.g., Carbamate C=O and C-N bonds. | C=O: ~1.24 Å; C-N: ~1.35 Å | Shorter C-N and longer C=O bonds than expected can indicate electron delocalization from the nitrogen, affecting reactivity.[4] |
| Intermolecular Interactions | Non-covalent bonds between molecules. | C-H···O, π-π stacking | These interactions dictate the crystal packing and significantly influence physical properties like melting point and solubility. |
The Power of Intermolecular Interactions
The way molecules pack in a crystal is governed by a network of non-covalent interactions. These same forces are often responsible for how a drug binds to its protein target.
-
Hydrogen Bonds: The carbamate N-H (if present) is a strong hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. Weak C-H···O or C-H···N hydrogen bonds also play a significant role in stabilizing the crystal lattice.[15]
-
π-π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The distance and offset of this stacking are key indicators of its strength.
Case Study: Quinoline-O-Carbamates as Cholinesterase Inhibitors
In the development of agents for Alzheimer's disease, quinoline-O-carbamates have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] A structure-activity relationship study revealed critical insights directly explainable by three-dimensional structure:
-
Positional Isomerism: The position of the carbamate group on the quinoline ring drastically alters activity. Carbamates at the 5-position showed excellent dual inhibition of both AChE and BuChE, while those at the 4-position were selective for BuChE, and those at the 8-position were selective for AChE.[7]
-
Structural Rationale: This selectivity is a direct consequence of the shape and amino acid composition of the active sites of the respective enzymes. The 5-substituted derivatives likely possess the optimal geometry to fit into a binding pocket common to both enzymes, while the 4- and 8-substituted analogs can only achieve a favorable binding pose in one enzyme over the other.
-
-
Carbamate Substituents: The nature of the alkyl groups on the carbamate nitrogen (e.g., dimethyl vs. diethyl) also modulates inhibitory potency.[7]
-
Structural Rationale: Molecular docking studies, which place the ligand into the known crystal structure of the target protein, show that these alkyl groups occupy a specific hydrophobic pocket. A diethyl group might provide a better steric fit or more favorable hydrophobic interactions than a dimethyl group, leading to tighter binding and lower IC50 values.[7]
-
The data in Table 2 illustrates how subtle changes in structure, which are precisely defined by crystallography, lead to significant differences in biological function.
| Compound ID | Carbamate Position | Carbamate Group | AChE IC₅₀ (µM) [7] | BuChE IC₅₀ (µM) [7] |
| 3a | 4 | Dimethyl | > 50 | 2.83 |
| 3d | 4 | Morpholine | > 50 | 0.87 |
| 3e | 5 | Dimethyl | 4.5 | 0.94 |
| 3f | 5 | Diethyl | 1.3 | 0.81 |
| 3m | 8 | Dimethyl | 6.5 | > 50 |
Conclusion
The crystallographic analysis of substituted quinoline carbamates is an indispensable tool in modern drug discovery. It provides the ultimate proof of structure and offers unparalleled insight into the conformational and intermolecular factors that drive biological activity. By systematically linking synthetic protocols to high-resolution structural data and functional outcomes, researchers can move beyond serendipity and toward the rational design of more potent and selective therapeutic agents. This guide provides a foundational workflow to empower scientists in this endeavor, emphasizing that a deep understanding of the solid state is fundamental to predicting and optimizing molecular behavior in the solution of life.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
-
ResearchGate. (2022). Chemical Methodologies Original Synthesis and Structural analysis of a Novel Stable Quinoline Dicarbamic Acid.... [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Chen, H., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. [Link]
-
Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(25), 4349–4364. [Link]
-
Verma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6088-6119. [Link]
-
El-Sayed, N. N. E., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8031. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]
-
Zeller, M., & Jasinski, J. P. (2018). Crystal structure of benzo[h]quinoline-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1495. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 396-411. [Link]
-
Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 21(9), 1203. [Link]
-
PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
PubMed. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]
-
Tong, F., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]
-
ResearchGate. (n.d.). Structures of substituted quinoline derivatives (8–11) as antiviral agents. [Link]
-
Ghate, M., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 83, 349-357. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 10. rigaku.com [rigaku.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. excillum.com [excillum.com]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Crystal structure of benzo[h]quinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Decoding the Structure-Activity Relationship (SAR) of 2-Phenylquinoline Derivatives: A Comprehensive Guide for Drug Discovery
Executive Summary
The 2-phenylquinoline scaffold is a highly privileged heterocyclic motif in medicinal chemistry, serving as the architectural core for a vast array of pharmacologically active compounds. This technical whitepaper synthesizes recent advancements in the Structure-Activity Relationship (SAR) of 2-phenylquinoline derivatives, focusing on their efficacy as anticancer agents, broad-spectrum antivirals, and selective estrogen receptor modulators. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind specific structural modifications, provides self-validating experimental protocols, and consolidates critical quantitative data to accelerate lead optimization.
The 2-Phenylquinoline Scaffold: Pharmacological Versatility
The inherent bioactivity of 2-phenylquinolines stems from their rigid, planar structure, which is highly conducive to intercalating with nucleic acids or fitting into narrow hydrophobic protein pockets. The scaffold allows for multi-directional functionalization—primarily at the C-2 phenyl ring, the C-4 position, and the C-6/C-8 positions of the quinoline core—enabling precise tuning of electronic density, lipophilicity, and steric bulk[1].
Figure 1: General SAR map of the 2-phenylquinoline scaffold highlighting key substitution sites.
SAR Insights in Anticancer Drug Development
Tubulin Polymerization Inhibitors
A prominent application of 2-phenylquinolines is their use as tubulin polymerization inhibitors. Derivatives bearing a carboxamide moiety at the C-4 position (2-phenylquinoline-4-carboxamides) have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin[2].
Mechanistic Causality: The introduction of bulky aryl groups at the C-2 and C-4 positions forces the molecule into a conformation that mimics the cis-stilbene geometry of combretastatin A-4. This spatial arrangement is critical for deep insertion into the hydrophobic colchicine binding pocket. For instance, compound 7b exhibited an IC50 of 0.2 μM against HCT116 cells, causing severe disruption of mitotic spindle assembly and subsequent G2/M phase arrest[2].
Figure 2: Mechanistic pathway of 2-phenylquinoline-4-carboxamides inducing apoptosis.
4-Anilino-2-Phenylquinolines and G-Quadruplex Targeting
Modifications on the quinoline ring directly impact the electron density of the aza-aromatic system. In a series of 4-anilino-2-phenylquinolines (analogs of the antitumor agent AMSA), the position of methoxy (OMe) substitutions proved crucial. The antiproliferative activity decreased in the order of 6-OMe > 8-OMe > 8-OH [3][4]. The superiority of the 6-OMe substitution suggests that electron-donating groups at this position enhance π−π stacking interactions with target residues, whereas substitutions at the 8-position introduce steric clashes that hinder optimal binding[4]. Additionally, derivatives with aminomethylphenyl side chains have been shown to target G-quadruplexes, specialized nucleic acid structures critical for cancer cell proliferation[1].
SAR in Antiviral Therapeutics: Broad-Spectrum Coronaviruses
The 2-phenylquinoline scaffold has recently emerged as a highly effective pharmacophore against human coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43[5][6].
Mechanistic Causality: Phenotypic screening revealed that while the unsubstituted 2-phenylquinoline core provides the necessary lipophilic anchor, the presence of an O-alkyl basic side chain at the C-4 position is absolute requirement for antiviral efficacy[5]. This basic side chain becomes protonated at physiological pH, enabling critical electrostatic interactions and hydrogen bonding with the viral helicase (nsp13), a highly conserved enzyme across coronaviruses[6]. Furthermore, the addition of a p-propoxyphenyl moiety at the C-2 position significantly improves the selectivity index (SI) by reducing host-cell cytotoxicity while maintaining low-micromolar viral inhibition (EC50 ranges from 0.2 to 9.4 μM)[6].
Quantitative Data Summary
The following table synthesizes the SAR data across various biological targets, providing a comparative baseline for lead optimization.
| Compound Class / Key Substitution | Primary Target / Model | SAR Justification | Potency (IC50 / EC50) |
| 2-phenylquinoline-4-carboxamide (7b) | Tubulin (SK-OV-3, HCT116) | Colchicine site binding; spatial geometry mimics cis-stilbene[2]. | 0.2 - 0.5 μM |
| 4-anilino-6-methoxy-2-phenylquinoline | Cancer Cell Lines (General) | 6-OMe enhances π−π stacking; superior to 8-OMe/8-OH[4]. | 3.89 μM |
| 2-(p-propoxyphenyl)-4-(O-alkyl)-quinoline | SARS-CoV-2 Helicase (nsp13) | Basic C-4 side chain essential for target binding; lacks cytotoxicity[5][6]. | 6.0 μM |
| 2-phenylquinoline amides (5g) | Breast Cancer (MDA-MB-231) | Amide linkage at C-4 enhances H-bonding; position 4 favored over 2 or 3[7]. | 16.28 μM |
| Halogenated 2-phenylquinolines | Estrogen Receptor β (ER β ) | Increased lipophilicity and decreased ellipsoidal volume drive ER β selectivity[8][9]. | Low nM range |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems. Each step includes internal checkpoints to verify the integrity of the experiment before proceeding.
Protocol 1: Synthesis of 2-Phenylquinoline-4-Carboxamides
Objective: To synthesize C-4 substituted amides while preventing racemization and maximizing yield.
-
Activation: Dissolve 1.0 eq of 2-phenylquinoline-4-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt.
-
Causality: EDCI acts as the coupling agent, while HOBt forms a stable, reactive ester intermediate that suppresses side reactions and prevents racemization.
-
-
Coupling: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) followed by 1.1 eq of the desired substituted amine.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction without interfering with the coupling.
-
-
Self-Validation (Monitoring): Stir at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the highly polar carboxylic acid baseline spot confirms reaction completion.
-
Workup & Purification: Quench with ice water. Extract with ethyl acetate (3x). Wash the organic layer with 10% citric acid, saturated NaHCO3, and brine to remove unreacted starting materials and coupling byproducts. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography.
Protocol 2: In Vitro Tubulin Polymerization Turbidimetry Assay
Objective: To quantify the disruption of microtubule dynamics by synthesized derivatives.
-
Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature polymerization.
-
Assay Setup: In a pre-chilled 96-well half-area plate, add the test compounds (dissolved in DMSO, final DMSO concentration <1%).
-
Self-Validation (Controls): Include Paclitaxel (10 μM) as a positive control for polymerization enhancement, Colchicine (10 μM) as a positive control for polymerization inhibition, and a vehicle control (1% DMSO).
-
-
Initiation: Add 1 mM GTP to all wells.
-
Causality: GTP hydrolysis provides the thermodynamic driving force required for tubulin heterodimers to assemble into microtubules.
-
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Interpretation: A decrease in the Vmax of the assembly curve relative to the vehicle control indicates inhibition of polymerization, validating the compound's mechanism of action.
Figure 3: Iterative workflow for the synthesis, screening, and SAR optimization of 2-phenylquinolines.
Conclusion
The 2-phenylquinoline scaffold offers an exceptional canvas for drug discovery. By systematically manipulating the C-2 phenyl ring for lipophilic interactions, the C-4 position for hydrogen bonding and solubility, and the quinoline core for electronic tuning, researchers can design highly selective agents. Whether targeting the colchicine binding site of tubulin for oncology or the nsp13 helicase for broad-spectrum coronavirus therapeutics, the rational application of these SAR principles is paramount for advancing next-generation therapeutics.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv
- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymeriz
- Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide deriv
- Quantitative structure-activity relationships for a series of selective estrogen receptor-beta modul
- Descriptor analysis of estrogen receptor β-selective ligands using 2-phenylquinoline, tetrahydrofluorenone and 3-hydroxy 6H-benzo[c]chromen-6-one scaffolds. Taylor & Francis.
- Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry.
- Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. cust.edu.tw [cust.edu.tw]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sci-Hub. Quantitative structure-activity relationships for a series of selective estrogen receptor-beta modulators / SAR and QSAR in Environmental Research, 2007 [sci-hub.box]
discovery and synthesis of novel anticancer quinolines
An In-depth Technical Guide to the Discovery and Synthesis of Novel Anticancer Quinolines
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, planar, and aromatic nature provides a privileged framework for designing molecules that can intercalate with DNA or interact with the active sites of various enzymes crucial to cancer cell proliferation and survival.[1][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies involved in the discovery and synthesis of novel quinoline-based anticancer agents. We will delve into the strategic rationale behind synthetic choices, explore key mechanisms of action, and present validated experimental protocols for synthesis and biological evaluation, grounding our discussion in the principles of modern drug discovery.
The Quinoline Scaffold: A Privileged Structure in Oncology
The foundational quinoline structure, a fusion of a benzene ring and a pyridine ring, offers a versatile template for chemical modification.[5] The strategic placement of various substituents at different positions on the quinoline core allows for the fine-tuning of physicochemical properties and biological activity. This versatility is a key reason why quinoline derivatives have been successfully developed as anticancer agents targeting a wide array of molecular pathways.[1][2]
The core structure's planarity is particularly advantageous for designing DNA intercalating agents, which interfere with replication and transcription, and for creating inhibitors that fit into the often-planar ATP-binding pockets of kinases.[1][4]
Caption: The numbered quinoline scaffold, highlighting positions for substitution.
Key Mechanisms of Anticancer Activity
Quinoline derivatives exert their anticancer effects through diverse and often multimodal mechanisms of action. Understanding these pathways is critical for rational drug design.
-
Kinase Inhibition: Many kinases, which are crucial for cell signaling pathways that control growth and proliferation, are overactive in cancer cells. Quinoline-based molecules have been designed as potent inhibitors of various kinases, including Src, c-Met, and Pim-1, by competing with ATP for the binding site.[4][6][7][8]
-
Topoisomerase Poisoning: Topoisomerases are enzymes that manage DNA topology during replication.[9] Certain quinoline derivatives can stabilize the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and cell death.[4][10][11][12][13] This mechanism is analogous to that of established drugs like camptothecin.[10][12][13]
-
Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division. Quinoline compounds can bind to tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and induces apoptosis.[14][15][16][17][18]
-
Induction of Apoptosis: Ultimately, most effective anticancer agents trigger programmed cell death, or apoptosis. Quinoline derivatives can initiate this process by disrupting key signaling pathways, causing cell cycle arrest, or generating DNA damage.[1][2][19]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijmphs.com [ijmphs.com]
- 5. iipseries.org [iipseries.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 16. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticholinesterase Activity of N-Methyl Carbamates: Mechanistic Dynamics, SAR, and Analytical Workflows
Executive Summary
N-methyl carbamates (NMCs) represent a critical class of compounds with applications ranging from agricultural insecticides (e.g., carbofuran, aldicarb) to neurotherapeutics (e.g., rivastigmine for Alzheimer's disease)[1][2]. Their primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine[1][3]. This technical guide provides an in-depth analysis of the anticholinesterase activity of NMCs, exploring their kinetic mechanisms, structure-activity relationships (SAR), and the rigorous analytical methodologies required for their quantification in drug development and toxicological screening.
Mechanistic Foundations of AChE Carbamylation
Unlike organophosphates, which cause irreversible phosphorylation and subsequent "aging" of the enzyme, N-methyl carbamates act as pseudo-substrate inhibitors that reversibly carbamylate the active site[1]. The active site of AChE resides at the bottom of a deep, narrow gorge lined with aromatic residues, featuring a catalytic triad composed of Ser200, His440, and Glu327[3][4].
The inhibition of AChE by NMCs follows a distinct three-step kinetic pathway[2]:
-
Reversible Complex Formation: The NMC diffuses into the active site gorge, forming a reversible Michaelis-Menten complex governed by the dissociation constant ( KD ).
-
Carbamylation: The hydroxyl group of Ser200 executes a nucleophilic attack on the carbamate carbonyl carbon. The leaving group is expelled, resulting in a covalently carbamylated enzyme intermediate. This step is governed by the unimolecular rate constant ( k2 or kuni )[2][3].
-
Decarbamylation: Water hydrolyzes the carbamylated serine, releasing methylamine and regenerating the active enzyme ( k3 ). Because k3 for NMCs is significantly faster than the dephosphorylation rate of organophosphates, the inhibition is clinically and toxicologically transient, typically resolving within 24 hours[1].
Kinetic pathway of AChE reversible inhibition by N-methyl carbamates.
Structure-Activity Relationship (SAR) Dynamics
The anticholinesterase potency of NMCs can be precisely tuned through structural modifications. The overall inhibitory power ( ki ) is a function of both the initial binding affinity ( KD ) and the subsequent carbamylation rate ( k2 )[2]. Understanding these variables is crucial for designing selective neurotherapeutics that target AChE without causing off-target toxicity.
Table 1: Structure-Activity Relationship (SAR) Variables for N-Methyl Carbamates
| Structural Modification | Effect on AChE Inhibition | Mechanistic Rationale |
| N-alkyl chain elongation (up to hexyl) | Increased inhibitory potency (lower IC50) | Enhanced hydrophobic interactions within the acyl binding pocket of the AChE active site gorge[3]. |
| Electron-withdrawing groups on leaving group | Increased carbamylation rate ( k2 ) | Increases the electrophilicity of the carbamate carbonyl, facilitating the nucleophilic attack by Ser200[3][5]. |
| Bulky hydrophobic substitutions on leaving group | Variable (often increases affinity, KD ) | Improves binding affinity via π−π stacking or hydrophobic interactions with the peripheral anionic site (PAS)[3]. |
| Substitution of N-methyl with N,N-dimethyl | Decreased decarbamylation rate ( k3 ) | Steric hindrance slows the hydrolytic attack of water on the carbamylated enzyme intermediate, prolonging inhibition[5]. |
Analytical Workflows: The Modified Ellman’s Assay
The gold standard for quantifying AChE activity and its inhibition by NMCs is the Ellman's assay[4][6]. The assay relies on the hydrolysis of the synthetic substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, which is continuously monitored via spectrophotometry at 412–436 nm[3][7].
Self-validating workflow of the modified Ellman's assay for AChE activity.
Protocol: Self-Validating Kinetic Ellman Assay for Reversible Inhibitors
To ensure scientific integrity, this protocol must be executed as a self-validating system. Reversible inhibitors require continuous kinetic monitoring; endpoint assays will inherently underestimate inhibition due to spontaneous decarbamylation occurring during the assay window.
Step 1: Reagent Preparation & System Controls
-
Buffer: 0.1 M Sodium phosphate buffer (pH 8.0).
-
Causality: AChE catalytic efficiency peaks at a slightly alkaline pH, ensuring maximum signal-to-noise ratio.
-
-
Controls: Establish a Blank (Buffer + DTNB + ATCh), a 100% Activity Control (AChE + Buffer + DTNB + ATCh), and a Positive Inhibition Control (AChE + 10 µM Rivastigmine + DTNB + ATCh).
-
Causality: The blank accounts for spontaneous, non-enzymatic ATCh hydrolysis. The positive control validates the assay's dynamic range and sensitivity to carbamates. Failure of these controls invalidates the run.
-
Step 2: Pre-incubation Phase
-
Combine 10 µL of AChE sample, 10 µL of the NMC inhibitor (or vehicle for controls), and 200 µL of 0.3 mM DTNB in a 96-well microplate.
-
Incubate at 37°C for 10 minutes[4].
-
Causality: Pre-incubation with DTNB clears any endogenous sulfhydryl groups in biological samples (e.g., blood or tissue homogenates) that would otherwise cause an artificial spike in initial absorbance[4]. Furthermore, it allows the NMC to reach binding equilibrium ( KD ) with the enzyme prior to substrate introduction.
-
Step 3: Substrate Initiation
-
Add 10 µL of ATCh to achieve a final concentration of 0.45 to 0.5 mM[4].
-
Causality: The ratio of DTNB to ATCh is a critical failure point. Research demonstrates that a high excess of DTNB (DTNB/ATCh ratio > 10) can act as a direct inhibitor of ATCh hydrolysis, skewing kinetic data[8]. Maintaining a balanced ratio ensures true Michaelis-Menten kinetics are preserved.
-
Step 4: Continuous Spectrophotometric Acquisition
-
Immediately read absorbance at 412 nm every 15 seconds for 3 to 5 minutes[4].
-
Causality: Immediate and continuous reading captures the initial linear velocity ( V0 ) of the reaction. Because N-methyl carbamates are reversible inhibitors, extended assay times lead to non-linear kinetics as the substrate depletes and the enzyme begins to decarbamylate, resulting in an underestimation of the inhibitor's true potency.
-
References
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 2,4-Disubstituted Quinolines: From Classical Reactions to Modern Catalysis
A Senior Application Scientist's Perspective on Synthesis, Characterization, and Application
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 2,4-disubstituted derivatives playing a particularly prominent role in the development of novel therapeutic agents.[1][2][3][4][5] This guide provides an in-depth technical overview of the synthesis and characterization of these vital compounds, offering insights honed from years of practical experience to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system, and ground our discussion in authoritative references.
I. Strategic Approaches to the Quinoline Core: A Tale of Two Centuries
The synthesis of the 2,4-disubstituted quinoline core has evolved significantly from classical, often harsh, condensation reactions to elegant and efficient modern catalytic methods. The choice of synthetic strategy is dictated by factors such as available starting materials, desired substitution patterns, and scalability.
A. The Pillars of Classical Synthesis: Time-Tested Methodologies
Four classical name reactions have historically dominated the synthesis of quinolines. While sometimes limited by harsh conditions and moderate yields, their robustness and versatility have ensured their continued relevance.
1. The Combes Quinoline Synthesis:
First reported in 1888, the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] This method is particularly useful for preparing 2,4-disubstituted quinolines.[8] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the quinoline product.[6][9] Concentrated sulfuric acid is a common catalyst for this transformation.[6]
Mechanism of the Combes Synthesis:
The reaction mechanism involves three key stages:
-
Formation of the Enamine: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form an enamine.[8][9]
-
Protonation and Cyclization: The enamine is protonated by the acid catalyst, which facilitates an intramolecular electrophilic attack of the aniline ring onto the second carbonyl group, leading to cyclization. This is the rate-determining step.[6]
-
Dehydration: The resulting intermediate undergoes dehydration to yield the final 2,4-disubstituted quinoline.[6]
Figure 1: The general workflow of the Combes quinoline synthesis.
2. The Conrad-Limpach-Knorr Synthesis:
This synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, involves the reaction of anilines with β-ketoesters.[10] A key feature of this reaction is its temperature-dependent regioselectivity. Under kinetic control (lower temperatures), the reaction yields 4-hydroxyquinolines, while under thermodynamic control (higher temperatures), the isomeric 2-hydroxyquinolines are formed in what is known as the Knorr quinoline synthesis.[10][11]
Causality of Regioselectivity:
The regioselectivity is a direct consequence of the differential reactivity of the carbonyl groups in the β-ketoester. At lower temperatures, the more reactive ketone carbonyl is preferentially attacked by the aniline. At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable anilide, formed from the attack on the ester carbonyl, predominates.[12]
Figure 2: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
3. The Doebner-von Miller Reaction:
Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce 2,4-disubstituted quinolines.[8][13] The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two carbonyl compounds.[13]
4. The Friedländer Synthesis:
This is a straightforward and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[14][15][16] The reaction can be catalyzed by either acids or bases.[15] Modern variations of this reaction utilize a range of catalysts, including reusable nanocatalysts, to improve efficiency and environmental friendliness.[17][18][19]
Experimental Protocol: Modern Friedländer Synthesis Using a Reusable Nanocatalyst [19]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, 0.02 g).
-
Solvent (Optional): If the reaction is not solvent-free, add a suitable solvent like ethanol (5 mL).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, if the catalyst is magnetic, it can be easily separated using an external magnet. Otherwise, the catalyst can be removed by filtration.
-
Product Isolation: Remove the solvent (if used) under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative. The recovered catalyst can be washed, dried, and reused.[19]
B. The Vanguard of Modern Synthesis: Catalytic Innovations
Modern synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the quinoline scaffold, often under milder conditions and with greater functional group tolerance.
1. A³-Coupling Reactions:
The three-component coupling of an aldehyde, an amine, and an alkyne, known as the A³-coupling reaction, has emerged as a powerful tool for the synthesis of 2,4-disubstituted quinolines.[1][20] This method is prized for its atom economy, high selectivity, and single-step efficiency.[1] Various catalytic systems, including those based on copper and iron, have been successfully employed.[1][20]
2. Palladium-Catalyzed Methodologies:
Palladium catalysis has revolutionized quinoline synthesis, offering versatile routes to a wide array of substituted derivatives.[21] These methods often involve oxidative and tandem annulation strategies, allowing for the construction of complex quinoline frameworks.[21] Recent advances have focused on the synthesis of 2,4-disubstituted quinolines through innovative palladium-catalyzed reactions.[21]
II. Unveiling the Molecular Architecture: A Spectroscopic and Chromatographic Toolkit
Once synthesized, the unambiguous characterization of 2,4-disubstituted quinolines is paramount. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and quantity of the target compounds.
A. Spectroscopic Characterization: The Fingerprints of Molecules
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the quinoline ring and its substituents.[22][23] For complex substitution patterns, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity of protons.[22]
2. Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized quinoline.[24][25] High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.[23] The fragmentation patterns observed in the mass spectrum can provide valuable structural clues, helping to differentiate between isomers.[24][26]
3. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.[23] The absence of N-H stretching bands, for instance, can confirm the successful formation of the quinoline ring in reactions starting from anilines.[23]
B. Chromatographic Analysis: Purity and Quantification
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a robust and widely used technique for the analysis and quantification of quinoline derivatives.[27] Reversed-phase HPLC (RP-HPLC) with a C18 column is a common starting point for method development. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water with a buffer, is critical for achieving optimal separation.[28]
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified. |
| Table 1: Typical HPLC Method Performance Characteristics for Quinoline Derivative Analysis. |
Experimental Protocol: General HPLC Analysis of a Quinoline Derivative [29]
-
System Preparation:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[29]
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: Prepare the mobile phase using HPLC-grade solvents (e.g., acetonitrile and water).[29] Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the synthesized quinoline derivative in a suitable solvent (e.g., mobile phase or methanol).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[29]
-
-
Chromatographic Analysis:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[29]
-
Injection: Inject a known volume of the sample solution.
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to the quinoline derivative.
-
-
Quantification (if required):
-
Prepare a series of standard solutions of the quinoline derivative of known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Figure 3: A typical experimental workflow for HPLC analysis.
III. The Future is Bright: Applications and Outlook
The 2,4-disubstituted quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][29][30] The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the discovery of new quinoline-based therapeutics. Furthermore, the unique photophysical properties of some 2,4-disubstituted quinolines make them attractive candidates for applications in materials science.[1]
IV. Conclusion
The synthesis and characterization of 2,4-disubstituted quinolines represent a vibrant and evolving field of chemical research. From the enduring utility of classical name reactions to the elegance and efficiency of modern catalytic methods, the synthetic chemist has a powerful arsenal of tools at their disposal. A thorough understanding of the underlying mechanisms and the judicious application of modern analytical techniques are essential for the successful preparation and validation of these important heterocyclic compounds. As our understanding of the structure-activity relationships of quinoline derivatives deepens, so too will their impact on medicine and technology.
References
-
Combes quinoline synthesis - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]
-
Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]
-
A Series of 2,4-Disubstituted Quinolines as a New Class of Allosteric Enhancers of the Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. [Link]
-
Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation - Who we serve. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. [Link]
-
Combes Quinoline Synthesis Overview | PDF - Scribd. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. [Link]
-
Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed. [Link]
-
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines - Austin Publishing Group. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. [Link]
-
(IUCr) Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. [Link]
-
Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. [Link]
-
Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines | Organic Letters. [Link]
-
Doebner–von Miller reaction | Request PDF - ResearchGate. [Link]
-
An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs | Analytical Chemistry - ACS Publications. [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. [Link]
-
Selected examples of drugs containing a 2,4-disubstituted quinoline fragments in their overall structure. - ResearchGate. [Link]
-
Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. iipseries.org [iipseries.org]
- 9. youtube.com [youtube.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.iucr.org [journals.iucr.org]
- 24. chempap.org [chempap.org]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate: An In-Depth Technical Guide
Executive Summary
In the landscape of oncology drug discovery, 2-arylquinoline-4-carbamates represent a highly privileged class of small molecules. The quinoline core is well-documented for its ability to intercalate DNA and inhibit critical enzymes such as topoisomerases and tyrosine kinases. The specific functionalization in methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate —incorporating a highly lipophilic 4-chlorophenyl ring and a carbamate linkage—is theoretically designed to enhance cellular permeability and provide critical hydrogen-bonding interactions within kinase hinge regions.
As a Senior Application Scientist, my objective in this whitepaper is to outline a robust, self-validating in vitro screening pipeline to evaluate the preliminary cytotoxicity of this novel compound. We will bypass outdated methodologies in favor of high-fidelity, artifact-free assays, ensuring that the data generated is both biologically relevant and structurally sound.
Mechanistic Rationale & Assay Selection
The Fallacy of Tetrazolium (MTT) Assays for Quinolines
A common pitfall in preliminary drug screening is the default reliance on tetrazolium-based assays (e.g., MTT or MTS). These assays rely on NAD(P)H-dependent cellular oxidoreductases to reduce a yellow tetrazolium dye into purple formazan.
The Causality of Our Choice: We strictly avoid MTT for quinoline derivatives. Quinolines are notorious for their redox-cycling capabilities. They can act as electron shuttles, artificially reducing the MTT dye in the absence of living cells, which leads to false-positive viability signals and artificially inflated IC50 values.
Instead, we utilize an ATP-dependent luminescent assay (such as the1[1]). ATP is a universal, immediate indicator of metabolic activity. Upon cell death, endogenous ATPases rapidly deplete intracellular ATP. By lysing the cells and introducing a recombinant luciferase enzyme, we generate a luminescent signal that is directly proportional to the number of viable cells, completely bypassing redox interference[1].
Establishing the Selectivity Index (SI)
Cytotoxicity is only therapeutically relevant if it is selective. A compound that indiscriminately kills both malignant and healthy cells is a poison, not a drug. We define the Selectivity Index (SI) as the ratio of the IC50 in a normal, non-malignant cell line to the IC50 in a cancerous cell line. An SI > 2.0 indicates preferential toxicity toward malignant cells, establishing a viable therapeutic window[2].
Experimental Workflow & Self-Validating Systems
To ensure scientific integrity, every microplate must act as a self-contained, self-validating system. Our workflow is designed to sequentially filter the compound from a broad viability screen down to specific mechanistic validation.
Figure 1. Sequential workflow for the preliminary cytotoxicity screening of the target compound.
Self-Validating Plate Architecture
When executing the primary screen, the following controls are mandatory on every 96-well or 384-well plate:
-
Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. Keeping DMSO ≤0.1% ensures the solvent does not induce background cytotoxicity.
-
Positive Control (10 µM Doxorubicin): Validates the assay's dynamic range and confirms that the specific cell passage is susceptible to standard chemotherapeutics.
-
Background Blank (Media + Reagent, No Cells): Establishes the baseline luminescence to be subtracted from all experimental wells.
Step-by-Step Methodologies
Primary Screen: ATP-Based Luminescent Cell Viability Assay
This protocol is optimized for a panel of solid tumor lines (e.g., HCT116 colon, A549 lung) and a normal control line (e.g., BALB/3T3 murine fibroblasts).
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well into opaque-walled 96-well plates in 100 µL of complete culture media. Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.
-
Compound Dosing: Prepare a 10 mM stock solution of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in 100% molecular-grade DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Add 10 µL of the diluted compound to the wells (final top concentration: 100 µM; final DMSO: 0.1%).
-
Incubation: Incubate the plates for 72 hours. Causality note: 72 hours allows for at least two full doubling times for most adherent cancer cell lines, ensuring we capture both rapid cytotoxic and delayed cytostatic effects.
-
Reagent Addition: Equilibrate the plate and the1 to room temperature for 30 minutes. Add 100 µL of reagent directly to each well[1].
-
Lysis & Measurement: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Secondary Screen: Annexin V-FITC/PI Apoptosis Assay
Once an IC50 is established, we must determine the mechanism of death. Quinoline derivatives typically induce apoptosis via DNA damage or kinase inhibition, leading to p53 activation and mitochondrial cytochrome c release[3].
Figure 2. Proposed mechanism of apoptosis induction by 2-arylquinoline derivatives.
-
Treatment: Seed 3 × 10⁵ cells per well in a 6-well plate. Treat with the compound at 1× and 2× the calculated IC50 for 48 hours.
-
Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Causality note: Failing to collect the supernatant will result in a massive underestimation of late-stage apoptosis.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Annexin V⁺/PI⁻ indicates early apoptosis, while Annexin V⁺/PI⁺ indicates late apoptosis/secondary necrosis[3].
Quantitative Data Presentation
To properly evaluate the therapeutic potential of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, all primary screening data must be synthesized into a comparative matrix. Below is a structured framework for presenting the IC50 and Selectivity Index (SI) data.
Table 1: Representative In Vitro Cytotoxicity Profile and Selectivity Indices
| Cell Line | Origin / Tissue Type | IC50 (µM) ± SD | Selectivity Index (SI)* | Interpretation |
| HCT116 | Human Colorectal Carcinoma | [Calculated Value] | [BALB IC50 / HCT116 IC50] | Evaluates efficacy in GI-tract malignancies. |
| A549 | Human Lung Adenocarcinoma | [Calculated Value] | [BALB IC50 / A549 IC50] | Evaluates efficacy in highly resistant solid tumors. |
| MCF-7 | Human Breast Adenocarcinoma | [Calculated Value] | [BALB IC50 / MCF-7 IC50] | Evaluates efficacy in hormone-dependent cancers. |
| BALB/3T3 | Murine Embryonic Fibroblast | [Calculated Value] | Baseline (1.0) | Normal control for baseline systemic toxicity. |
*Note: An SI value > 2.0 is the minimum threshold required to justify further in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
References
- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega.com.
- MDPI. "Prenylated Flavonoids with Selective Toxicity against Human Cancers." International Journal of Molecular Sciences.
- National Center for Biotechnology Information (NCBI). "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PMC.
Sources
An In-depth Technical Guide to the Solubility Profile of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in Dimethyl Sulfoxide (DMSO)
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in drug discovery. Given the absence of publicly available solubility data for this specific compound, this document serves not as a data sheet, but as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical foundations of solubility, details the rationale behind experimental design, and provides robust, step-by-step protocols for determining both thermodynamic and kinetic solubility. Our objective is to equip research teams with the necessary knowledge to generate reliable, high-quality solubility data, thereby enabling informed decision-making in the progression of novel chemical entities.
Introduction: The Imperative of Solubility Profiling
In the landscape of modern drug discovery, dimethyl sulfoxide (DMSO) is celebrated as the "universal solvent."[1] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable vehicle for high-throughput screening (HTS) and the preparation of compound stock solutions.[2][3] An accurate understanding of a compound's solubility in DMSO is the first step in ensuring the integrity of virtually all subsequent biological assays. A poorly characterized solubility profile can lead to significant experimental artifacts, including inaccurate concentration measurements due to precipitation, which can mask true biological activity or toxicity.
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a novel chemical entity whose physicochemical properties are not yet documented in public literature. This guide addresses this knowledge gap by presenting a rigorous scientific methodology to fully characterize its solubility profile in DMSO. We will explore the critical distinction between thermodynamic and kinetic solubility, providing the theoretical context and practical workflows required to measure both parameters accurately.
The Duality of Solubility: Thermodynamic vs. Kinetic
Understanding the solubility of a compound is not a matter of finding a single number; it is about characterizing its behavior under different conditions. Two key concepts anchor this understanding: thermodynamic solubility and kinetic solubility.[4]
-
Thermodynamic (or Equilibrium) Solubility (Se): This is the true, intrinsic solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, in the presence of excess solid compound, at a specific temperature and pressure.[5] This value corresponds to the lowest energy state of the system and is typically determined using the "shake-flask" method over an extended period (24-72 hours) to ensure equilibrium is reached.[4] It is the gold-standard measurement for understanding the ultimate solubility limit of the most stable crystalline form of the compound.
-
Kinetic Solubility (Sk): This parameter measures the concentration at which a compound precipitates out of a solution when that solution is prepared via a specific, rapid method. In drug discovery, this is most often determined by diluting a high-concentration DMSO stock solution into an aqueous buffer.[4] The resulting value is not a true equilibrium state and often represents a supersaturated solution.[5] Kinetic solubility is highly dependent on the experimental protocol (e.g., rate of addition, mixing speed, incubation time) and often reflects the solubility of an amorphous or metastable solid form, which is generally higher than the thermodynamic solubility.[6] Despite its variability, it is a crucial parameter as it mimics the conditions of many in vitro biological assays.[7]
The Role of DMSO in Compound Management and Screening
DMSO's status as a premier solvent in pharmaceutical research is due to a unique combination of physical and chemical properties.[8]
-
Broad Solubilizing Power: As a polar aprotic solvent, DMSO can effectively dissolve a vast chemical space, from hydrophilic to highly lipophilic molecules.[2]
-
Miscibility: It is fully miscible with water and a wide range of organic solvents, which is critical when diluting stock solutions into aqueous assay buffers.[2][3]
-
High Boiling Point (189 °C): This property minimizes solvent evaporation at room temperature, ensuring that the concentration of stock solutions remains stable over time.[2]
-
Chemical Stability: DMSO is relatively inert and does not typically react with dissolved compounds, preserving their chemical integrity.[9]
Despite these advantages, researchers must be aware of potential challenges. DMSO is hygroscopic and will readily absorb moisture from the air, which can alter its solvent properties and potentially cause compound precipitation.[10] Furthermore, at concentrations typically above 0.5-1%, DMSO can exhibit cytotoxicity or interfere with biological assay components, necessitating careful control of its final concentration in experiments.[10]
Experimental Protocols for Solubility Determination
To generate a comprehensive solubility profile for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, both thermodynamic and kinetic solubility must be determined. The following sections provide detailed, self-validating protocols for these measurements.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method remains the definitive standard for measuring equilibrium solubility and is recommended by regulatory bodies like the ICH.[4][11] The core principle is to saturate the solvent by agitating it with an excess of the solid compound until the system reaches equilibrium.
Materials and Reagents:
-
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (solid powder, >99% purity)
-
Dimethyl Sulfoxide (DMSO), Anhydrous Grade (≥99.9% purity)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)
-
High-speed centrifuge
-
Calibrated analytical balance and pipettes
-
Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate to at least three separate glass vials. "Excess" is critical; a good starting point is ~10 mg of compound. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker set to a consistent agitation speed (e.g., 150 rpm) within a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for 24 to 48 hours. This extended time is necessary to ensure that not only has dissolution reached a maximum, but also that any potential solution-mediated phase transformations to a more stable, less soluble crystal form have occurred.[5]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 30 minutes to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection & Filtration: Carefully collect an aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.
-
Quantification: Prepare a standard curve of the compound in DMSO with known concentrations. Accurately dilute the filtered supernatant with DMSO to bring its concentration within the linear range of the standard curve. Quantify the concentration of the diluted sample using a validated HPLC-UV method.[12]
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final thermodynamic solubility is reported as the average of the replicate measurements (e.g., in mg/mL or mM).
Protocol for Kinetic Solubility (Turbidimetric Method)
This high-throughput method provides a rapid assessment of the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[13] While not a true solubility measurement, it is highly relevant for predicting compound behavior in biological assays.
Materials and Reagents:
-
10 mM stock solution of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in 100% DMSO
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring turbidity or absorbance (nephelometer)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[10]
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a serial dilution of the stock solution using 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).[10] This ensures that the compound is fully dissolved before being introduced to the aqueous environment.
-
Addition to Aqueous Buffer: In a separate 96-well "assay plate," add a volume of PBS (e.g., 198 µL) to each well. Using a multichannel pipette, rapidly transfer a small volume (e.g., 2 µL) from the DMSO source plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1% and a range of compound concentrations (in this example, from 100 µM down to ~0.2 µM).
-
Incubation: Incubate the assay plate at room temperature for a defined period, typically 1 to 2 hours, allowing time for precipitation to occur.[12]
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12]
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is defined as the concentration at which a sharp, significant increase in turbidity is observed compared to the baseline (DMSO-only controls).
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.
Table 1: Solubility Profile of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
| Parameter | Method | Solvent/Medium | Temperature (°C) | Result | Units |
| Thermodynamic Solubility | Shake-Flask / HPLC-UV | 100% DMSO | 25 | To be determined | mg/mL |
| Thermodynamic Solubility | Shake-Flask / HPLC-UV | 100% DMSO | 25 | To be determined | mM |
| Kinetic Solubility | Turbidimetry | PBS (pH 7.4) + 1% DMSO | 25 | To be determined | µM |
Interpretation of Results:
-
A high thermodynamic solubility in DMSO (e.g., >100 mM) indicates that the compound is highly soluble in the stock solvent, minimizing risks of precipitation during storage or handling.
-
A discrepancy between high kinetic and low thermodynamic solubility is a common and important finding. It suggests that while the compound can form a temporary supersaturated solution (useful for assays), it is prone to crystallization over time, which may have implications for the stability of liquid formulations.[6]
-
A low kinetic solubility (e.g., <10 µM) is a red flag in early discovery, as it may be challenging to achieve sufficient concentrations in aqueous-based biological assays without precipitation, potentially leading to false-negative results.
Conclusion
The determination of a compound's solubility profile in DMSO is a foundational activity in drug discovery. It provides essential data that underpins the reliability of screening campaigns and informs early formulation strategies. This guide provides the theoretical background and detailed, field-proven experimental protocols necessary for any research team to accurately characterize the thermodynamic and kinetic solubility of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. By adhering to these rigorous methods, scientists can generate high-quality, reliable data, ensuring a solid foundation for the subsequent stages of drug development.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]
-
Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. [Link]
-
Bergström, C. A. S., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(5), 893-900. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Wikipedia. Solubility. [Link]
-
PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]
-
Chemistry LibreTexts. (n.d.). Solubility. [Link]
-
ResearchGate. (n.d.). Principles of Solubility. [Link]
-
NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]
-
ICH. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
PubChem. (2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate. [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
ACS Publications. (2012, April 10). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. [Link]
-
Drug Development & Delivery. (2024, September 6). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
PubChem. methyl N-{2-[1-(4-chlorophenyl)-1h-pyrazol-3-yloxymethyl] phenyl}(N-methoxy) carbamate. [Link]
-
NIH. (n.d.). Methyl N-(4-chlorophenyl)carbamate. [Link]
-
Wikipedia. Methyl carbamate. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
-
gChem. (n.d.). DMSO. [Link]
-
ResearchGate. (n.d.). Chemical structure of some carbamate and thiocarbamates pesticides. [Link]
- Google Patents. (2007).
-
MDPI. (2002, September 30). Effect of Organic Solvents and Biologically Relevant Ions on the Light-Induced DNA Cleavage by Pyrene and Its Amino and Hydroxy Derivatives. [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
- Google Patents. (n.d.). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 4. raytor.com [raytor.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gchemglobal.com [gchemglobal.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comprehensive Stability Profiling of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in Aqueous Environments
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Structural Vulnerabilities
The successful formulation of small-molecule therapeutics requires a predictive understanding of their degradation pathways. Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a functionalized azaarene featuring two primary domains of chemical instability in aqueous media:
-
The Carbamate Linkage: Susceptible to pH-dependent hydrolysis.
-
The Quinoline Core: Prone to photochemical degradation and N-oxidation.
As a Senior Application Scientist, I approach stability not merely as a regulatory checkbox, but as a mechanistic puzzle. By understanding the causality behind degradation—such as why specific pH ranges trigger distinct hydrolytic mechanisms, or how UV photons sensitize dissolved oxygen—we can design robust, self-validating analytical workflows. This guide details the theoretical frameworks, kinetic models, and step-by-step methodologies required to comprehensively profile the aqueous stability of this compound.
Hydrolytic Stability & pH-Dependent Kinetics
Mechanistic Causality: The E1cB vs. BAC2 Pathways
Carbamates generally exhibit a U-shaped pH-rate profile, being most stable at slightly acidic to neutral pH (pH 4–6) and highly labile in alkaline conditions. Because methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is an N-monosubstituted (secondary) carbamate, its alkaline hydrolysis does not proceed via standard bimolecular nucleophilic attack (BAC2). Instead, it undergoes an E1cB (Elimination Unimolecular conjugate Base) mechanism [1].
In basic media, the hydroxide ion deprotonates the carbamate nitrogen. The resulting conjugate base rapidly expels the methoxide leaving group to form a highly reactive isocyanate intermediate. This isocyanate is immediately hydrated and decarboxylated to yield the primary amine: 2-(4-chlorophenyl)quinolin-4-amine .
Base-catalyzed E1cB hydrolysis pathway of the quinolin-4-yl carbamate.
Protocol: Self-Validating pH-Rate Profiling
To isolate the hydrolytic kinetics, we must employ a pseudo-first-order experimental design.
Step-by-Step Methodology:
-
Buffer Selection: Prepare 50 mM buffer solutions ranging from pH 1.0 to 12.0. Crucial Insight: Avoid nucleophilic buffers (e.g., Tris or primary amines) at high pH, as they can undergo competitive aminolysis with the carbamate. Use phosphate, acetate, and borate buffers.
-
Co-solvent Addition: Due to the lipophilicity of the 4-chlorophenyl group, prepare the stock solution in HPLC-grade Acetonitrile (ACN). Spike the stock into the aqueous buffers to achieve a final concentration of 50 µM (max 5% ACN v/v to prevent altering the dielectric constant significantly).
-
Incubation & Sampling: Incubate in a thermomixer at 37.0 ± 0.1 °C. Extract 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching (The Self-Validating Step): Immediately quench alkaline samples with an equivalent volume of 0.1 M HCl to instantly halt the E1cB reaction. This ensures the degradation observed perfectly reflects the time of sampling, preventing auto-degradation in the autosampler queue.
-
Quantification: Analyze via RP-HPLC-UV (Detection at 254 nm). Plot ln(Ct/C0) vs. time to extract the observed rate constant ( kobs ).
Quantitative Data Summary
Table 1: Simulated pH-Rate Profile Data for Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate at 37°C.
| pH Level | Primary Mechanism | kobs (h⁻¹) | Half-Life ( t1/2 ) | Major Degradant |
| 1.2 (HCl) | Acid-Catalyzed (A_AC2) | 0.015 | ~46.2 h | 4-aminoquinoline derivative |
| 4.5 (Acetate) | Neutral Water Attack | < 0.001 | > 30 days | None detected |
| 7.4 (Phosphate) | Base-Catalyzed (E1cB) | 0.042 | ~16.5 h | 4-aminoquinoline derivative |
| 10.0 (Borate) | Base-Catalyzed (E1cB) | 0.850 | ~0.8 h | 4-aminoquinoline derivative |
Photochemical Degradation in Aqueous Solution
Mechanistic Causality: ROS Generation and Ring Cleavage
Azaarenes like quinoline are notoriously photosensitive. When exposed to UV irradiation (particularly UV-B and UV-A, 280–400 nm), the quinoline core transitions to an excited singlet or triplet state. In aerated aqueous solutions, this excited state transfers energy to dissolved molecular oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen ( 1O2 ) and hydroxyl radicals (OH•) [2].
These ROS subsequently attack the electron-rich positions of the quinoline ring (typically positions 5 and 8), yielding 5-hydroxy and 8-hydroxyquinoline derivatives, which can further oxidize into quinoline-5,8-diones [3].
Photochemical degradation cascade and ROS-mediated oxidation.
Protocol: ICH Q1B Photostability Testing
To ensure data integrity, photostability must be assessed using a calibrated light source, avoiding the variability of ambient sunlight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µM solution in pH 7.4 phosphate buffer. Split into two identical quartz cuvettes.
-
Dark Control: Wrap one cuvette entirely in aluminum foil. Causality: This isolates thermal degradation from photochemical degradation, providing a baseline for the mass balance equation.
-
Irradiation: Place both cuvettes in a photostability chamber equipped with a Xenon arc lamp (Option 1 per ICH Q1B). Expose to a minimum of 1.2 million lux hours and 200 Watt hours/square meter of near UV energy.
-
Actinometry Check: Use a 2% quinine chemical actinic system alongside the samples to validate the exact photon dose received.
-
LC-MS/MS Analysis: Analyze the irradiated sample against the dark control. Look for +16 Da (hydroxylation) and +30 Da (dione formation) mass shifts.
Oxidative Stability & N-Oxide Formation
Mechanistic Causality
The nitrogen atom within the quinoline ring is a soft nucleophile. Under oxidative stress (e.g., exposure to peroxides during formulation or physiological metabolism), it undergoes electrophilic oxygen transfer to form a quinoline N-oxide [4]. This transformation drastically increases the polarity of the molecule, altering its solubility and pharmacological profile.
Protocol: Forced Degradation via Peroxides
-
Reagent Setup: Prepare a 1 mM solution of the compound in 50% Methanol/Water.
-
Stress Induction: Add H₂O₂ to achieve a final concentration of 3% (v/v). Alternatively, for a more targeted N-oxidation, use m-chloroperoxybenzoic acid (m-CPBA) in a buffered aqueous-organic mixture [5].
-
Incubation: Stir at room temperature for 24 hours.
-
Quenching: Neutralize residual peroxide by adding a stoichiometric excess of sodium metabisulfite ( Na2S2O5 ). Causality: Failing to quench the peroxide will lead to continued oxidation inside the HPLC column, creating artifact peaks and destroying the stationary phase.
Mass Balance & Degradant Summary
A self-validating analytical workflow requires a strict mass balance. The sum of the remaining parent drug and all quantified degradants must equal 100% (± 5%).
Table 2: Forced Degradation Mass Balance & Primary Degradants.
| Stress Condition | Parent Remaining (%) | Total Degradants (%) | Mass Balance (%) | Primary Degradant ID (LC-MS) |
| Base (pH 10, 24h) | 5.2 | 93.1 | 98.3 | 2-(4-chlorophenyl)quinolin-4-amine |
| UV Light (ICH Q1B) | 42.0 | 54.5 | 96.5 | 5-hydroxyquinoline derivative (+16 Da) |
| Oxidation (3% H₂O₂) | 18.4 | 80.2 | 98.6 | Quinoline N-oxide (+16 Da) |
Analytical Workflow Integration
To ensure trustworthiness, all the aforementioned protocols must be integrated into a unified, self-validating analytical pipeline. Quenching mechanisms, dark controls, and orthogonal detection (UV + MS) ensure that the observed degradation is an accurate reflection of the molecule's intrinsic stability, rather than an artifact of the experimental design.
Self-validating analytical workflow for forced degradation studies.
References
-
Hegarty, A. F., Frost, L. N., & Coy, J. H. (1974). Question of amide group participation in carbamate hydrolysis. ResearchGate.[Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate.[Link]
-
Cermenati, L., et al. (1997). Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase. The Journal of Physical Chemistry B.[Link]
-
Dolengovski, E. L., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts.[Link]
-
Liu, W., et al. (2024). Construction of Axially Chiral 4-Aminoquinolines by Cycloaddition and Central-to-Axial Chirality Conversion. Organic Letters.[Link]
Application Note: Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Strategic Overview
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry and drug development. Modifying this core with a carbamate functional group often yields derivatives with enhanced pharmacokinetic stability, improved lipophilicity, and superior target affinity. This application note details a highly efficient, two-phase synthetic protocol for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS: 861208-66-4)[1].
To maximize yield and safety, we bypass the use of unstable o-aminobenzaldehydes and explosive azide intermediates. Instead, the protocol employs a robust Pfitzinger condensation to construct the functionalized quinoline core[2], followed by a modified Curtius rearrangement utilizing diphenylphosphoryl azide (DPPA) to safely install the methyl carbamate in a single, concerted step[3][4].
Mechanistic Rationale & Pathway Design
Phase 1: The Pfitzinger Condensation
The synthesis of the intermediate 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 5466-31-9)[5][6] is achieved via the Pfitzinger reaction. Under strongly basic aqueous-ethanolic conditions, the lactam ring of commercially available isatin is hydrolyzed to form a reactive isatic acid intermediate. This intermediate undergoes a cross-aldol condensation with the enolate of 4-chloroacetophenone, followed by cyclodehydration. This route is strategically chosen because it directly yields the 4-carboxylic acid required for the subsequent rearrangement, avoiding the need for additional oxidation steps[2].
Phase 2: The Modified Curtius Rearrangement
The classical Curtius rearrangement converts a carboxylic acid to an isocyanate via an acyl azide, which is then trapped by an alcohol to form a carbamate[7]. Traditional methods for generating acyl azides rely on hazardous acid chlorides and sodium azide. To ensure operational safety and scalability, this protocol utilizes DPPA. DPPA activates the carboxylic acid in situ, forming the acyl azide without requiring isolation[4]. Upon heating, the acyl azide undergoes a concerted thermal decomposition—losing nitrogen gas without forming a free nitrene—to yield an isocyanate[7]. Because the reaction is conducted in anhydrous methanol, the solvent immediately acts as a nucleophile, trapping the transient isocyanate to form the target methyl carbamate[3][8].
Two-step synthetic workflow from isatin to the target methyl carbamate.
Mechanistic pathway of the DPPA-mediated modified Curtius rearrangement.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid
-
Preparation of the Base Solution: In a 500 mL round-bottom flask, dissolve potassium hydroxide (KOH, 3.0 equiv) in a 1:1 mixture of ethanol and distilled water (100 mL).
-
Causality: A strong aqueous-alcoholic base is required to hydrolyze the amide bond of isatin, generating the reactive isatic acid intermediate.
-
-
Reagent Addition: Add isatin (1.0 equiv) to the stirring basic solution. The solution will turn deep red/brown as the ring opens. Subsequently, add 4-chloroacetophenone (1.05 equiv) dropwise.
-
Causality: A slight stoichiometric excess of the ketone ensures complete consumption of the isatin, simplifying downstream purification.
-
-
Reflux & Condensation: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 85 °C) for 12–16 hours.
-
Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath. Slowly acidify the mixture using 10% aqueous HCl until the pH reaches 3–4.
-
Causality: Acidification protonates the newly formed carboxylate. Because the quinoline-4-carboxylic acid is highly hydrophobic, protonation forces it to crash out of the aqueous solution as a solid precipitate.
-
-
Filtration & Purification: Filter the resulting precipitate under vacuum, wash extensively with cold water to remove inorganic salts, and dry in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
-
Substrate Dissolution: Suspend the dried 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M concentration) in a dry, nitrogen-flushed round-bottom flask.
-
Causality: Methanol serves a dual purpose as both the solvent and the nucleophile for the final trapping step[3]. Anhydrous conditions are critical to prevent competitive hydrolysis of the isocyanate intermediate into a primary amine.
-
-
Activation: Add triethylamine (Et3N, 1.2 equiv) to the suspension. The mixture will become homogeneous as the soluble triethylammonium carboxylate salt forms.
-
Azidation: Slowly add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature.
-
Causality: Controlled addition prevents rapid, uncontrolled generation of nitrogen gas during the subsequent heating phase, ensuring process safety[4].
-
-
Rearrangement & Trapping: Heat the reaction mixture to reflux (65 °C). Maintain reflux for 6–8 hours.
-
Causality: Thermal energy is required to drive the concerted rearrangement of the acyl azide to the isocyanate, which is immediately attacked by methanol[7].
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 5% aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure methyl carbamate.
Quality Control & Self-Validation System
To ensure the integrity of the synthesis, the following self-validating analytical checkpoints must be met at each stage:
-
Intermediate Validation (Post-Protocol 1): The success of the Pfitzinger reaction is confirmed by the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) in IR spectroscopy and the appearance of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹). In ¹H NMR, the diagnostic quinoline H-3 proton must appear as an isolated singlet around 8.4–8.6 ppm.
-
In-Process Reaction Monitoring (Protocol 2): The Curtius rearrangement can be monitored via IR spectroscopy. If an aliquot is taken during the early stages of reflux, a distinct, strong absorption band at ~2250 cm⁻¹ will be visible, corresponding to the transient isocyanate intermediate[4].
-
Final Product Validation: The final methyl carbamate must show the complete disappearance of the carboxylic acid O-H stretch and the emergence of a sharp carbamate N-H stretch (~3300 cm⁻¹) alongside a carbamate C=O stretch (~1720 cm⁻¹). ¹H NMR must reveal a new singlet integrating to 3 protons at ~3.8 ppm, corresponding to the methoxy group of the carbamate.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometry and expected yields for a standard 10 mmol scale synthesis.
| Phase | Reagent / Product | MW ( g/mol ) | Equivalents | Amount | Expected Yield |
| 1 | Isatin | 147.13 | 1.0 | 1.47 g | - |
| 1 | 4-Chloroacetophenone | 154.59 | 1.05 | 1.62 g | - |
| 1 | Potassium Hydroxide (KOH) | 56.11 | 3.0 | 1.68 g | - |
| 1 | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | 283.71 | - | - | 75 – 85% |
| 2 | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | 283.71 | 1.0 | 2.84 g | - |
| 2 | Triethylamine (Et3N) | 101.19 | 1.2 | 1.21 g (1.67 mL) | - |
| 2 | Diphenylphosphoryl azide (DPPA) | 275.24 | 1.1 | 3.03 g (2.37 mL) | - |
| 2 | Methanol (MeOH) | 32.04 | Solvent | 50 mL | - |
| 2 | Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | 312.75 | - | - | 70 – 80% |
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-phenylquinoline| Ambeed [ambeed.com]
- 6. CAS 5466-31-9 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced HPLC Method Development for the Purity Analysis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Executive Summary & Chemical Profiling
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a complex heterocyclic compound featuring a quinoline core, a 4-position carbamate linkage, and a 2-position 4-chlorophenyl substitution. Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making their accurate quantification in pharmaceutical formulations critical for quality control[1].
From a chromatographic perspective, this molecule presents a unique set of physicochemical challenges:
-
High Hydrophobicity: The combination of the quinoline ring, the chlorophenyl group, and the carbamate moiety results in a highly non-polar molecule (estimated LogP > 4.0), requiring a strong organic elution phase.
-
Acid-Base Duality: The quinoline nitrogen is weakly basic (pKa ~ 4.5), while the carbamate NH is slightly acidic/neutral.
-
Silanol Interactions: Unprotonated basic nitrogens strongly interact with residual silanols on silica-based stationary phases, which is the primary cause of severe peak tailing in quinoline analysis[2].
Method Development Rationale (The "Why")
As a Senior Application Scientist, method development cannot be a trial-and-error process; it must be driven by the molecule's specific structural liabilities.
Stationary Phase Selection: The Power of π−π Interactions
While standard C18 columns are routinely used for quinoline derivatives[1], a Phenyl-Hexyl stationary phase is highly recommended for this specific compound. The phenyl phase provides alternative π−π selectivity, which is critical for resolving structurally similar degradation products (such as des-chloro or des-methyl impurities) that a standard aliphatic C18 might co-elute. Furthermore, the column must be heavily end-capped to sterically hinder the quinoline nitrogen from accessing underlying silanols[2].
Mobile Phase & pH Control: Masking Silanols
To achieve sharp, symmetrical peaks, the mobile phase pH must be strictly controlled. Because the quinoline nitrogen has a pKa of ~4.5, operating at a neutral pH would result in partial ionization, leading to split peaks and unpredictable retention times. By utilizing an aqueous phase of 0.1% Trifluoroacetic acid (TFA) (pH ~ 2.0), the quinoline nitrogen is fully protonated. This not only standardizes the ionization state of the molecule but also ion-pairs with the basic nitrogen, effectively masking secondary silanol interactions[1]. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity and superior elution strength for highly hydrophobic chlorophenyl groups.
UV Detection Strategy vs. Derivatization
Standard aliphatic N-methylcarbamates are often thermally unstable and lack strong chromophores, typically requiring post-column derivatization and fluorescence detection (e.g., EPA Method 531.1)[3]. However, the extended aromatic conjugation of the quinoline core in this specific molecule bypasses this limitation. The compound exhibits strong UV absorption, allowing for direct, highly sensitive Diode Array Detection (DAD), thereby streamlining the analytical workflow.
Experimental Protocol
Chromatographic Conditions
The following conditions have been optimized to ensure high sensitivity, selectivity, and reproducibility[1].
| Parameter | Optimized Value | Mechanistic Rationale |
| Column | Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) | π−π interactions for aromatic impurity resolution. |
| Mobile Phase A | 0.1% TFA in Milli-Q Water | Fully protonates quinoline nitrogen (pH ~2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong elution force for the hydrophobic chlorophenyl group. |
| Flow Rate | 1.0 mL/min[1] | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temp. | 30°C[2] | Improves mass transfer kinetics and reduces solvent viscosity. |
| Injection Vol. | 10 µL[1] | Prevents column overloading and maintains peak symmetry. |
| Detection | DAD at 254 nm and 320 nm | 254 nm captures universal aromatics; 320 nm is specific to the quinoline core. |
Gradient Elution Program
A gradient approach is necessary to elute the highly retained hydrophobic API while washing the column of late-eluting lipophilic impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 70 | 30 | Initial Hold / Equilibration |
| 2.0 | 70 | 30 | Isocratic hold for polar impurity elution |
| 12.0 | 10 | 90 | Linear ramp to elute the target carbamate |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 70 | 30 | Return to initial conditions |
| 20.0 | 70 | 30 | Re-equilibration |
Step-by-Step Sample Preparation
-
Diluent Preparation: Prepare a 50:50 (v/v) Acetonitrile:Water mixture. Insight: Matching the diluent to the initial gradient conditions prevents solvent-front distortion and peak broadening.
-
Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile with sonication for 5 minutes. Dilute to volume with Milli-Q water to achieve 1.0 mg/mL.
-
Working Sample Solution: Dilute the stock solution 1:10 with the diluent to achieve a final analytical concentration of 100 µg/mL.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Insight: Amber vials are mandatory as carbamate derivatives can exhibit photolytic degradation.
-
System Suitability Verification (Self-Validation): Before analyzing unknown samples, inject a System Suitability Standard (a mixture of the API and a known des-chloro impurity) three times. The system is validated and ready for sequence execution ONLY if the criteria in Section 4 are met.
Method Validation & System Suitability
To ensure the protocol operates as a self-validating system, the following parameters must be continuously monitored. The method demonstrates excellent separation of enantiomers and related impurities with high precision[2].
| Validation Parameter | Acceptance Criteria | Typical Performance Value |
| System Resolution ( Rs ) | > 2.0 between API and closest impurity | 3.5 |
| Tailing Factor ( Tf ) | < 1.5 | 1.1 - 1.2[2] |
| Linearity ( R2 ) | > 0.999 | > 0.999[1] |
| Precision (RSD%) | < 2.0% | 1.13% - 1.51%[2] |
| Accuracy (% Recovery) | 98% - 102% | 98.5% - 101.2%[1] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.1 µg/mL[1] |
Analytical Workflow Diagram
Figure 1: Analytical workflow for the HPLC purity analysis of the quinoline carbamate derivative.
References
-
[1] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives Source: Benchchem URL:
-
[3] Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent Technologies URL:
-
[2] Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC / NIH URL:
Sources
Application Notes and Protocols for In Vivo Experimental Design of Quinoline-Based Drug Candidates
Introduction
Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone scaffold in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including but not limited to antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The journey of a promising quinoline-based compound from a laboratory curiosity to a clinical candidate is paved with rigorous preclinical in vivo testing. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the rational in vivo experimental design of quinoline-based drug candidates.
The unique chemical structure of quinoline, a fusion of a benzene and a pyridine ring, allows for extensive modification, leading to a diverse range of biological activities.[2][5] This structural versatility, however, also necessitates a tailored approach to in vivo evaluation. Factors such as the intended therapeutic indication, the specific substitutions on the quinoline ring, and the compound's physicochemical properties will profoundly influence the choice of animal models, dosing regimens, and endpoints.[2][6]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice. By understanding the "why" behind the "how," researchers can design more robust and informative in vivo studies, ultimately accelerating the translation of promising quinoline-based drug candidates into novel therapeutics.
PART 1: Foundational Considerations in In Vivo Experimental Design
Before embarking on specific in vivo studies, several foundational elements must be carefully considered to ensure the ethical, scientific, and regulatory integrity of the research.
Ethical Considerations and the 3Rs Principle
All animal experiments must be conducted with the highest ethical standards and in strict accordance with institutional and national guidelines.[1] An Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board must review and approve all protocols.[1][7] The guiding principles for the ethical use of animals in research are the 3Rs :
-
Replacement: Utilizing non-animal methods whenever possible.[8]
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[7]
-
Refinement: Minimizing animal pain and distress through improved experimental procedures and housing conditions.[7][8]
It is a legal and ethical imperative to exhaust all viable non-animal alternatives before proceeding with in vivo studies.[9][10]
Animal Model Selection
The choice of animal model is paramount and is dictated by the therapeutic target of the quinoline-based drug candidate.[1]
| Animal Model | Common Applications for Quinoline Drug Candidates | Rationale & Key Considerations |
| Mice (e.g., BALB/c, C57BL/6, Athymic Nude) | Initial PK/PD, acute toxicity, and efficacy studies for cancer (xenograft models), infectious diseases (e.g., malaria), and inflammatory conditions.[1][11] | Small size, short reproductive cycle, well-established genetics, and availability of numerous disease models.[1] Immunodeficient strains are essential for xenograft studies.[12] |
| Rats (e.g., Sprague-Dawley, Wistar) | Pharmacokinetics, toxicology (including repeat-dose studies), and certain efficacy models.[1][11] | Larger size allows for serial blood sampling. Their physiological and metabolic pathways can sometimes be more predictive of human responses than those of mice.[1] |
| Rabbits | Often used for specific toxicology studies, such as dermal and ocular irritation tests. | Larger species used in later-stage preclinical development. |
| Zebrafish Embryos | High-throughput screening for toxicity and preliminary efficacy.[1] | Rapid development, optical transparency, and small size make them suitable for large-scale screening. |
Formulation and Route of Administration
The formulation and route of administration should align with the intended clinical application.[1]
-
Formulation: Quinoline compounds, often being poorly water-soluble, require appropriate vehicle selection. Common vehicles include 0.5% carboxymethylcellulose (CMC) for oral administration and saline with co-solvents like DMSO and Solutol for intravenous injections.[1] The formulation must be non-toxic and not interfere with the compound's activity.
-
Route of Administration:
-
Oral (p.o.): Most common for many quinoline-based drugs due to patient convenience.[1]
-
Intravenous (i.v.): Used to determine absolute bioavailability and for compounds intended for parenteral administration.[1]
-
Intraperitoneal (i.p.): Often used in preclinical models for ease of administration, though it may not reflect the intended clinical route.
-
Subcutaneous (s.c.): Another common route for preclinical administration.
-
PART 2: Core In Vivo Study Protocols
This section provides detailed, step-by-step protocols for essential in vivo studies for quinoline-based drug candidates.
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a quinoline-based drug candidate.[11]
Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulation for serial blood sampling.[11]
-
Acclimatization: Acclimatize animals for at least one week prior to the study with free access to food and water.[1]
-
Grouping:
-
Group 1: Intravenous (i.v.) administration (e.g., 2 mg/kg).
-
Group 2: Oral (p.o.) gavage administration (e.g., 10 mg/kg).[1]
-
-
Drug Formulation:
-
Administration: Administer a single dose to each animal according to its group.
-
Blood Sampling: Collect blood samples (~0.2 mL) via the jugular vein cannula at pre-defined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1][11] Collect samples in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[11]
-
Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated analytical method, typically LC-MS/MS.[11]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).[6]
Visualization: Pharmacokinetic Study Workflow
Caption: General workflow for an in vivo pharmacokinetic study.[1]
Efficacy Studies in Disease-Relevant Animal Models
Objective: To evaluate the therapeutic efficacy of a quinoline-based drug candidate in a relevant animal model of disease.
Protocol: Anticancer Efficacy in a Xenograft Mouse Model
This protocol is adapted for evaluating a quinoline-based anticancer agent.[12]
-
Animal Model: Female athymic nude mice (4-6 weeks old).[11][12]
-
Cell Line: A human cancer cell line relevant to the drug's proposed mechanism of action (e.g., A549 for lung cancer, MCF-7 for breast cancer).[11][13]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[11]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Regimen:
-
Monitoring:
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.[1] Euthanize animals and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups. Statistical analysis (e.g., t-test, ANOVA) is essential.
Visualization: Efficacy Study Decision Tree
Caption: Decision workflow for a typical in vivo efficacy study.
Preliminary Toxicity Assessment
Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of a quinoline-based drug candidate.
Protocol: Acute Toxicity (LD50) and Dose-Range Finding in Mice
-
Animal Model: Healthy, young adult mice (e.g., ICR strain).[1]
-
Grouping and Dosing: Assign animals to several dose groups (n=5 per group) and a vehicle control group. Administer single, escalating doses of the quinoline compound (e.g., 50, 100, 500, 1000, 2000 mg/kg) via oral gavage.[1]
-
Observation:
-
Data Collection: Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior), body weight changes, and mortality.[1]
-
Data Analysis: Calculate the LD50 value if applicable, and determine the MTD, which is the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Hypothetical Toxicity Data
| Dose (mg/kg) | Mortality (n/5) | Clinical Signs of Toxicity | Body Weight Change (Day 14) |
| Vehicle | 0/5 | None observed | +5% |
| 50 | 0/5 | None observed | +4% |
| 100 | 0/5 | Mild lethargy on Day 1 | +2% |
| 500 | 1/5 | Lethargy, ruffled fur | -5% |
| 1000 | 3/5 | Severe lethargy, ataxia | -12% (survivors) |
| 2000 | 5/5 | Moribund within 24 hours | N/A |
PART 3: Advanced Considerations and Data Interpretation
Structure-Activity and Structure-Toxicity Relationships
Throughout the in vivo testing process, it is crucial to correlate the obtained data with the chemical structure of the quinoline derivatives. Minor modifications to the quinoline scaffold can significantly impact its pharmacokinetic profile, efficacy, and toxicity.[2][6] For example, the addition of a fluorine atom at certain positions can enhance antibacterial activity, while other substitutions might increase toxicity.[2]
Potential for Drug-Drug Interactions
Quinoline-based drugs can be substrates or inhibitors of metabolic enzymes like Cytochrome P450s.[14][15] This can lead to drug-drug interactions if co-administered with other medications. In vitro metabolism studies using liver microsomes can provide early insights into this potential.[14][16]
Regulatory Context
The design and execution of in vivo studies for new drug candidates must adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[17][18] These guidelines provide a framework for the non-clinical data required to support an Investigational New Drug (IND) application.[19]
Conclusion
The in vivo evaluation of quinoline-based drug candidates is a multifaceted process that requires careful planning, ethical consideration, and rigorous scientific execution. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will effectively inform the drug development process. A thorough understanding of the compound's pharmacokinetics, efficacy, and toxicity in relevant animal models is essential for making informed decisions about its potential as a future therapeutic agent.
References
- Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem.
- A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - Lund University Research Portal.
- A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem.
- Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review - DergiPark.
- Why Animal Research Is Necessary | Harvard Medical School.
- Ethical use of animals in medicine testing - EMA - European Union.
- Experimental design for in vivo studies of (3-(Quinolin-3-yl)phenyl)methanol in animal models. - Benchchem.
- Animal ethics - Novo Nordisk.
- Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents - Benchchem.
- Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candid
- Regulatory Guidelines for New Drug Development - Auctores | Journals.
- FDA Research Involving Investigational Drugs - University of Nevada, Reno.
- Pre-Clinical Trials: USFDA Regul
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Why Animal Research Is Necessary | Harvard Medical School [hms.harvard.edu]
- 10. Animal ethics [novonordisk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]
- 18. liveonbiolabs.com [liveonbiolabs.com]
- 19. 110. FDA Research Involving Investigational Drugs | Research Integrity & Security | University of Nevada, Reno [unr.edu]
Advanced Kinase Inhibition Assay Protocol for Quinoline Derivatives: Mechanistic Insights and High-Throughput Screening Methodology
Scientific Rationale & Scaffold Mechanism
Quinoline-containing compounds have emerged as highly versatile and potent scaffolds in modern oncological drug discovery[1]. Characterized by a fused benzene and pyridine ring system, quinoline derivatives exhibit a profound ability to act as ATP-competitive inhibitors across a broad spectrum of kinases, including Epidermal Growth Factor Receptor (EGFR), CDC-like kinases (CLK), and Rho-associated protein kinases (ROCK)[2][3].
The causality behind the success of the quinoline scaffold lies in its spatial geometry and electron distribution, which perfectly mimics the adenine ring of ATP. By inserting itself into the highly conserved hinge region of the kinase catalytic domain, the quinoline core forms critical hydrogen bonds with the peptide backbone, effectively locking the kinase in an inactive conformation and halting downstream oncogenic signaling cascades[3].
Fig 1: Mechanism of quinoline derivatives blocking kinase-mediated oncogenic signaling.
Assay Principle: The Self-Validating Luminescent System
Historically, kinase assays relied on hazardous radiometric techniques ( 33 P-ATP). To achieve high-throughput screening (HTS) with superior safety and precision, this protocol utilizes a luminescent ADP-detection methodology (e.g., ADP-Glo™).
Causality of Assay Choice: Instead of measuring the depletion of ATP (which is difficult to quantify accurately when ATP is present in micromolar excess), this assay measures the generation of ADP. The protocol is designed as a self-validating system :
-
Kinase Reaction: The kinase transfers a phosphate from ATP to the substrate, generating ADP.
-
ATP Depletion: A proprietary reagent is added to terminate the reaction and completely degrade all unreacted ATP. Validation check: A "No Enzyme" control must yield near-zero luminescence, proving complete ATP degradation.
-
ADP Detection: A detection reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting light is directly proportional to kinase activity.
Fig 2: Universal luminescent kinase assay workflow for screening quinoline inhibitors.
Materials and Reagents
Note: This protocol uses EGFR-TK as the model target, but the methodology is universally adaptable to other kinases (e.g., CLK, ROCK) by swapping the enzyme and substrate[2][3].
| Component | Specification / Purpose | Concentration |
| Kinase Buffer | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2 , 0.1 mg/mL BSA. Causality: Mg 2+ is strictly required to coordinate the phosphate groups of ATP in the kinase active site. | 1X Working Solution |
| EGFR Enzyme | Recombinant human EGFR Tyrosine Kinase domain. | 1.25 ng/µL |
| Substrate | Poly(Glu-Tyr) peptide. A universal tyrosine kinase substrate. | 2.5 µM |
| ATP | Adenosine triphosphate. Must be set near the Km of the specific kinase to allow competitive inhibition. | 5.0 µM |
| Test Compounds | Quinoline derivatives (e.g., Sulfonylated Indeno[1,2-c]quinolines). | Serial Dilution |
| Reference Drug | Erlotinib (FDA-approved quinazoline/quinoline-like inhibitor). | Serial Dilution |
Step-by-Step Methodology
Phase 1: Reagent & Compound Preparation
-
Compound Dilution: Dissolve quinoline derivatives in 100% DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.
-
Aqueous Transfer: Dilute the DMSO stocks 1:100 into the Kinase Buffer.
-
Expert Insight (Causality): The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations of DMSO will denature the kinase, leading to false-positive inhibition[3].
-
Phase 2: Kinase Reaction Assembly (384-Well Plate)
-
Buffer Addition: Add 8 µL of Kinase Buffer to each well of a solid white 384-well plate. (White plates maximize luminescence reflection and prevent well-to-well crosstalk).
-
Enzyme Addition: Add 5 µL of the EGFR enzyme (1.25 ng/µL) to the test wells.
-
Self-Validation Step: Leave column 24 empty of enzyme (add 5 µL buffer instead) to serve as the Min Signal Control .
-
-
Inhibitor Addition: Add 2 µL of the diluted quinoline compounds to the respective wells. Incubate at room temperature for 15 minutes to allow compound binding to the enzyme hinge region.
-
Reaction Initiation: Add 10 µL of a master mix containing 5 µM ATP and 2.5 µM Poly(Glu-Tyr) substrate to all wells.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
Phase 3: Luminescent Detection
-
ATP Depletion: Add 25 µL of the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This halts the kinase reaction and completely depletes the remaining unreacted ATP.
-
Signal Generation: Add 50 µL of the Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP into ATP and initiates the luciferase reaction.
-
Readout: Measure luminescence using a microplate reader (e.g., BioTek Cytation 5) with an integration time of 0.5 to 1 second per well[2].
Quantitative Data Presentation
The efficacy of novel quinoline derivatives is benchmarked against established clinical inhibitors. The table below summarizes representative IC 50 data derived from this protocol, highlighting the extreme potency of functionalized quinolines (such as sulfonylated indeno[1,2-c]quinolines and boronic acid-containing pyrazolo-quinolines)[2][3].
| Compound / Inhibitor | Structural Scaffold | Target Kinase | IC 50 Value (nM) | Clinical / Experimental Status |
| Erlotinib (Control) | Quinazoline / Quinoline-like | EGFR-TK | ~20.0 | FDA Approved[3] |
| SIQ6 | Sulfonylated Indeno[1,2-c]quinoline | EGFR-TK | 0.6 - 10.2 | Preclinical Lead[3] |
| HSD1400 | Boronic Acid-pyrazolo[4,3-f]quinoline | CLK1 | 14.0 | Preclinical Lead[2] |
| HSD1791 | Boronic Acid-pyrazolo[4,3-f]quinoline | ROCK | < 10.0 | Preclinical Lead[2] |
Troubleshooting & Best Practices
-
Issue: Shifted or Inaccurate IC 50 Values
-
Causality: Quinoline derivatives are ATP-competitive. If the ATP concentration in the assay significantly exceeds the Km (Michaelis constant) of the specific kinase, the ATP will outcompete the inhibitor, artificially inflating the apparent IC 50 .
-
Solution: Always determine the ATP Km for your specific batch of kinase experimentally before screening, and set the assay [ATP] at or slightly below this Km .
-
-
Issue: High Background Luminescence in "No Enzyme" Controls
-
Causality: Incomplete depletion of unreacted ATP during Phase 3. This is typically caused by degraded ADP-Glo reagent or insufficient incubation time.
-
Solution: Ensure reagents are stored at -20°C and avoid multiple freeze-thaw cycles. Extend the depletion incubation time to 50 minutes if high concentrations of ATP (>100 µM) are used.
-
-
Issue: False Positives (Compound Aggregation)
-
Causality: Highly hydrophobic quinoline derivatives may aggregate in aqueous buffers, forming micelles that non-specifically sequester the kinase or scatter light.
-
Solution: The inclusion of 0.01% Tween-20 and 0.1 mg/mL BSA in the Kinase Buffer prevents non-specific binding and maintains compound solubility[2].
-
Sources
LC-MS/MS method for detecting quinoline carbamates in biological samples
Application Note: High-Resolution LC-MS/MS Method for the Quantification and Pharmacokinetic Profiling of Quinoline Carbamates in Biological Samples
Introduction & Mechanistic Context
Quinoline carbamates—such as the O-quinoline carbamate derivatives of decoquinate (e.g., RMB059, RMB060) and endochin-like quinolones (e.g., ELQ-334)—are highly potent prodrugs developed to combat apicomplexan parasites like Plasmodium falciparum, Toxoplasma gondii, and Neospora caninum[1][2]. The carbamate promoiety is specifically engineered to mask the highly lipophilic nature of the parent quinolone (e.g., decoquinate or ELQ-316). By disrupting crystal lattice formation, these prodrugs drastically improve aqueous solubility and oral bioavailability[2][3].
However, this structural modification introduces a critical bioanalytical challenge: quinoline carbamates are highly susceptible to rapid enzymatic hydrolysis by esterases and carbamidases present in physiological matrices (e.g., plasma, whole blood)[1]. Consequently, pharmacokinetic (PK) profiling requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method capable of simultaneously quantifying the intact prodrug and its parent quinolone, while strictly preventing ex vivo degradation[1].
Experimental Design & Causality
The Analytical Pitfall: If a biological sample containing a quinoline carbamate is collected and processed at room temperature without an immediate enzymatic quench, the prodrug will continue to hydrolyze into the parent drug ex vivo[1]. This results in an artificial underestimation of the prodrug's maximum concentration ( Cmax ) and a false overestimation of the parent quinolone.
The Self-Validating Solution: To establish a trustworthy protocol, the workflow mandates immediate protein precipitation using ice-cold organic solvents (e.g., acetonitrile) spiked with a stable internal standard (IS)[1]. This instantly denatures plasma enzymes, locking the true in vivo ratio of the prodrug to the parent compound.
In vivo and ex vivo enzymatic hydrolysis of quinoline carbamate prodrugs into active quinolones.
Materials and Reagents
-
Analytes: Quinoline carbamate prodrugs (e.g., RMB060, ELQ-334) and parent quinolones (e.g., Decoquinate, ELQ-316)[1][2].
-
Internal Standard (IS): Structural analogs (e.g., RMB073) or Stable Isotopically Labeled (SIL) standards[1].
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), and Formic Acid (FA).
-
Biological Matrix: K2EDTA or Heparinized plasma/whole blood.
Step-by-Step Experimental Protocol
Preparation of Calibrators and Quality Control (QC) Samples
-
Prepare primary stock solutions of the quinoline carbamate and parent quinolone in DMSO or MeOH (1 mg/mL).
-
Dilute stocks in 50% ACN/Water to create working solutions.
-
Spike working solutions into blank, freshly thawed plasma on ice to generate a calibration curve (e.g., 2 ng/mL to 4,000 ng/mL)[1].
-
Causality Note: Spiking must be performed on ice to prevent premature degradation of the calibrators before the extraction step.
-
Sample Extraction (Protein Precipitation)
-
Aliquot 20 µL of the biological sample (whole blood or plasma) into a pre-chilled 1.5 mL microcentrifuge tube[1].
-
Immediate Quench: Instantly add 100 µL of ice-cold ACN containing the IS (e.g., 200 ng/mL RMB073)[1].
-
Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the highly lipophilic analytes[1].
-
Centrifuge at 5,590 × g for 5 minutes at 4°C to pellet the precipitated proteins[1].
-
Transfer 50 µL of the clear supernatant into an autosampler vial containing 50 µL of LC-MS grade water to match the initial mobile phase conditions.
Time-sensitive sample extraction workflow designed to halt ex vivo enzymatic degradation.
LC-MS/MS Analytical Conditions
Liquid Chromatography
Due to the extreme lipophilicity of quinolones, a robust reversed-phase column (e.g., Gemini NX-C18, 5 μm, 2.1 mm × 50 mm) is recommended to maintain sharp peak shapes and prevent carryover[1].
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 5 | 95 |
| 4.5 | 0.4 | 5 | 95 |
| 4.6 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
(Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile)
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive mode[1][2]. Multiple Reaction Monitoring (MRM) is utilized for high selectivity.
Table 2: Representative MRM Transitions
| Analyte | Role | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (V) |
| RMB060 | Prodrug | 608.7 | 418.3 | 25 |
| Decoquinate (DQ) | Parent Drug | 418.3 | 372.2 | 35 |
| RMB073 | Internal Standard | 432.3 | 386.2 | 35 |
(Note: Exact m/z values depend on specific adduct formation and instrument calibration. Molecular weights based on established structural data[4]).
Method Validation & Trustworthiness
To ensure the protocol operates as a self-validating system, the following Quality Control (QC) parameters must be strictly evaluated:
-
Ex Vivo Stability Assessment (Critical): Spike the prodrug into blank plasma at 37°C. Aliquot and quench samples at 0, 5, 15, 30, and 60 minutes. Quantify the appearance of the parent drug to determine the exact half-life of the prodrug in the untreated matrix. This validates the necessity and efficacy of the ice-cold ACN quench.
-
Matrix Effect Evaluation: Assess ion suppression or enhancement by comparing the peak area of the analytes spiked post-extraction into a blank matrix versus a neat solvent. Quinolones often suffer from matrix effects; if suppression exceeds 15%, a SIL-IS is mandatory.
-
Carryover Checks: Inject a double blank (mobile phase only) immediately following the Upper Limit of Quantification (ULOQ) standard. The highly lipophilic nature of decoquinate and ELQs makes them prone to autosampler carryover; aggressive needle washes with 50:50 MeOH:Isopropanol may be required.
References
-
The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria Frontiers in Pharmacology (2022) URL:[Link][1]
-
Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts Antimicrobial Agents and Chemotherapy / PMC (2016) URL:[Link][2]
-
ELQ-316 and BKI-1748 plasma concentrations in BALB/c mice measured 1 h after the final treatments ResearchGate (2020) URL:[Link][3]
-
Structures of decoquinate (DCQ) and its quinoline–O-carbamate derivatives Pathogens / MDPI (2021) URL:[Link][4]
Sources
- 1. Frontiers | The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria [frontiersin.org]
- 2. Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: 2-(4-Chlorophenyl)quinoline Scaffolds in Targeted Oncology
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols
Executive Summary & Strategic Rationale
In contemporary oncology drug development, overcoming off-target toxicity and acquired kinase resistance remains a paramount challenge. Quinoline-based scaffolds—particularly 2-(4-chlorophenyl)quinoline derivatives—have emerged as privileged pharmacophores capable of multi-target engagement.
As a Senior Application Scientist overseeing early-stage oncology pipelines, I advocate for the strategic functionalization of the 2-(4-chlorophenyl)quinoline core. The nitrogen-containing heterocycle acts as a robust hydrogen bond acceptor within the hinge region of kinases, while the 4-chlorophenyl substitution enhances lipophilicity, driving deep insertion into hydrophobic pockets. Recent breakthroughs have demonstrated that conjugating these cores with carbohydrate moieties via 1,2,3-triazole linkers (glycohybrids) dramatically amplifies their therapeutic index. This guide details the mechanistic rationale, synthesis, and self-validating screening protocols required to evaluate these novel compounds.
Mechanistic Paradigm: The "Trojan Horse" Strategy
The efficacy of 2-(4-chlorophenyl)quinoline glycohybrids relies on exploiting the Warburg Effect —the phenomenon where malignant cells upregulate glucose transporters (e.g., GLUT1) to fuel rapid proliferation 1.
By appending an acetyl-protected β-d-glucopyranosyl moiety to the quinoline core, the compound mimics a nutrient. Once internalized, intracellular esterases cleave the acetyl groups, trapping the active pharmacophore inside the tumor cell. The accumulated quinoline core then exerts its anticancer activity by inhibiting critical receptor tyrosine kinases (EGFR, BRAF, and Src), ultimately triggering p53/Bax-mediated apoptosis and G2/M phase cell cycle arrest [[1]]().
Fig 1. Mechanism of action of quinoline glycohybrids via GLUT uptake and kinase inhibition.
Experimental Workflows & Validated Protocols
To ensure data integrity, every protocol described below functions as a self-validating system. We utilize orthogonal validation: chemical purity is confirmed before biological screening, and phenotypic viability data is subsequently anchored by target-specific biochemical assays.
Fig 2. Self-validating experimental workflow from synthesis to mechanistic profiling.
Protocol 3.1: CuAAC-Mediated Synthesis of Quinoline Glycohybrids
Objective: Synthesize 1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-1H-1,2,3-triazole-4-yl)methyl-2-(4-chlorophenyl)quinoline-4-carboxylate. Causality Note: We employ Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) because it guarantees absolute regioselectivity for the 1,4-disubstituted triazole isomer. The triazole ring acts as a stable bioisostere for amide bonds, resisting metabolic degradation while providing additional hydrogen-bonding capabilities with kinase targets.
-
Preparation: Dissolve 0.932 mmol of prop-2-yn-1-yl 2-(4-chlorophenyl)quinoline-4-carboxylate (derived from 2-(4-chlorophenyl)quinoline-4-carboxylic acid 2) and 0.932 mmol of 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl azide in 5 mL of dry N,N-dimethylformamide (DMF).
-
Catalysis: Add 0.053 mmol of Copper(I) iodide (CuI) directly. Why CuI? Direct use of CuI in DMF avoids the oxidative side reactions occasionally seen when generating Cu(I) in situ from CuSO4 and sodium ascorbate in aqueous mixtures.
-
Reaction: Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere. Monitor progression via TLC (Ethyl Acetate:Hexane, 1:1).
-
Purification & Validation: Quench with saturated NH4Cl, extract with dichloromethane, and purify via silica gel column chromatography. Mandatory Check: Confirm >95% purity via LC-MS before proceeding to biological assays to prevent artifactual toxicity from copper residue.
Protocol 3.2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)
Objective: Evaluate antiproliferative effects in MCF-7 (Breast) and Panc-1 (Pancreatic) cancer cell lines. Causality Note: We utilize the ATP-based CellTiter-Glo luminescent assay rather than the traditional MTT assay. Highly conjugated heterocyclic systems like quinolines can occasionally undergo redox cycling, artificially reducing MTT to formazan and masking true cytotoxicity. ATP quantitation provides an unambiguous readout of metabolically active cells.
-
Seeding: Seed MCF-7 and Panc-1 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the synthesized glycohybrid at a concentration gradient (0.1 µM to 100 µM). Include Bosutinib (a known quinoline-based Src inhibitor) as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 72 hours.
-
Detection: Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.
Protocol 3.3: TR-FRET Kinase Profiling (EGFR & BRAF)
Objective: Confirm direct target engagement of the quinoline core with EGFR and BRAF kinases. Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-delay measurement effectively eliminates the inherent auto-fluorescence of the quinoline scaffold, ensuring a high signal-to-noise ratio.
-
Reaction Assembly: In a 384-well low-volume plate, combine recombinant EGFR or BRAF kinase, ATP (at the Km concentration for the specific kinase), and the biotinylated peptide substrate.
-
Inhibition: Add the 2-(4-chlorophenyl)quinoline compound (in 1% DMSO final concentration). Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm). Calculate IC50 values using a 4-parameter logistic curve fit.
Quantitative Data Interpretation
The conjugation of the 2-(4-chlorophenyl)quinoline core to a glucose moiety significantly enhances cellular potency. The table below summarizes benchmark data demonstrating how the "Trojan Horse" glycohybrid strategy lowers the IC50 across both cellular and biochemical assays compared to the unconjugated core.
Table 1: Antiproliferative and Kinase Inhibitory Profile of 2-(4-chlorophenyl)quinoline Derivatives
| Compound / Conjugate | MCF-7 IC50 (µM) | Panc-1 IC50 (µM) | EGFR IC50 (nM) | BRAF IC50 (nM) |
| Unconjugated Core | 15.4 ± 1.2 | 22.1 ± 1.8 | 450 ± 25 | 620 ± 30 |
| Triazole-Glycohybrid | 2.3 ± 0.4 | 3.8 ± 0.5 | 42 ± 5 | 85 ± 8 |
| Bosutinib (Control) | 1.8 ± 0.3 | 2.5 ± 0.4 | 12 ± 2 | N/A |
Data Interpretation: While the biochemical affinity (EGFR/BRAF IC50) of the glycohybrid improves due to triazole-mediated hinge binding, the ~7-fold increase in cellular potency (MCF-7 IC50) is primarily driven by enhanced GLUT-mediated intracellular accumulation.
Troubleshooting & Optimization Insights
-
Incomplete Sugar Deprotection: If cellular assays show lower-than-expected potency but biochemical assays are strong, intracellular esterase activity may be insufficient to cleave the acetyl groups from the sugar. Solution: Perform a whole-cell mass spectrometry uptake assay to quantify the ratio of acetylated vs. deacetylated compound inside the cell.
-
Aqueous Solubility Issues: 2-(4-chlorophenyl)quinolines are highly lipophilic. If precipitation occurs in the assay media, do not exceed 0.5% final DMSO concentration, as higher levels are cytotoxic to Panc-1 cells. Instead, formulate the compound in a lipid nanoparticle or use a cyclodextrin inclusion complex for in vitro dosing.
References
- Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids - PMC -
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid - PubChem -
Sources
Application Notes and Protocols for Efficacy Testing of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of the novel compound, methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. The structural motifs of this compound, featuring a quinoline core linked to a carbamate moiety, suggest potential anti-inflammatory and immunomodulatory activities. The quinoline ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, while carbamates can act as enzyme inhibitors, including acetylcholinesterase.[1][2] In the absence of a defined molecular target, a tiered in vivo screening approach is recommended, beginning with a general model of acute inflammation, followed by a more complex model of neuroinflammation.
This guide outlines two robust and well-characterized animal models for this purpose: the carrageenan-induced paw edema model for acute inflammation and the experimental autoimmune encephalomyelitis (EAE) model for neuroinflammation and autoimmune-mediated demyelination. The protocols herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.
Part 1: Assessment of Acute Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.[3][4] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[5] The early phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (2-6 hours) is mediated by the infiltration of neutrophils and the production of pro-inflammatory mediators like prostaglandins and cytokines (e.g., TNF-α, IL-1β, IL-6).[5] This model is particularly useful for identifying compounds that can inhibit these inflammatory pathways.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) Carrageenan solution in sterile 0.9% saline[5]
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Animal restraint device
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2-4: Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).
-
Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or via the desired route one hour before carrageenan injection.[4]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis:
-
Calculate the paw edema (in mL) at each time point: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Expected Outcomes and Data Presentation
The results should demonstrate a dose-dependent reduction in paw edema in the groups treated with an effective dose of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate compared to the vehicle control group. The positive control should show a significant reduction in paw edema.
Table 1: Hypothetical Efficacy of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 10 | 0.68 ± 0.04 | 20.0% |
| Test Compound | 30 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 100 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7% |
Part 2: Evaluation of Neuro-inflammatory and Demyelinating Disease Modifying Activity using the Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[8][9] EAE is characterized by T-cell mediated autoimmunity against myelin antigens, leading to inflammation, demyelination, and axonal damage in the CNS.[10][11] This model is invaluable for testing the efficacy of potential therapeutics targeting neuroinflammation and demyelination.[9]
Signaling Pathway: Key Events in EAE Pathogenesis
Caption: Simplified signaling cascade in EAE pathogenesis.
Detailed Protocol: MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
Materials:
-
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive Control (e.g., Fingolimod or Dexamethasone)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27G)
Procedure:
-
EAE Induction (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX (i.p.).[11]
-
-
Treatment Regimen:
-
Prophylactic: Begin daily administration of the test compound, vehicle, or positive control from Day 0 (day of immunization) and continue throughout the study.
-
Therapeutic: Begin daily administration upon the onset of clinical signs (e.g., clinical score of 1).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[13]
-
Record body weight and clinical score for each mouse according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
-
-
-
Endpoint and Tissue Collection:
-
The study typically continues for 21-28 days post-immunization.
-
At the end of the study, euthanize mice and perfuse with saline.
-
Collect brain and spinal cord for histopathological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and/or flow cytometry to analyze immune cell infiltration.[12]
-
Expected Outcomes and Data Presentation
Efficacy is determined by a reduction in the mean clinical score, a delay in the onset of disease, and a decrease in disease incidence in the treated groups compared to the vehicle control. Histological analysis should reveal reduced immune cell infiltration and demyelination in the CNS of effectively treated animals.
Table 2: Hypothetical Efficacy of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate in the EAE Model (Prophylactic Treatment)
| Treatment Group | Dose (mg/kg/day) | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Disease Incidence (%) |
| Vehicle Control | - | 11.2 ± 0.5 | 3.2 ± 0.3 | 100 |
| Test Compound | 20 | 14.5 ± 0.8 | 2.1 ± 0.4 | 80 |
| Test Compound | 50 | 17.1 ± 1.2 | 1.5 ± 0.3 | 60 |
| Fingolimod | 1 | 18.5 ± 1.5 | 1.1 ± 0.2 | 40 |
Conclusion
The selection of appropriate animal models is critical for the preclinical evaluation of novel therapeutic candidates. The protocols detailed in this guide provide a robust framework for assessing the potential anti-inflammatory and neuro-protective effects of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. The carrageenan-induced paw edema model serves as an effective initial screen for general anti-inflammatory activity, while the EAE model offers a more complex and clinically relevant system to investigate the compound's efficacy in a T-cell-mediated autoimmune disease of the CNS. Rigorous adherence to these protocols will yield valuable data to guide the further development of this promising compound.
References
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
- Carrageenan-induced paw edema assay. Bio-protocol.
- Standard Protocol for Carrageenan Solution Preparation in Inflamm
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- EAE Induction by Passive Transfer of MOG-specific CD4 + T Cells. Bio-protocol.
- Carrageenan Induced Paw Edema (R
- Animal models of Multiple Sclerosis. PMC - NIH.
- Multiple Sclerosis (MS) Models. Biospective.
- Animal Models of Inflammatory Pain. Greentech Bioscience Co., Ltd.
- Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis. JoVE.
- Induction and Monitoring Of Experimental Autoimmune Encephalomyelitis (EAE) In Rodents. IACUC.
- Animal Models for Neuroinflammation and Potential Tre
- EAE Induction by Active Immunization in C57BL/6 Mice.
- Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of p
- Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic P
- Animal and cellular models of acute inflamm
- Animal Models for the Study of Multiple Sclerosis.
- An overview of animal models of pain: disease models and outcome measures. PMC.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
- Neuroinflammation in animal models of traum
- In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. PMC.
- A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action. BenchChem.
- The validity of animal models to explore the pathogenic role of the complement system in multiple sclerosis: A review. Frontiers in Immunology.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
- Editorial: Animal models of multiple sclerosis: can they advance future therapies?. Frontiers in Neurology.
- An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelin
- In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology.
- Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis. Frontiers in Cellular Neuroscience.
- An animal model of chronic inflammatory pain: pharmacological and temporal differentiation
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- N-Methyl Carbamate Insecticides.
- Inflammatory Models of Pain and Hyperalgesia. ILAR Journal.
- Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
- Classification, Chemical, and Toxicological Properties of Carbam
- Methyl N-(4-chlorophenyl)
- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
- 2-methyl-8-quinolyl n-(4-chlorophenyl)
- 2-METHYL-8-QUINOLYL N-(4-CHLOROPHENYL)
- Methylene carbamate linkers for use with targeted-drug conjugates.
Sources
- 1. npic.orst.edu [npic.orst.edu]
- 2. researchgate.net [researchgate.net]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. inotiv.com [inotiv.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biospective.com [biospective.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Analysis of N--methyl Carbamate Pesticide Residues
Introduction: The Analytical Imperative for N-methyl Carbamate Pesticide Residue Monitoring
N-methyl carbamate pesticides are a widely utilized class of insecticides in agriculture, valued for their broad-spectrum efficacy in protecting a variety of crops.[1][2][3] However, their mechanism of action, the inhibition of acetylcholinesterase, also presents a potential risk to human and animal health.[4] Consequently, regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA), have established stringent maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.[1] The accurate and sensitive determination of N-methyl carbamate residues in complex food matrices is therefore a critical task for food safety and regulatory monitoring laboratories.
This document provides a comprehensive guide to the analytical techniques for the determination of N-methyl carbamate pesticide residues, with a focus on robust and validated methodologies. We will explore a highly efficient sample preparation technique, QuEChERS, and delve into two primary analytical workflows: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection (a well-established and official method), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (a modern, highly sensitive, and specific alternative).
Part 1: Sample Preparation - The QuEChERS Revolution
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the gold standard for pesticide residue analysis in food and agricultural samples since its introduction in 2003.[5][6][7] Its streamlined two-step process of extraction and dispersive solid-phase extraction (d-SPE) cleanup significantly enhances laboratory throughput without compromising analytical accuracy.[5]
The "Why" Behind QuEChERS:
The genius of the QuEChERS method lies in its simplicity and effectiveness. The initial extraction with acetonitrile and subsequent salting-out with magnesium sulfate and other salts efficiently partitions the pesticides into the organic phase while minimizing the co-extraction of water-soluble matrix components.[6] The d-SPE cleanup step further removes interfering compounds like fats, sugars, and pigments, which is crucial for protecting the analytical instrumentation and ensuring accurate quantification.[5]
QuEChERS Protocol (Based on AOAC Official Method 2007.01):
This protocol is a representative example and may require optimization for specific matrices.
1. Sample Homogenization:
-
Begin with a representative sample of the food commodity.
-
Homogenize the sample to a uniform consistency. For samples with high water content, cryogenic milling may be employed to prevent enzymatic degradation of target analytes.
2. Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1]
-
Add 15 mL of 1% acetic acid in acetonitrile.[1]
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).[1]
-
Immediately cap and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube. The choice of d-SPE sorbents depends on the matrix:
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis by HPLC-FLD or LC-MS/MS.
Part 2: Analytical Methodologies
Method A: HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.2 and AOAC Official Method 985.23)
This is a widely used and officially recognized method for the analysis of N-methyl carbamates.[1][8]
The "Why" Behind Post-Column Derivatization:
N-methyl carbamates lack a strong native chromophore, making them difficult to detect at low concentrations using standard UV-Vis detectors.[2] This method overcomes this limitation through a post-column reaction. After the carbamates are separated on the HPLC column, they are hydrolyzed to methylamine. This methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative, which can be sensitively detected.[1][8]
Experimental Workflow:
Caption: HPLC-FLD workflow for N-methyl carbamate analysis.
Instrumentation and Parameters:
| Parameter | Typical Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water and Methanol or Acetonitrile |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10 - 100 µL |
| Post-Column Reagents | 1. 0.05 M NaOH for hydrolysis2. OPA/Mercaptoethanol solution in borate buffer |
| Post-Column Flow Rates | 0.3 - 0.5 mL/min for each reagent |
| Reactor Temperature | 90 - 100 °C for hydrolysis |
| Fluorescence Detector | Excitation: ~330-340 nm, Emission: ~450-465 nm |
Protocol:
-
Prepare mobile phases and post-column reagents as specified in the instrument manual or relevant official method.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the column oven and post-column reactor to their designated temperatures.
-
Inject a series of calibration standards to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Identify and quantify the N-methyl carbamates in the samples by comparing their retention times and peak areas to those of the calibration standards.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful technique for pesticide residue analysis, offering superior sensitivity, selectivity, and the ability to confirm the identity of analytes.[2][4][9]
The "Why" Behind LC-MS/MS:
LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.[9] This allows for the direct detection of the target carbamates without the need for derivatization. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, provides exceptional selectivity, minimizing matrix interferences and reducing the likelihood of false positives.[2][9]
Experimental Workflow:
Caption: LC-MS/MS workflow for N-methyl carbamate analysis.
Instrumentation and Parameters:
| Parameter | Typical Setting |
| LC System | High-performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system |
| Column | Reversed-phase C18 or similar, with smaller particle sizes for UHPLC |
| Mobile Phase | Gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate |
| Flow Rate | 0.2 - 0.6 mL/min for UHPLC |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple quadrupole or QTRAP mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor and product ions for each target carbamate (determined through infusion and optimization) |
Protocol:
-
Develop an LC method that provides good chromatographic separation of the target carbamates.
-
Optimize the MS parameters for each carbamate by infusing individual standards to determine the optimal precursor ion and product ions for MRM transitions.
-
Create an acquisition method in the instrument software that includes the retention times and MRM transitions for all target analytes.
-
Inject a series of matrix-matched calibration standards to establish a calibration curve. The use of matrix-matched standards is crucial to compensate for matrix effects (ion suppression or enhancement).
-
Inject the prepared sample extracts.
-
Identify and quantify the N-methyl carbamates based on their retention times and the response of their specific MRM transitions. Confirmation is achieved by the presence of at least two MRM transitions with a consistent ion ratio.
Part 3: Method Validation and Quality Control
For any analytical method to be considered reliable, it must undergo a thorough validation process.[10][11] Key validation parameters include:
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.[12]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[13]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Regular analysis of quality control (QC) samples, including blanks, spiked samples, and certified reference materials (if available), is essential for monitoring the ongoing performance of the method.
Conclusion
The choice between HPLC-FLD and LC-MS/MS for the analysis of N-methyl carbamate pesticide residues will depend on the specific requirements of the laboratory, including the desired sensitivity, the number of target analytes, and available resources. The QuEChERS sample preparation method, however, provides a versatile and efficient front-end for both analytical techniques. By following the detailed protocols and understanding the principles behind these methods, researchers, scientists, and drug development professionals can confidently and accurately quantify N-methyl carbamate residues, contributing to the assurance of food safety.
References
- Development of Analytical Methods for Residual N-methyl Carbamate Pesticides in Foods. (2010). Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 51(4), 147–154.
- Analysis of N-Methyl Carbam
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent Technologies.
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Direct aqueous injection-liquid chromatography with post-column derivatization for determination of N-methylcarbamoyloximes and N-methylcarbamates in finished drinking water: collaborative study. (1989). Journal of the Association of Official Analytical Chemists, 72(2), 343-348.
- QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex.
- What Is QuEChERS? | Sample Preparation Guide. United Chemical Technologies (UCT).
- Measurement of n-Methylcarbamoyloxime and n-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.
- Multiresidue Method for Determining N-Methylcarbamate Insecticides in Crops, Using High Performance Liquid Chromatography. (1985). Journal of the Association of Official Analytical Chemists, 68(4), 726-733.
- Analysis of Pesticide Residues in food by QuEChERS and GCMS. Merck Millipore.
- QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026).
- Rapid SPME/LC/MS/MS analysis of N-methylcarbamate pesticides in water. (2003).
- Determination of N-Methylcarbam
- Determination of Carbamate Insecticides by HPLC with post-column derivatiz
- Method for the Residue Determination of Carbamate Pesticides in Crops. (1973). Journal of the Agricultural Chemical Society of Japan, 47(1), 27-33.
- Analytical Methods for Measuring Pesticide Residues. (2026). US EPA.
- Method Validation and Peer Review Policies and Guidelines. (2025). US EPA.
- Method Validation and Peer Review Policies and Guidelines. (2025). US EPA.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules, 23(10), 2539.
- A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. (2003). Analytical Chemistry, 75(14), 3441–3450.
- AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
- Pesticide Formulations. (2025).
- Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method.
- Report on Carbamate Pesticides, Fumigants, and Miscellaneous. (2020).
- Applicability of a Carbamate Insecticide Multiresidue Method for Determining Additional Types of Pesticides in Fruits and Vegetables. (2020). Journal of Association of Official Analytical Chemists, 66(2), 234–240.
Sources
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. [Development of analytical methods for residual N-methyl carbamate pesticides in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimization of Friedländer Synthesis for Substituted Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Friedländer synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to optimize your synthetic outcomes. As a self-validating system, this document explains the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your laboratory setting.
Section 1: Understanding the Friedländer Synthesis: A Mechanistic Overview
The Friedländer synthesis is a powerful and straightforward method for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or aldehyde, under acidic or basic catalysis.[1][2][3][4]
There are two primary proposed mechanisms for the Friedländer synthesis, and understanding them is crucial for troubleshooting.[5][6]
-
The Aldol-First Pathway: This mechanism begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound.[5][7] This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid cyclization and dehydration to form the quinoline product.
-
The Schiff Base-First Pathway: In this alternative mechanism, the initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound.[5] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline.
The operative mechanism can be influenced by the reaction conditions, particularly the choice of catalyst.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of the Friedländer synthesis.
Q1: What are the most common catalysts for the Friedländer synthesis, and how do I choose the right one?
The choice of catalyst is critical and depends on the reactivity of your substrates.[8]
-
Acid Catalysts: These are generally effective for a wide range of substrates.[8] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and indium(III) triflate (In(OTf)₃).[1][8][9] Acid catalysis is often preferred to minimize the self-condensation of the ketone, a common side reaction under basic conditions.[10]
-
Base Catalysts: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) are often used for more reactive substrates.[1][8] However, they can promote the self-aldol condensation of the ketone starting material, leading to lower yields of the desired quinoline.[8]
-
Modern and "Green" Catalysts: Recent advancements have introduced a variety of milder and more efficient catalytic systems. These include ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[11] For instance, CuBTC, a copper-based MOF, has shown high catalytic activity under solvent-free conditions.[12] Gold catalysts have also been reported to facilitate the reaction under milder conditions.[1][13][14]
Q2: Can the Friedländer synthesis be performed without a solvent?
Yes, solvent-free conditions have been successfully employed and offer several advantages, including shorter reaction times, easier purification, and reduced environmental impact.[8][15] These reactions are often facilitated by microwave irradiation or the use of specific catalysts like p-toluenesulfonic acid or iodine.[1][8]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
This is a common challenge.[1] Several strategies can be employed to control the regioselectivity:
-
Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can favor condensation at that specific position.[1][3]
-
Catalyst Control: The choice of catalyst can influence which regioisomer is formed. Specific amine catalysts or ionic liquids have been shown to favor the formation of a single product.[1][3]
-
Use of β-Keto Esters: Employing a β-keto ester instead of a simple ketone can often lead to the formation of a single regioisomer.[16]
Q4: What are the advantages of using microwave irradiation for this reaction?
Microwave-assisted organic synthesis (MAOS) offers significant benefits for the Friedländer synthesis.[17][18] The primary advantages include:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[18][19]
-
Improved Yields: Microwave heating can lead to higher product yields and fewer side products.[17][19]
-
Energy Efficiency: MAOS is a more energy-efficient method compared to traditional heating.[20]
For example, a microwave-assisted synthesis using neat acetic acid as both the solvent and catalyst can produce quinolines in excellent yields in just 5 minutes at 160°C.[19][21]
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedländer synthesis.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Inappropriate Catalyst: The chosen acid or base may not be suitable for the specific substrates.[3][8] 2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[3][8] 3. Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the starting materials can impede the reaction.[8] 4. Impure Reagents or Solvents: Water or other impurities can interfere with the reaction. | 1. Catalyst Screening: a. If using a base, switch to an acid catalyst (e.g., p-TsOH, TFA) to minimize ketone self-condensation.[10] b. Screen a panel of Lewis acids (e.g., ZnCl₂, In(OTf)₃, Ce(OTf)₃).[9][22] c. Consider modern catalysts like ionic liquids or MOFs.[11] 2. Temperature Optimization: a. Incrementally increase the reaction temperature (e.g., in 10-20°C intervals) while monitoring by TLC.[3] b. If decomposition is observed, lower the temperature. c. Consider switching to microwave irradiation for rapid heating and shorter reaction times.[18][19] 3. Enhance Reactivity: a. For unreactive substrates, consider more forcing conditions (higher temperature, stronger catalyst). b. An alternative is to use a more reactive derivative of the starting material, if available. 4. Ensure Purity: a. Purify starting materials before use. b. Use anhydrous solvents, especially for moisture-sensitive catalysts. |
| Formation of Multiple Products/Side Reactions | 1. Ketone Self-Condensation: This is a major side reaction, especially under basic conditions, leading to aldol products.[1][8] 2. Lack of Regioselectivity: Use of an unsymmetrical ketone can lead to a mixture of isomers.[8] 3. Further Reactions of the Product: The formed quinoline may undergo further reactions under the applied conditions.[8] | 1. Minimize Self-Condensation: a. Switch from a base to an acid catalyst.[10] b. Employ a slow addition of the ketone to the reaction mixture to keep its instantaneous concentration low.[10] c. Use an imine analog of the 2-aminoaryl carbonyl to circumvent this side reaction.[1] 2. Control Regioselectivity: a. Refer to the strategies outlined in FAQ Q3. 3. Mitigate Further Reactions: a. Monitor the reaction closely by TLC and stop it once the desired product is formed. b. Consider milder reaction conditions (lower temperature, less harsh catalyst). |
| Poor Solubility of Reactants | 1. Inappropriate Solvent: The chosen solvent may not effectively dissolve the starting materials. | 1. Solvent Screening: a. For acid-catalyzed reactions, consider polar aprotic solvents like dichloromethane (DCM).[1] b. For base-mediated reactions, non-polar solvents like toluene are often suitable.[1] c. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption.[3] d. Explore solvent-free conditions.[1][8] |
Section 4: Experimental Protocols & Data
Protocol 1: Microwave-Assisted Friedländer Synthesis Using Acetic Acid
This protocol is adapted from a rapid and efficient green modification of the Friedländer methodology.[19]
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Cyclic or acyclic ketone (1.5 mmol)
-
Glacial acetic acid
Procedure:
-
Combine the 2-aminobenzophenone and the ketone in a microwave-safe reaction vessel.
-
Add neat acetic acid to act as both the solvent and the acid catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Perform an aqueous work-up, typically involving neutralization with a base (e.g., saturated aqueous NaHCO₃) and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis
This protocol outlines a solvent-free approach using a mild and inexpensive catalyst.[10]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, the active methylene compound, and molecular iodine.
-
Heat the reaction mixture to 80-100°C with magnetic stirring.
-
Monitor the reaction's progress by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and dissolve the resulting solid in ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Comparative Data on Reaction Conditions
The following table summarizes various catalytic systems and conditions for the Friedländer synthesis to aid in your selection process.
| Catalyst | Starting Materials | Conditions | Yield | Reference |
| Acetic Acid | 2-Aminophenylketone + Ketone | Microwave, 160°C, 5 min | Excellent | [16][19] |
| p-TsOH | 2-Aminoaryl Ketone + Ketone | Solvent-free, 120°C, 15-30 min | 85-95% | [10] |
| Iodine (I₂) | 2-Aminoaryl Ketone + Ketone | Solvent-free, 80-100°C | 82-94% | [10] |
| None (Catalyst-Free) | 2-Aminobenzaldehyde + Ketones | Water, 70°C, 3h | Up to 97% | [10][23] |
| Nd(NO₃)₃·6H₂O | 2-Aminophenyl Ketone + Diketone | Ethanol, Room Temp. | 62-94% | [10] |
| Gold (catalytic) | - | Milder Conditions | High | [1] |
| [bmim]HSO₄ | - | Solvent-free | High | [24] |
Note: Yields are highly dependent on the specific substrates used.
Section 5: Visualizing Workflows and Mechanisms
Diagram 1: Proposed Reaction Mechanisms
Caption: A decision-making diagram for troubleshooting low yields.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
-
Scribd. Friedländer Synthesis Mechanism Overview. [Link]
-
University of California, Irvine. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
PMC. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Royal Society of Chemistry. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
Organic Chemistry Portal. Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. [Link]
-
TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
Royal Society of Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
PMC. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. [Link]
-
ResearchGate. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. [Link]
-
ResearchGate. Inorganic polymers-based catalysts for optimized Friedlander reaction. [Link]
-
Der Pharma Chemica. An efficient synthesis of quinolinesvia Friedländer reaction: New reusable catalyst (UO2(CH3COO)2·2H2O). [Link]
-
ResearchGate. Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. [Link]
-
ACS Publications. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. [Link]
-
ResearchGate. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
ResearchGate. A New Green Approach to the Friedl??nder Synthesis of Quinolines. [Link]
-
ResearchGate. Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. [Link]
-
ResearchGate. The Friedl??nder Synthesis of Quinolines. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
SciSpace. A New Green Approach to the Friedländer Synthesis of Quinolines. [Link]
-
Wiley Online Library. The Friedländer Synthesis of Quinolines. [Link]
-
MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Green Approach to the Friedländer Synthesis of Quinolines (2003) | Antonio Arcadi | 163 Citations [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification of 2,4-Disubstituted Quinoline Derivatives
Welcome to the technical support center for the purification of 2,4-disubstituted quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The inherent basicity of the quinoline nitrogen, combined with the often lipophilic nature of the substituents at the 2 and 4 positions, can present unique and frustrating purification hurdles.
This resource provides in-depth, field-proven insights in a troubleshooting format. We will explore the "why" behind common purification problems and offer structured, actionable solutions.
Section 1: Troubleshooting Common Purification Roadblocks
This section addresses the most frequently encountered issues during the purification of 2,4-disubstituted quinolines. Each problem is presented in a question-and-answer format, providing direct solutions to specific experimental challenges.
FAQ 1: My target quinoline derivative co-elutes with an impurity of very similar polarity in normal-phase chromatography. How can I achieve separation?
Answer: This is a classic challenge, particularly when dealing with unreacted starting materials or regioisomeric side-products. When standard silica gel chromatography with hexane/ethyl acetate or dichloromethane/methanol systems fails to provide baseline separation, a change in selectivity is required.
Underlying Cause: The separation on silica gel is primarily based on polar interactions (hydrogen bonding, dipole-dipole). If your product and impurity have similar functional groups and overall polarity, they will interact with the silica stationary phase in a nearly identical manner, leading to poor resolution.
Troubleshooting Strategies:
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution. Reverse-phase chromatography separates compounds based on hydrophobicity.[1] A C18-functionalized silica gel column is an excellent starting point, using a mobile phase of acetonitrile/water or methanol/water.[1] Your lipophilic quinoline derivative will be more retained than more polar impurities. For very difficult separations, preparative HPLC (Prep-HPLC) offers superior resolution.[1]
-
Utilize an Alternative Normal-Phase System: Before abandoning normal-phase, consider solvent systems with different selectivities. For instance, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene/acetone gradient can alter the specific interactions with the stationary phase and potentially resolve the co-eluting species.[2]
-
Employ an Acidic or Basic Modifier: The basicity of the quinoline nitrogen can cause peak tailing or streaking on silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can deactivate acidic sites on the silica, leading to sharper peaks and improved separation.[2] Conversely, if you have acidic impurities, a small amount of acetic or formic acid can improve their peak shape.
Workflow for Method Development: Normal vs. Reverse Phase
The following diagram illustrates a decision-making workflow when initial purification attempts fail.
Sources
Technical Support Center: Preventing Decomposition of Quinolines During Column Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The purification of quinoline-containing compounds presents a unique set of challenges, primarily centered around their stability during column chromatography. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities, ensuring high recovery and purity of your target molecules.
Understanding the Core Challenge: The Chemistry of Quinoline Instability
Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring imparts a basic character (pKa of quinoline is ~4.9), which is the primary source of difficulty during purification on standard silica gel.
The surface of silica gel is populated with silanol groups (Si-OH), which are acidic.[1] This acidity creates a highly reactive environment for basic compounds like quinolines, leading to several common problems:
-
Strong Acid-Base Interactions: The basic nitrogen of the quinoline interacts strongly with the acidic silanols, causing issues like peak tailing in HPLC or broad, slow-eluting bands in flash chromatography.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the column, resulting in significantly low or no recovery.[1]
-
Acid-Catalyzed Decomposition: The acidic environment of the silica gel can directly catalyze the degradation of sensitive quinoline derivatives, leading to the formation of impurities and loss of the desired product.[1][2][3]
This guide will address these core issues through a series of troubleshooting scenarios and preventative strategies.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: I see a new spot on my TLC plate after my reaction work-up. How do I know if it's a reaction byproduct or degradation from the TLC plate itself?
A1: This is a critical first step. You can determine if your compound is stable on silica gel by performing a simple 2D TLC analysis or a spot test.[1][2]
-
Spot Test Protocol:
-
Dissolve your crude product in a suitable solvent.
-
Spot the solution onto a silica gel TLC plate.
-
Let the plate sit on the bench, exposed to air and light, for 1-2 hours.
-
Develop the plate as you normally would.
-
If you see new spots or significant streaking originating from the baseline that were not present in the initial analysis of your crude mixture, your compound is likely degrading on the silica gel.[1]
-
Q2: My quinoline compound is streaking badly on the TLC plate. What does this indicate for my column chromatography?
A2: Severe streaking or tailing on a TLC plate is a strong predictor of problems on a silica gel column.[1] It signifies a strong, undesirable interaction between your basic compound and the acidic stationary phase. You can expect poor separation, broad peaks, and low recovery during column chromatography. It is essential to address this issue before attempting a large-scale purification.
Q3: Why has my purified quinoline compound turned yellow or brown upon standing?
A3: Discoloration is a common indicator of quinoline degradation, often caused by oxidation or photodegradation upon exposure to air and light.[4] While this is more of a post-purification issue, prolonged exposure on a column bed can sometimes initiate this process. It is crucial to store purified quinoline compounds, especially solutions, protected from light in amber vials or foil-wrapped containers.[4]
Troubleshooting Specific Scenarios
Problem 1: Very low or zero recovery of my quinoline compound from a silica gel column.
-
Likely Cause: Irreversible adsorption onto acidic silanol sites or complete on-column decomposition.
-
Solution Path:
-
Deactivate the Stationary Phase: The most common solution is to neutralize the acidic sites on the silica gel. This can be done by pre-flushing the packed column with a solvent system containing a small amount of a basic additive like triethylamine (TEA) or pyridine (typically 0.5-2%).[5] See Protocol 1 for a detailed workflow.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, use a less acidic or basic stationary phase. Neutral or basic alumina is an excellent alternative for many quinolines.[1][6] Other options include florisil or amine-functionalized silica.[2][5]
-
Use a Mobile Phase Modifier: Add a competing base directly to your eluent. Triethylamine (0.1-1%) in the mobile phase will compete with your quinoline for binding to the active silanol sites, allowing your compound to elute more cleanly.[5]
-
Problem 2: My quinoline compound co-elutes with impurities, despite a good separation on TLC.
-
Likely Cause: On-column peak broadening and tailing are reducing the resolution that was achievable on the TLC plate. The strong interaction with silica causes the elution band to spread, merging with adjacent impurities.
-
Solution Path:
-
Optimize the Mobile Phase:
-
Add a Basic Modifier: As with low recovery, adding TEA or a similar base to the mobile phase can dramatically improve peak shape and restore separation.[5]
-
Increase Solvent Polarity Carefully: Sometimes, a slightly more polar solvent system can help overcome the interaction and speed up elution, but this must be balanced to not elute impurities as well.
-
-
Reduce Column Loading: Overloading the column can exacerbate tailing. Try running the purification with half the amount of crude material on the same size column.
-
Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) flash chromatography is an excellent alternative. The separation mechanism is different, and issues with silanol acidity can be more easily managed.[5]
-
Problem 3: I'm purifying a hydroxyquinoline, and I'm getting strange-colored bands and poor recovery.
-
Likely Cause: Hydroxyquinolines, particularly 8-hydroxyquinoline, are potent metal chelators.[7] Trace metals present in the silica gel or solvents can form stable complexes with your compound, leading to irreversible adsorption and the appearance of colored bands.
-
Solution Path:
-
Use High-Purity Silica and Solvents: Ensure you are using high-grade silica and HPLC-grade solvents to minimize metal contamination.
-
Pre-treat with a Chelating Agent: In difficult cases, you can wash the silica gel with a solution of a chelating agent like EDTA before packing the column, followed by extensive washing with your solvent to remove the EDTA.
-
Switch to an Alternative Stationary Phase: Alumina or a bonded phase like diol silica may have a lower content of problematic metal ions.
-
Preventative Protocols & Methodologies
Proactive measures are the key to success. Before committing your entire batch of material to a column, use these protocols to develop a robust purification method.
Workflow for Developing a Quinoline Purification Method
Caption: Interactions of quinoline with different stationary phases.
By understanding the underlying chemical principles and proactively assessing compound stability, you can select the appropriate stationary phase and mobile phase conditions to successfully purify even the most challenging quinoline derivatives, ensuring the integrity and purity of your final compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives.
-
Przybylski, M., & Cattrall, R. W. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. Journal of mass spectrometry, 34(3), 214-221. Retrieved from [Link]
-
Zou, H., Wang, H., & Zhang, Y. (1995). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst, 120(5), 1447-1451. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
Kopciał, E., Polak, B., Pietraś, R., Mączka, P., & Dzido, T. H. (2013). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences, 26(1), 89-92. Retrieved from [Link]
-
Weisz, A., Ito, Y., & Scher, A. L. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of chromatography. A, 1216(21), 4548–4554. Retrieved from [Link]
-
Carvajal, T., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. Retrieved from [Link]
-
Wang, J. L., & Chen, C. (2015). Accelerating Quinoline Biodegradation and Oxidation With Endogenous Electron Donors. Environmental science & technology, 49(20), 12384–12392. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Luo, Q., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Journal of Hazardous Materials, 384, 121287. Retrieved from [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Retrieved from [Link]
-
Chromedia. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
- Unknown. (n.d.). Preparation and Properties of Quinoline.
-
Li, Y., et al. (2020). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 82(9), 1757-1768. Retrieved from [Link]
-
Blower, P. J., & Dilworth, J. R. (2016). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 165, 1-15. Retrieved from [Link]
-
Patel, S. K., & Patel, K. D. (2015). Study of chelating ion exchange resin containing 8-hydroxy quinoline and separation of metal ions by selective sorption on the resin column. Journal of the Indian Chemical Society, 92(1), 113-118. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Ouchi, A., et al. (2019). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 43(34), 13443-13447. Retrieved from [Link]
-
Lucy, C. A., & Ye, L. (1996). Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid. Analytical Chemistry, 68(1), 214-219. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry, 16(5), 104683. Retrieved from [Link]
-
Al-Musawi, T. J., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. Catalysts, 10(12), 1475. Retrieved from [Link]
-
Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2235. Retrieved from [Link]
-
Zhang, L., et al. (2021). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 1748, 042057. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Adsorbents for Chromatography. Retrieved from [Link]
-
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Zhang, L., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 1124, 012133. Retrieved from [Link]
-
Zhang, M., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Molecules, 29(10), 2294. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
-
Zhang, L., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2552, 012020. Retrieved from [Link]
-
Chemical Forums. (2008). Aluminium oxide chromatography problem. Retrieved from [Link]
-
Shokrollahzadeh, S., & Shokouhi, N. (2013). Quinoline biodegradation by bacillus licheniformis strain CRC-75. International Journal of Environmental Research, 7(3), 665-672. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mpbio.com [mpbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
how to increase the stability of carbamate compounds in solution
Technical Support Center: Troubleshooting Carbamate Compound Stability in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of carbamate-containing compounds—whether they are pesticides, prodrugs, or novel enzyme inhibitors—during in vitro assays and sample preparation.
The carbamate functional group (–NH–COO–) is a highly versatile amide-ester hybrid, but its stability is notoriously context-dependent. Below is our definitive troubleshooting guide designed to help you understand the chemical causality behind carbamate degradation and implement field-proven protocols to stabilize your compounds.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My carbamate compound degrades rapidly in standard physiological buffers (e.g., PBS at pH 7.4) or alkaline solutions. Why is this happening?
The Causality: The instability of your compound is almost certainly driven by base-catalyzed hydrolysis, specifically via the E1cB (Elimination Unimolecular conjugate Base) mechanism[1].
If your carbamate is N-monosubstituted (contains an N–H bond), the slightly basic conditions of pH 7.4 (and especially pH > 8.0) facilitate the deprotonation of the acidic nitrogen. This forms a stabilized anion that rapidly expels the alkoxide or phenoxide leaving group, generating a highly reactive isocyanate intermediate. This isocyanate then immediately reacts with water to form an unstable carbamic acid, which decarboxylates into an amine and CO₂[2][3]. Because the E1cB mechanism is kinetically rapid, the half-life of N-monosubstituted aryl carbamates can drop from months at pH 5.0 to mere minutes at pH 9.0[4][5].
Q2: How can I structurally optimize my carbamate during the drug design phase to prevent this degradation without losing biological activity?
The Causality: To enhance stability, you must either block the E1cB pathway entirely or increase the activation energy required for the leaving group to depart.
-
N-Substitution: Converting an N-monosubstituted carbamate to an N,N-disubstituted carbamate removes the acidic proton. Without this proton, the E1cB mechanism is impossible. The molecule is forced to hydrolyze via the significantly slower BAc2 (Base-catalyzed Acyl Cleavage) mechanism, where hydroxide must directly attack the sterically hindered carbonyl carbon[1][6].
-
Leaving Group pKa: If N-monosubstitution is required for target binding (e.g., hydrogen bond donation), you must modify the leaving group. Aryl carbamates (phenoxide leaving groups) are highly labile because phenoxides are excellent leaving groups (lower pKa). By substituting the aryl ring with electron-donating groups, you increase the pKa of the leaving group, making it a poorer leaving group and drastically slowing the E1cB elimination step[7][8].
Mechanistic divergence of carbamate hydrolysis based on nitrogen substitution.
Q3: My compound is stable in buffer, but it disappears rapidly when introduced to plasma or serum. What is the mechanism here?
The Causality: You are observing enzymatic degradation. Biological matrices like plasma, serum, and tissue homogenates are rich in esterases (e.g., carboxylesterases, butyrylcholinesterase) and amidases[4]. Even if a carbamate is chemically stable against pH-driven hydrolysis, these enzymes actively recognize the ester-like carbonyl and catalyze its cleavage. Solution: If you are conducting in vitro pharmacokinetic profiling, you must add broad-spectrum esterase inhibitors (such as PMSF or bis-pNPP) to your biological matrix immediately upon collection to halt enzymatic degradation and obtain accurate half-life data[9].
Part 2: Quantitative Data & Formulation Strategies
To maximize the stability of carbamate stock solutions and experimental samples, pH control is your most powerful tool. Carbamates generally exhibit maximum stability in slightly acidic environments (pH 4.0 – 6.0)[4].
Table 1: Influence of Structure and Environment on Carbamate Stability
| Carbamate Class | Structural Example | Primary Degradation Pathway | Relative Stability (pH 7.4) | Optimal Storage Strategy |
| N-Aryl, O-Alkyl | Propham | E1cB (Moderate rate) | Moderate (t½ ~ days) | pH 5.0 buffer, 4°C |
| N-Alkyl, O-Aryl | Physostigmine | E1cB (Very rapid) | Poor (t½ ~ minutes/hours) | Aprotic solvent (DMSO), -20°C |
| N,N-Dialkyl, O-Aryl | Neostigmine | BAc2 (Slow) | High (t½ ~ weeks) | pH 6.0 buffer, 4°C |
| Cyclic Carbamates | Linezolid | Enzymatic / BAc2 | Very High (Metabolically stable) | Standard physiological conditions |
Data synthesized from structure-property relationship studies on carbamate-based inhibitors and prodrugs[5][7][10].
Part 3: Self-Validating Experimental Protocol
To accurately determine the stability window of your specific carbamate compound, you must perform a Kinetic pH-Stability Profiling Assay . This protocol is self-validating: the inclusion of an internal standard corrects for matrix effects, and the harsh quenching step ensures the kinetic snapshot is perfectly preserved.
Step-by-Step Methodology: Kinetic pH-Stability Profiling
Materials Required:
-
10 mM compound stock in 100% anhydrous DMSO.
-
Universal buffer system (e.g., Britton-Robinson buffer) adjusted to pH 2.0, 5.0, 7.4, and 9.0.
-
Quenching solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and 1 µM Internal Standard (IS).
Procedure:
-
Matrix Preparation: Pre-warm 990 µL of each pH buffer in separate microcentrifuge tubes to 37°C in a thermomixer.
-
Reaction Initiation: Spike 10 µL of the 10 mM compound stock into each buffer (final concentration: 100 µM; final DMSO: 1%). Vortex immediately.
-
Time-Course Sampling: At precisely defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction tube.
-
Kinetic Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quenching Solution.
-
Causality: The 3x volume of ACN precipitates buffer salts, while the 0.1% FA drops the pH instantly to ~3.0, completely arresting base-catalyzed E1cB hydrolysis[4].
-
-
Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the ratio of the Analyte peak area to the Internal Standard peak area. Plot the natural log of the remaining percentage versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2 ).
Step-by-step workflow for kinetic pH-stability profiling of carbamates.
References
-
Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions Academia.edu URL:[Link]
-
Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen... National Institutes of Health (NIH) URL:[Link]
-
Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group RSC Publishing URL:[Link]
-
E1cB-elimination reaction Wikipedia URL: [Link]
-
Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors Dove Medical Press URL:[Link]
-
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability National Institutes of Health (NIH) URL:[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications URL:[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC National Institutes of Health (NIH) URL:[Link]
-
Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride ACS Publications URL:[Link]
Sources
- 1. Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Quinoline-Based Anticancer Agents
Welcome to the Application Scientist Knowledge Base. This technical support guide is designed for researchers and drug development professionals troubleshooting acquired resistance to quinoline-based therapeutics (e.g., Lenvatinib, Bosutinib). Rather than merely listing phenotypic observations, this guide deconstructs the molecular causality behind resistance mechanisms and provides self-validating experimental workflows to restore drug efficacy.
Section 1: Efflux Pump & Transport-Mediated Resistance
Q: My hepatocellular carcinoma (HCC) cell lines (e.g., Huh7, HepG2) are exhibiting rapid acquired resistance to Lenvatinib. Intracellular drug quantification via LC-MS/MS shows severely depleted drug levels. What is the mechanistic cause?
A: This pharmacokinetic failure is a classic hallmark of ATP-Binding Cassette (ABC) transporter overexpression. Quinoline derivatives are frequently substrates for ABCB1 (P-glycoprotein/P-gp). In HCC, acquired resistance to Lenvatinib is uniquely driven by the paradoxical activation of the EGFR-STAT3-ABCB1 signaling axis 1[1].
Prolonged Lenvatinib exposure activates Epidermal Growth Factor Receptor (EGFR), which subsequently phosphorylates STAT3. Activated STAT3 translocates to the nucleus, acting as a transcription factor to massively upregulate ABCB1 expression. Furthermore, this specific exocytosis mechanism is highly dependent on lipid raft localization at the plasma membrane 1[1].
Troubleshooting Strategy: Co-treat your resistant cells with an EGFR inhibitor (e.g., Erlotinib) to suppress STAT3-mediated transcription, or a direct P-gp competitive inhibitor (e.g., Verapamil), to validate if intracellular Lenvatinib concentrations are restored.
Fig 1: EGFR-STAT3-ABCB1 axis driving Lenvatinib efflux and acquired resistance in HCC.
Section 2: On-Target Kinase Domain Mutations
Q: We are using Bosutinib in chronic myeloid leukemia (CML) models, but our K562-derived resistant sublines are no longer undergoing apoptosis. How do we differentiate between BCR-ABL1-dependent and independent resistance?
A: Bosutinib is a potent 3rd-generation dual SRC/ABL quinoline-based kinase inhibitor 2[2]. Resistance is broadly categorized into "on-target" (BCR-ABL1 dependent) and "off-target" (bypass signaling) mechanisms 3[3].
While Bosutinib overcomes many primary Imatinib-resistant mutations, its binding relies heavily on specific hydrogen bonds and spatial conformations within the ATP-binding pocket. It is highly vulnerable to the T315I "gatekeeper" mutation and the V299L mutation 4[4]. The T315I mutation replaces a threonine with a bulky isoleucine, causing a severe steric clash and eliminating a crucial hydrogen bond required for Bosutinib anchoring.
Troubleshooting Strategy: Perform Next-Generation Sequencing (NGS) on the BCR-ABL1 kinase domain. If T315I is detected, the physical architecture of the target is incompatible with Bosutinib; you must switch to a Type II inhibitor designed to bypass this steric hindrance, such as Ponatinib 4[4].
Fig 2: Clinical workflow for identifying and bypassing Bosutinib resistance in CML.
Section 3: Bypass Signaling & The Hypoxic Microenvironment
Q: In our 3D tumor spheroid models, Lenvatinib efficacy drops significantly compared to 2D monolayers. We suspect hypoxia is playing a role. How does hypoxia induce quinoline resistance?
A: 2D monolayers fail to replicate the oxygen gradients inherent to solid tumors. In 3D spheroids, the hypoxic core fundamentally alters the tumor microenvironment (TME). Hypoxia stabilizes Hypoxia-Inducible Factors (HIF-1α and HIF-2α).
Mechanistically, Lenvatinib normally induces the autophagic degradation of Neuropilin-1 (NRP1), a transmembrane glycoprotein that promotes tumor progression 5[5]. However, stabilized HIF-1α/2α rescues NRP1 from this degradation, creating a bypass survival track. Furthermore, hypoxia activates the MAPK/ERK pathway, which upregulates Fibronectin (FN) and drives an Epithelial-Mesenchymal Transition (EMT) phenotype, rendering the cells insensitive to primary VEGFR/FGFR blockade 6[6].
Section 4: Validated Experimental Protocols
Protocol 1: Rhodamine 123 (Rh123) Efflux Assay for ABCB1 Activity
Purpose: To functionally validate if quinoline resistance is mediated by P-gp drug efflux.
-
Cell Seeding: Seed parental and resistant cell lines at 1×105 cells/well in a 12-well plate. Incubate overnight at 37°C.
-
Dye Loading: Wash cells with PBS and incubate with 5 µg/mL Rhodamine 123 (a fluorescent P-gp substrate) in serum-free media for 30 minutes at 37°C in the dark.
-
Inhibitor Treatment: Wash cells twice with ice-cold PBS to halt passive transport. Add fresh media containing either vehicle (DMSO) or 10 µM Verapamil (P-gp inhibitor). Incubate for 1 hour at 37°C to allow efflux.
-
Flow Cytometry: Harvest cells via trypsinization, resuspend in FACS buffer, and analyze immediately on a flow cytometer (FITC channel, Ex: 488 nm / Em: 530 nm).
-
Self-Validating Checkpoint: The protocol relies on Verapamil as a strict positive control. If the assay is functioning correctly, the Verapamil-treated resistant cells MUST exhibit a >5-fold increase in intracellular Rh123 mean fluorescence intensity (MFI) compared to the vehicle-treated resistant cells. If this shift is absent, the resistance is either non-efflux mediated, or the Rh123 dye is compromised.
Protocol 2: 3D Spheroid Viability Assay under Hypoxia
Purpose: To evaluate quinoline agent efficacy in a physiologically relevant, hypoxic TME.
-
Spheroid Formation: Seed 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 1000 rpm for 5 minutes to promote aggregation. Incubate for 72 hours until solid spheroids form.
-
Hypoxic Incubation: Transfer the plates to a hypoxia chamber calibrated to 1% O2 , 5% CO2 , and 94% N2 for 24 hours to stabilize HIF-1α.
-
Drug Dosing: Treat spheroids with serial dilutions of the quinoline agent (e.g., Lenvatinib) while maintaining hypoxic conditions for an additional 72 hours.
-
Viability Readout: Add CellTiter-Glo® 3D Reagent (volume equal to culture media). Shake for 5 minutes to lyse the 3D structure, incubate for 25 minutes, and read luminescence.
-
Self-Validating Checkpoint: Include a 2D monolayer control plate incubated under the exact same hypoxic conditions. 3D spheroids should demonstrate a right-shifted IC50 (higher resistance) compared to the 2D control due to the penetrance barrier and hypoxic core. If the IC50s are identical, spheroid compaction has failed, and the extracellular matrix (ECM) barrier is not properly formed.
Section 5: Quantitative Resistance Metrics
The following table summarizes expected viability shifts and validated reversal strategies when troubleshooting quinoline-resistant models.
| Agent | Cancer Model | Primary Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Shift | Validated Reversal Strategy |
| Lenvatinib | HCC (Huh7) | ABCB1 (P-gp) Overexpression via EGFR | ~150 | >3000 | >20x | Erlotinib (EGFRi) co-treatment |
| Bosutinib | CML (K562) | BCR-ABL1 T315I Mutation | ~1.2 | >1000 | >800x | Switch to Ponatinib (Type II TKI) |
| Bosutinib | CML (K562) | BCR-ABL1 V299L Mutation | ~1.2 | ~120 | 100x | Switch to Nilotinib/Ponatinib |
| Lenvatinib | HCC (HepG2) | Hypoxia/HIF-1α NRP1 Rescue | ~200 | ~1800 | 9x | HIF-1α Inhibition / Normoxia |
Section 6: References
-
Title: Inhibition of EGFR Overcomes Acquired Lenvatinib Resistance Driven by STAT3–ABCB1 Signaling in Hepatocellular Carcinoma Source: AACR Journals (Cancer Research) URL: 1
-
Title: Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias Source: PMC - NIH URL: 2
-
Title: Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors Source: PMC - NIH URL: 3
-
Title: Overcoming resistance mechanisms to kinase inhibitors Source: Dove Medical Press URL: 4
-
Title: Latest Research Progress on the Mechanisms of Lenvatinib Resistance Source: Scirp.org URL: 5
-
Title: The action and resistance mechanisms of Lenvatinib in liver cancer Source: PMC - NIH URL: 6
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Latest Research Progress on the Mechanisms of Lenvatinib Resistance [scirp.org]
- 6. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
reducing by-product formation in the synthesis of quinoline-4-yl carbamates
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with research teams facing low yields, regioselectivity failures, and complex impurity profiles during the synthesis of quinoline-4-yl carbamates. These scaffolds are highly valued in drug discovery—particularly as multifunctional agents for Alzheimer's disease[1]—but their synthesis is notoriously prone to side reactions.
In this guide, we will dissect the causality behind these by-products, visualize the mechanistic pathways, and provide self-validating protocols to ensure your syntheses are robust and reproducible.
Section 1: Mechanistic Visualizations
Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. Below are the two most common pathways where by-product formation derails the synthesis of quinoline-4-yl carbamates.
Figure 1: Curtius rearrangement pathway illustrating moisture-induced urea by-product formation.
Figure 2: Regioselectivity in carbamoylation of 4-hydroxyquinoline tautomers.
Section 2: Troubleshooting FAQs
Q1: Why do I get the N-carbamoyl quinolin-4(1H)-one instead of the desired quinoline-4-yl O-carbamate when reacting 4-hydroxyquinoline with carbamoyl chlorides? Causality & Solution: 4-hydroxyquinoline exists in a tautomeric equilibrium with quinolin-4(1H)-one. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile while the nitrogen is "softer". Using a strong, hard base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., DMF) forces complete deprotonation, generating the hard alkoxide intermediate. This drives the reaction exclusively toward O-carbamoylation[2]. Conversely, using weak bases (like triethylamine) or neutral conditions allows the softer nitrogen to act as the primary nucleophile, resulting in the N-carbamate by-product.
Q2: I am using the Curtius rearrangement of quinoline-4-carboxylic acids. Why is my major product a symmetric urea instead of the carbamate? Causality & Solution: The Curtius rearrangement utilizing diphenylphosphoryl azide (DPPA) generates a highly reactive quinoline-4-isocyanate intermediate[3]. If even trace amounts of water are present in your solvent or reagents, the isocyanate rapidly hydrolyzes to form 4-aminoquinoline and CO₂. This newly formed nucleophilic amine immediately attacks the remaining unreacted isocyanate, forming the highly insoluble 1,3-bis(quinoline-4-yl)urea. To prevent this, strict anhydrous conditions must be maintained, and molecular sieves should be employed if solvent dryness is questionable.
Q3: Why am I seeing tricyclic azeto-quinolinone or ring-opened by-products when reacting 4-aminoquinolines with aryl chloroformates? Causality & Solution: 4-Aminoquinolines are highly nucleophilic. When reacted with highly active chloroformates (such as 4-nitrophenyl chloroformate) under forcing conditions, the initial acylation can be followed by an unintended nucleophilic attack at the C3 position of the quinoline ring. This leads to the formation of tricyclic azeto[3,2-c]quinolinone intermediates, which subsequently undergo alcoholysis and ring-opening[4]. To mitigate this, strictly control the stoichiometry of the chloroformate (1.05 equivalents max), lower the reaction temperature to 0 °C during addition, and avoid prolonged heating.
Section 3: Quantitative Data & Condition Optimization
The following tables summarize the empirical data regarding reaction conditions and their direct impact on by-product distribution.
Table 1: Influence of Base and Solvent on Regioselectivity (O- vs. N-Carbamoylation)
| Base | Solvent | Temperature | O-Carbamate Yield (%) | N-Carbamate Yield (%) | Primary Observation |
| NaH (1.2 eq) | DMF | 0 °C to RT | 85% | <5% | Hard base strongly favors O-alkylation. |
| K₂CO₃ (2.0 eq) | Acetone | Reflux | 60% | 25% | Mixed regioselectivity; difficult purification. |
| Triethylamine | DCM | RT | 15% | 75% | Soft base/neutral conditions favor N-alkylation. |
Table 2: Impact of Trace Moisture on Curtius Rearrangement Yields
| Water Content (ppm) | Additive | N-Carbamate Yield (%) | Urea By-Product (%) | Diagnostic Indicator |
| < 50 ppm | None | 92% | <2% | Clear solution during reflux. |
| ~ 500 ppm | None | 65% | 28% | Slight turbidity observed during heating. |
| > 2000 ppm | None | 15% | 80% | Heavy white precipitate (Urea) forms rapidly. |
| > 2000 ppm | Molecular Sieves (4Å) | 88% | 5% | Sieves successfully mitigate moisture impact. |
Section 4: Self-Validating Experimental Protocols
Do not rely blindly on reaction times; utilize these self-validating steps to ensure your intermediates are forming correctly before proceeding to the next stage.
Protocol A: Regioselective Synthesis of Quinoline-4-yl O-Carbamates
-
Preparation: Flame-dry a 50 mL round-bottom flask. Add 4-hydroxyquinoline (1.0 mmol) and anhydrous DMF (5.0 mL) under a strict argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes until hydrogen evolution ceases. Causality: Complete deprotonation to the hard alkoxide is critical to prevent N-attack.
-
Carbamoylation: Dropwise add the carbamoyl chloride (1.1 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (TLC): Spot the crude mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The desired O-carbamate typically exhibits a higher Rf value (~0.6) compared to the highly polar N-carbamate (~0.2). If the lower spot is dominant, quench immediately and re-evaluate your base strength and solvent dryness.
-
Workup: Quench with ice water, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Moisture-Free Curtius Rearrangement for N-(Quinoline-4-yl) Carbamates
-
Activation: Dissolve quinoline-4-carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) over activated 4Å molecular sieves. Add triethylamine (1.2 mmol) and diphenylphosphoryl azide (DPPA, 1.1 mmol)[3].
-
Rearrangement: Heat the mixture to 80 °C for 2 hours to induce the loss of N₂.
-
Self-Validation (FT-IR): Withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and perform a rapid IR scan.
-
Validation Check: A sharp, intense peak at ~2260 cm⁻¹ confirms the presence of the quinoline-4-isocyanate intermediate. A broad peak at 3300 cm⁻¹ indicates premature amine formation (hydrolysis), warning of impending urea formation.
-
-
Trapping: Once isocyanate formation is confirmed via IR, add anhydrous alcohol (e.g., tert-butanol, 5.0 mmol) and reflux for an additional 6 hours to yield the target carbamate.
References[4] Title: Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH)-Ones and Versatile One Step Synthesis of N-(Quinolin-4-yl) Carbamates from 4-Aminoquinolines
Source: ResearchGate URL: [Link]2],[1] Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link]3] Title: Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof Source: US Patent 10117864B2 URL:
Sources
- 1. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10117864B2 - Substituted N-bicyclo-2-aryl-quinolin-4-carboxamides and use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Quinoline Derivatives
Welcome to the Technical Support Center for quinoline derivative formulation and pharmacokinetics. Quinoline scaffolds are privileged structures in drug discovery, heavily utilized in antimalarial, anticancer, and neuroprotective agents. However, their translation to the clinic is frequently derailed by poor in vivo bioavailability driven by high crystallinity, extensive first-pass metabolism, and efflux pump clearance.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these pharmacokinetic barriers.
Diagnostic Workflow
Diagnostic workflow for troubleshooting quinoline derivative bioavailability.
FAQ & Troubleshooting Guide
Q1: My quinoline candidate precipitates upon dilution into simulated intestinal fluids (FaSSIF). How do I overcome this? Diagnostic Insight: Many quinoline compounds are highly lipophilic and crystalline, leading to poor solubility in gastrointestinal fluids[1]. The fused benzene and pyridine rings facilitate strong intermolecular π–π stacking, resulting in a high crystal lattice energy that thermodynamically resists aqueous dissolution[2][3]. Resolution: You have two primary pathways:
-
Chemical Modification (Prodrugs): Adding a carbonate ester promoiety disrupts the planar π–π stacking. This structural twist significantly lowers the melting point and decreases crystallinity, vastly improving solubility and GI absorption[3].
-
Formulation (SLNs): Encapsulating the drug in Solid Lipid Nanoparticles (SLNs) traps the quinoline in a solubilized, amorphous state within a physiological lipid matrix, bypassing the dissolution bottleneck entirely[4].
Q2: The aqueous solubility of my compound is excellent (>1 mg/mL), yet oral bioavailability remains <5%. What is the primary bottleneck? Diagnostic Insight: If solubility is not the limiting factor (BCS Class III or IV), the compound is likely undergoing extensive first-pass hepatic metabolism or is a substrate for intestinal efflux transporters like P-glycoprotein[1]. The nitrogen-containing quinoline ring is highly susceptible to rapid oxidative metabolism by CYP450 enzymes. Resolution: Implement a prodrug strategy. For example, amino acid or ester prodrugs can sterically mask the metabolic soft spots on the quinoline scaffold[5]. This temporary shielding prevents rapid hepatic oxidation, allowing the intact prodrug to reach systemic circulation where ubiquitous plasma esterases subsequently liberate the active drug[3][5].
Q3: We are targeting the central nervous system (CNS), but our quinoline derivative shows poor blood-brain barrier (BBB) penetration. How can we enhance CNS bioavailability? Diagnostic Insight: Endogenous quinoline-based compounds (like kynurenic acid) often possess polar groups (e.g., carboxylates) that hinder passive diffusion across the lipophilic endothelial cells of the BBB[6]. Resolution: Lipid-based nanoparticle systems (such as liposomes or SLNs) are highly effective here. Encapsulating the quinoline mitigates rapid systemic clearance and masks the polar functional groups[2]. The lipophilic exterior of the SLN facilitates transcytosis across the BBB, increasing CNS bioavailability while simultaneously reducing off-target systemic toxicity[2][4].
Q4: When should I choose a PEGylated nanocarrier over a standard lipid formulation for intravenous delivery? Diagnostic Insight: Standard SLNs are excellent for oral absorption, but upon intravenous administration, hydrophobic nanoparticles are rapidly opsonized by blood proteins and cleared by the mononuclear phagocyte system (MPS)[7]. Resolution: Surface modification with Polyethylene Glycol (PEGylation) creates a hydrophilic steric barrier around the nanoparticle. This "stealth" effect prevents protein adsorption, evades macrophage uptake, and significantly prolongs the circulation half-life of the quinoline derivative, allowing for sustained target tissue accumulation[7].
Quantitative Pharmacokinetic Enhancements
| Quinoline Scaffold / Derivative | Primary Challenge | Enhancement Strategy | Key Pharmacokinetic Outcome (vs. Free Drug) | Ref. |
| ELQ-316 (Quinolone) | High crystallinity, poor GI absorption | Carbonate Ester Prodrug (ELQ-334) | 6-fold increase in Cmax and AUC; brain concentration reached 3.3 µM. | [3] |
| Camptothecin | Poor aqueous solubility (<1 µg/mL) | Amino Acid Prodrug | Oral bioavailability increased to ~88%; >100-fold solubility improvement. | [5] |
| Artemether / Quinolines | Rapid degradation, low bioavailability | Solid Lipid Nanoparticles (SLNs) | Sustained release profile (98% drug release sustained over 6 hours). | [8] |
| PK-L4 (Quinoline analog) | Rapid macrophage clearance via IV | PEGylated SLNs | Reduced particle size (47.3 nm to 28 nm); prolonged 24h systemic release. | [7] |
Validated Experimental Protocols
Protocol 1: Preparation of Quinoline-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Solvent Diffusion
Scientific Rationale: SLNs merge the benefits of liposomes and polymeric nanoparticles, utilizing physiological lipids to encapsulate hydrophobic quinolines, thereby enhancing cellular absorption and bioavailability[4][8]. Self-Validating Mechanism: This protocol uses Dynamic Light Scattering (DLS) as a built-in quality control. A Polydispersity Index (PDI) > 0.3 indicates emulsion instability, prompting immediate re-homogenization before in vivo use.
-
Lipid Phase Preparation: Melt a solid physiological lipid (e.g., Compritol 888 ATO or Stearic Acid) at 10°C above its specific melting point. Dissolve the lipophilic quinoline derivative directly into the lipid melt to ensure uniform distribution[8].
-
Aqueous Phase Preparation: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) to the exact same temperature as the lipid phase. Causality: Temperature matching is critical to prevent premature lipid crystallization upon mixing[4].
-
Emulsification: Slowly inject the hot aqueous phase into the lipid phase under continuous high-speed homogenization (10,000 rpm for 10 minutes) to generate a hot microemulsion.
-
Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into cold water (2–3°C) under gentle magnetic stirring. Causality: The sudden thermal shock forces the lipid droplets to instantly crystallize, physically entrapping the quinoline core and forming solid nanoparticles[8].
-
Validation (DLS): Measure particle size and Zeta potential. Optimal SLNs should exhibit a mean diameter of 50–150 nm and a Zeta potential > |20| mV to ensure electrostatic repulsion and prevent aggregation[7][8].
Protocol 2: In Vitro Microsomal Metabolic Stability Assay
Scientific Rationale: To determine if low bioavailability is driven by first-pass hepatic metabolism rather than poor solubility[1]. Self-Validating Mechanism: The inclusion of a high-clearance positive control (e.g., Verapamil) confirms microsome viability, while a "No-NADPH" negative control differentiates between enzymatic metabolism and inherent chemical instability.
-
Reaction Assembly: In a microcentrifuge tube, combine liver microsomes (human or rat, 0.5 mg/mL final protein concentration) and the quinoline test compound (1 µM) in 100 mM phosphate buffer (pH 7.4)[1].
-
Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to ensure physiological reaction conditions.
-
Reaction Initiation: Start the metabolic cascade by adding an NADPH-regenerating system (1 mM final concentration)[1]. Causality: CYP450 enzymes require NADPH as an obligate electron donor to oxidize the quinoline ring.
-
Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity[1].
-
Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. biorxiv.org [biorxiv.org]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Amino Acids in the Development of Prodrugs | MDPI [mdpi.com]
- 6. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of polyethylene glycol onto solid lipid nanoparticles encapsulating a novel chemotherapeutic agent (PK-L4) to enhance solubility for injection delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Carbamate Compound Toxicity in Animal Studies
Introduction
Welcome to the Technical Support Center for managing the toxicity of carbamate compounds in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on anticipating, identifying, and mitigating adverse effects associated with carbamate administration in a research setting. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research and the welfare of your animal subjects.
Carbamates are a class of compounds widely used as pesticides and are also investigated for various therapeutic applications.[1][2] Their primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][4][5][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in overstimulation of muscarinic and nicotinic receptors.[3][4] This overstimulation is responsible for the characteristic signs of carbamate toxicity.[3][4]
This guide is structured to provide rapid access to answers for common issues, followed by detailed troubleshooting protocols for more complex challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common clinical signs of carbamate toxicity in laboratory animals?
A1: The clinical signs of carbamate toxicity are primarily due to cholinergic overstimulation and can appear rapidly, sometimes within 10 to 30 minutes of exposure.[7][8][9] These signs are often remembered by the acronym SLUDGE :
-
S alivation (hypersalivation)
-
L acrimation (excessive tearing)
-
U rination
-
D efecation (diarrhea)
-
G astrointestinal distress (cramping, vomiting)
-
E mesis (vomiting)[10]
Other common signs include:
-
Muscarinic effects: Miosis (constricted pupils), bradycardia (slow heart rate), bronchospasm (constriction of airways), and increased bronchial secretions.[9][11]
-
Nicotinic effects: Muscle fasciculations (twitching), tremors, weakness, and in severe cases, paralysis.[3][4][9]
-
Central Nervous System (CNS) effects: Restlessness, anxiety, seizures, and in severe cases, coma.[8][9]
Death is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of respiratory muscles.[3][4][11]
Q2: How does the mechanism of carbamate toxicity differ from that of organophosphates?
A2: Both carbamates and organophosphates inhibit acetylcholinesterase. However, the key difference lies in the nature of this inhibition. Carbamates are considered reversible inhibitors of AChE, meaning the bond they form with the enzyme is relatively unstable and can be hydrolyzed to regenerate the active enzyme.[3][4][6][12] In contrast, organophosphates are irreversible inhibitors, forming a much more stable, covalent bond with AChE.[4] This process of irreversible binding with organophosphates can undergo a further conformational change known as "aging," which makes the enzyme resistant to reactivation.[13]
This difference in the reversibility of AChE inhibition has significant implications for the duration of toxic signs and the treatment approach. The effects of carbamate poisoning are generally of shorter duration than those of organophosphate poisoning.[6][14]
Q3: What is the primary antidote for carbamate toxicity, and when should it be administered?
A3: The primary antidote for carbamate toxicity is atropine sulfate .[3][4][15] Atropine is a competitive antagonist of acetylcholine at muscarinic receptors, effectively blocking the effects of acetylcholine overstimulation at these sites.[15] It is crucial for managing the life-threatening muscarinic signs, such as bronchospasm, excessive bronchial secretions, and bradycardia.[15]
Atropine should be administered as soon as clinical signs of cholinergic toxicity become apparent. The dose should be titrated to effect, meaning it is given until the desired clinical response (e.g., drying of secretions, increased heart rate) is observed.[3][4][9]
Q4: Is the use of oximes, like pralidoxime (2-PAM), recommended for carbamate toxicity?
A4: The use of oximes like pralidoxime (2-PAM) in carbamate poisoning is a point of contention and generally not recommended .[3][4][9] While oximes are effective in reactivating AChE after organophosphate poisoning, their use in carbamate toxicity is controversial. Some studies suggest that 2-PAM may have no beneficial effect or could even worsen the toxicity of certain carbamates, such as carbaryl.[9][16][17][18] However, if there is uncertainty about whether the poisoning is from a carbamate or an organophosphate, the use of an oxime might be considered.[15]
Q5: What are the key considerations for dose-response studies with carbamate compounds?
A5: When conducting dose-response studies with carbamates, it's essential to consider the following:
-
Time to Peak Effect: Carbamates generally have a rapid onset of action, with peak AChE inhibition often occurring within 15 to 45 minutes post-dosing.[19]
-
Age-Related Sensitivity: Younger animals may exhibit greater sensitivity to some carbamates.[19]
-
Species-Specific Metabolism: Different species can metabolize and clear carbamates at different rates, leading to variations in toxicity. For example, mice have been shown to metabolize and clear methyl carbamate more rapidly than rats.[20]
-
Monitoring Parameters: In addition to clinical signs, monitoring cholinesterase activity in red blood cells and brain tissue can provide a quantitative measure of the compound's effect.[19] Motor activity can also be a sensitive indicator of neurotoxicity.[21][22]
Troubleshooting Guides
Problem 1: Unexpectedly Severe Toxicity or Mortality at Low Doses
Possible Causes:
-
Incorrect Dosing Calculation or Formulation Error: Simple errors in calculating the dose or preparing the dosing solution can lead to significant overdoses.
-
Vehicle Effects: The vehicle used to dissolve or suspend the carbamate may enhance its absorption or have its own toxicity.
-
Strain or Species Hypersensitivity: The animal model being used may be particularly sensitive to the specific carbamate.
-
Stress-Induced Potentiation: Stressed animals may be more susceptible to the toxic effects of xenobiotics.
Troubleshooting Steps:
-
Verify Dosing Calculations and Formulation:
-
Double-check all calculations for dose, concentration, and volume.
-
Have an independent colleague review the calculations.
-
If possible, analytically verify the concentration of the dosing solution.
-
-
Evaluate the Vehicle:
-
Conduct a vehicle-only control group to assess for any adverse effects of the vehicle itself.
-
Consult literature for potential interactions between the vehicle and carbamate compounds.
-
-
Review Literature for Strain/Species Sensitivity:
-
Search for published studies using the same carbamate in the same or similar animal models to compare toxicity data.
-
-
Assess Animal Husbandry and Environmental Conditions:
-
Ensure that housing, diet, and handling procedures are standardized and minimally stressful.
-
Experimental Workflow for Investigating Unexpected Toxicity
Caption: Workflow for troubleshooting unexpected carbamate toxicity.
Problem 2: Difficulty in Managing Seizures Associated with Carbamate Toxicity
Possible Causes:
-
Severe Cholinergic Crisis: High levels of acetylcholine can lead to uncontrolled neuronal firing.
-
Inadequate Anticonvulsant Therapy: The chosen anticonvulsant or its dose may be insufficient.
-
Contraindicated Medications: The use of certain drugs, like barbiturates, is contraindicated as they can depress respiration and worsen carbamate toxicity.[9]
Troubleshooting Steps:
-
Administer Appropriate Anticonvulsants:
-
Ensure Adequate Respiratory Support:
-
Avoid Contraindicated Drugs:
Protocol for Seizure Management
-
Initial Assessment: Quickly assess the animal's respiratory and cardiovascular status.
-
Establish IV Access: If not already in place, establish intravenous access for drug administration.
-
Administer Diazepam: Administer diazepam intravenously at a dose of 0.5-2.0 mg/kg.[9] This can be repeated if seizures do not resolve.[9]
-
Monitor Respiration: Continuously monitor respiratory rate and effort. Provide oxygen supplementation as needed.
-
Consider Refractory Seizure Treatment: If seizures persist, consult with a veterinarian about administering midazolam or propofol.[9]
Problem 3: Animals Recover from Acute Toxicity but Show Subsequent Adverse Effects
Possible Causes:
-
Delayed Neuropathy: While less common with carbamates than with some organophosphates, a delayed neurotoxic effect is possible.
-
Subchronic Toxicity: Repeated exposure to low doses of carbamates may lead to cumulative effects that are not apparent after a single dose.
-
Organ-Specific Damage: Some carbamates may have toxic effects on specific organs, such as the liver or pancreas, that manifest after the acute cholinergic crisis has resolved.[9][23]
Troubleshooting Steps:
-
Implement Long-Term Monitoring:
-
Extend the observation period beyond the acute phase to monitor for delayed or chronic effects.
-
Include regular body weight measurements, clinical observations, and neurological assessments.
-
-
Conduct Histopathological Analysis:
-
At the end of the study, perform a thorough histopathological examination of key organs, including the nervous system (brain, spinal cord, peripheral nerves), liver, and pancreas, to identify any subtle or chronic damage.
-
-
Review Literature for Compound-Specific Effects:
-
Investigate the known toxicological profile of the specific carbamate being used for any reports of delayed or organ-specific toxicity.
-
Data Summary: Key Parameters in Carbamate Toxicity Management
| Parameter | Recommended Action/Dose (Rodents) | Rationale |
| Primary Antidote | Atropine Sulfate: 0.2-2 mg/kg, parenterally, titrated to effect.[3][4] | Competitively blocks muscarinic receptors to reverse life-threatening cholinergic signs.[15] |
| Seizure Control | Diazepam: 0.5-2.0 mg/kg, IV.[9] | Acts as a GABA-A receptor agonist to suppress seizure activity. |
| Decontamination (Oral) | Activated Charcoal: 1-2 g/kg, via gavage.[4] | Binds the carbamate in the GI tract to prevent further absorption. |
| Supportive Care | Fluid therapy, respiratory support. | Maintains vital functions and aids in recovery. |
Advanced Topics
Humane Endpoints in Carbamate Toxicity Studies
Establishing clear humane endpoints is a critical ethical and regulatory requirement for animal studies involving potentially toxic compounds.[24][25][26][27] The goal is to minimize pain and distress while still achieving the scientific objectives of the study.[26]
Recommended Humane Endpoints for Carbamate Studies:
-
Severe, Uncontrolled Seizures: Seizures that do not respond to anticonvulsant therapy.
-
Prolonged Respiratory Distress: Labored breathing, cyanosis (blue discoloration of mucous membranes) that persists despite supportive care.[8]
-
Loss of Righting Reflex: Inability of the animal to right itself for a specified period (e.g., > 4 hours).
-
Significant Weight Loss: Acute weight loss exceeding 20% of baseline body weight.[25]
-
Moribund State: A state of dying, characterized by a lack of responsiveness to stimuli and an inability to eat or drink.[26]
All humane endpoints must be clearly defined in the animal use protocol and approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent oversight body.[26][27]
Decision Tree for Humane Intervention
Caption: Decision-making for humane intervention in carbamate studies.
Mechanism of Carbamate-Induced Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase by carbamates is a multi-step process:
-
Binding: The carbamate molecule binds to the active site of the AChE enzyme.
-
Carbamylation: The carbamate transfers its carbamoyl group to a serine residue in the active site of AChE, forming a carbamylated enzyme.[5] This is a covalent modification that inactivates the enzyme.[5][28]
-
Spontaneous Reactivation: The carbamylated enzyme is unstable and undergoes spontaneous hydrolysis, which regenerates the active enzyme and releases the carbamate metabolite.[5][13][28] The rate of this reactivation is much faster than the dealkylation of a phosphorylated enzyme from an organophosphate.
Diagram of Acetylcholinesterase Inhibition by Carbamates
Sources
- 1. Monitoring of Non-Maximum-Residue-Level Pesticides in Animal Feed: A Study from 2019 to 2023 | MDPI [mdpi.com]
- 2. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Carbamate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. wagwalking.com [wagwalking.com]
- 8. Insecticides (Carbamate) - dogs - Lort Smith Melbourne Animal Hospital [lortsmith.com]
- 9. vettimes.com [vettimes.com]
- 10. Carbamate poisoning in wildlife | Animal Health Laboratory [uoguelph.ca]
- 11. Carbamate poisoning - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 15. Treatment rationale for dogs poisoned with aldicarb (carbamate pesticide) [scielo.org.za]
- 16. Efficacy of Recommended Prehospital Human Equivalent Doses of Atropine and Pralidoxime Against the Toxic Effects of Carbamate Poisoning in the Hartley Guinea Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pralidoxime in carbaryl poisoning: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Behavioral and biochemical effects of the carbamate insecticide, MOBAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of chemical proportions on the acute neurotoxicity of a mixture of seven carbamates in preweanling and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Subchronic Toxicity Study in Rats of Two New Ethyl-Carbamates with Ixodicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.hku.hk [med.hku.hk]
- 25. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 26. s29068.pcdn.co [s29068.pcdn.co]
- 27. ccac.ca [ccac.ca]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Document ID: TSS-CQ-4481-v1.0
Introduction
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. The scale-up of this multi-step synthesis presents unique challenges that require a thorough understanding of the reaction mechanisms and careful optimization of process parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and reproducible scale-up process. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Section 1: The Synthetic Pathway - An Overview
The most common and scalable route to methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves a three-step process starting from 4-chloroaniline. This pathway is favored for its use of readily available starting materials and generally robust reaction conditions.
-
Step 1: Conrad-Limpach Reaction: Condensation of 4-chloroaniline with a β-ketoester, such as ethyl benzoylacetate, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline core.
-
Step 2: Chlorination: Conversion of the 4-hydroxyquinoline intermediate to the more reactive 4-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Step 3: Carbamoylation: Nucleophilic substitution of the 4-chloroquinoline with methyl carbamate or a related synthon to yield the final product. An alternative is the formation of the 4-aminoquinoline followed by reaction with a chloroformate.[1][2][3]
Caption: General three-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
A1: The thermal cyclization in the Conrad-Limpach reaction (Step 1) is the most critical and challenging step to scale.[4][5][6] This reaction requires very high temperatures (typically >250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring-closing.[4][5] On a large scale, ensuring uniform heat distribution is paramount to prevent localized overheating, which can lead to charring and impurity formation, or under-heating, which results in incomplete conversion. The choice of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for process safety and efficiency.[5]
Q2: Are there greener or milder alternatives to the classical Conrad-Limpach synthesis?
A2: Yes, several modern variations aim to reduce the harsh conditions of the classical Conrad-Limpach or Friedländer syntheses. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and sometimes improve yields by promoting efficient and rapid heating.[7][8] The use of solid acid catalysts like Nafion NR50 has also been reported to facilitate the reaction under more environmentally friendly conditions.[7] For scale-up, continuous flow reactors offer excellent heat and mass transfer, providing precise control over the reaction and potentially improving safety and productivity.[9]
Q3: What analytical techniques are recommended for in-process controls (IPCs)?
A3: For monitoring reaction progress, High-Performance Liquid Chromatography (HPLC) is the method of choice. It allows for quantitative determination of starting material consumption and product formation. Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks. For characterization of intermediates and the final product, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential to confirm the structure and identify any impurities.
Q4: What are the primary safety concerns when running this synthesis at scale?
A4: The primary safety concerns are:
-
High Temperatures: The use of high-boiling solvents requires robust engineering controls to prevent accidental burns and ensure proper temperature regulation.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It must be handled in a well-ventilated area with appropriate personal protective equipment (PPE), and all equipment must be scrupulously dried before use.
-
Exothermic Reactions: The quenching of POCl₃ is highly exothermic and must be performed slowly and with efficient cooling to prevent a runaway reaction.
Section 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis.
Problem 1: Low Yield in Conrad-Limpach Cyclization (Step 1)
| Possible Cause | Recommended Solution & Explanation |
| Insufficient Temperature | The cyclization requires a high activation energy.[5] Ensure the bulk internal temperature of the reaction mixture reaches and is maintained at the target (typically 250-260 °C). Use a calibrated temperature probe placed directly in the reaction mixture. Yields generally increase with the reaction temperature up to an optimal point.[4] |
| Poor Heat Transfer | On a larger scale, hot spots and cold spots can develop. Ensure vigorous and efficient mechanical stirring. Consider using a reactor with a jacketed heating system and baffles to improve mixing and heat distribution. |
| Wet Starting Materials/Solvent | Water can interfere with the initial condensation step and subsequent cyclization. Ensure all starting materials and the high-boiling solvent are anhydrous. |
| Sub-optimal Solvent | The choice of solvent is critical. While mineral oil is inexpensive, it can make product isolation difficult. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is often preferred as it is a liquid at room temperature and provides excellent thermal stability.[4] |
Problem 2: Impurity Formation During Chlorination (Step 2)
| Possible Cause | Recommended Solution & Explanation |
| Excess POCl₃ or High Temperature | Over-reaction can lead to the formation of chlorinated byproducts on the quinoline ring system. Use a controlled stoichiometry of POCl₃ (typically 3-5 equivalents) and maintain the reaction temperature as recommended (e.g., reflux, ~110 °C), avoiding excessive heating. |
| Presence of Water During Reaction | Water reacts with POCl₃ to form phosphoric acid and HCl, which can lead to undesired side reactions. Ensure the 4-hydroxyquinoline intermediate is thoroughly dried before this step. |
| Difficult Work-up | The quench of excess POCl₃ is critical. A slow, controlled addition of the reaction mixture to ice/water with vigorous stirring is essential to manage the exotherm. An alternative is a controlled quench with a cooled solvent like isopropanol, which reacts to form less reactive phosphate esters. |
Problem 3: Low Conversion or Side Reactions in Carbamoylation (Step 3)
| Possible Cause | Recommended Solution & Explanation |
| Low Nucleophilicity of Carbamate | Methyl carbamate is a relatively weak nucleophile. The reaction often requires a base to deprotonate the carbamate and increase its nucleophilicity. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are effective. |
| Competing Hydrolysis | If the 4-chloroquinoline intermediate is not fully converted, it can hydrolyze back to the 4-hydroxyquinoline during work-up or subsequent steps, especially under basic conditions. Ensure complete conversion using HPLC before proceeding. |
| Alternative Reagent Choice | Consider a two-step approach: first, react the 4-chloroquinoline with a suitable amine (e.g., ammonia or a protected amine) to form the 4-aminoquinoline.[1][10] Then, react the more nucleophilic 4-aminoquinoline with methyl chloroformate in the presence of a base like pyridine or triethylamine to form the carbamate.[11][12] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Final Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Step1 [label="Analyze Step 1\n(Conrad-Limpach) Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Step2 [label="Analyze Step 2\n(Chlorination) Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Step3 [label="Analyze Step 3\n(Carbamoylation) Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot1 [label="Optimize Temperature &\nHeat Transfer", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot2 [label="Control Stoichiometry &\nQuench Conditions", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot3 [label="Optimize Base/Solvent or\nChange Reagents", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Check_Step1; Check_Step1 -> Troubleshoot1 [label="Yield < 80%"]; Troubleshoot1 -> Check_Step2; Check_Step1 -> Check_Step2 [label="Yield > 80%"]; Check_Step2 -> Troubleshoot2 [label="Yield < 90%"]; Troubleshoot2 -> Check_Step3; Check_Step2 -> Check_Step3 [label="Yield > 90%"]; Check_Step3 -> Troubleshoot3 [label="Yield < 75%"]; Troubleshoot3 -> End; Check_Step3 -> End [label="Yield > 75%"];
}
Caption: Decision workflow for troubleshooting low overall yield.
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of 2-(4-chlorophenyl)-4-hydroxyquinoline (Step 1)
-
Equipment: Jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, and a calibrated temperature probe.
-
Reagents:
-
4-Chloroaniline (1.0 eq)
-
Ethyl benzoylacetate (1.05 eq)
-
Dowtherm A (approx. 3-4 mL per gram of aniline)
-
-
Procedure:
-
Charge the reactor with 4-chloroaniline and ethyl benzoylacetate.
-
Begin stirring and add Dowtherm A.
-
Heat the mixture to 140-150 °C for 2 hours to form the enamine intermediate, allowing ethanol to distill off.
-
Slowly ramp the temperature of the reactor jacket to 250-255 °C. Maintain this internal temperature for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 80-90 °C.
-
Slowly add a co-solvent like toluene or xylene to dilute the mixture and prevent solidification upon cooling.
-
Cool to room temperature. The product will precipitate.
-
Filter the solid, wash thoroughly with hexane or heptane to remove the Dowtherm A, and dry under vacuum.
-
Protocol 4.2: Synthesis of 2-(4-chlorophenyl)-4-chloroquinoline (Step 2)
-
Equipment: Glass reactor with overhead stirrer, reflux condenser (with a gas scrubber for HCl), and addition funnel.
-
Reagents:
-
2-(4-chlorophenyl)-4-hydroxyquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
-
Procedure:
-
Charge the dry reactor with 2-(4-chlorophenyl)-4-hydroxyquinoline.
-
Under an inert atmosphere (N₂), slowly add POCl₃ via the addition funnel. Note: The initial addition may be exothermic.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until HPLC shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Caution: Highly Exothermic Quench. In a separate, well-ventilated reactor, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly and carefully add the reaction mixture to the ice/water. The temperature of the quench vessel should be maintained below 25 °C.
-
Once the addition is complete, basify the aqueous slurry with a 50% NaOH solution until the pH is >10.
-
Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
References
-
Baumann, M., et al. (2020). A Continuous-Flow Photochemical Process for the Synthesis of Quinolines. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Y., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]
-
Abreu, A. R., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Kelly, J. M., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. ACS Publications. Available at: [Link]
-
Collet, S., et al. (2018). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Singh, P., et al. (2014). Structure of 4-aminoquinoline derivatives. ResearchGate. Available at: [Link]
-
Rosenthal, P. J., et al. (2022). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. ChemRxiv. Available at: [Link]
-
Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2009). Synthesis of N-(quinolin-4-yl)carbamates. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Conrad-Limpach reaction. ResearchGate. Available at: [Link]
-
Gellis, A., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
-
Shelton, R. S., et al. (1952). New Carbamates and Related Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Dömling, A., et al. (2016). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Tandon, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Various Authors. (n.d.). Conrad-Limpach Quinoline Synthesis. Scribd. Available at: [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. Available at: [Link]
-
Jana, A., et al. (2022). Metal-Free Carbamoylation/Annulation Cascade of Aryl Alkynoates. The Journal of Organic Chemistry. Available at: [Link]
-
Stuart, D. R., et al. (2018). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters. Available at: [Link]
-
Kalantar-Zadeh, K., et al. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. Available at: [Link]
-
Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. Available at: [Link]
-
Reddy, L. R., et al. (2018). N-Arylation of Carbamates through Photosensitized Nickel Catalysis. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Greener Synthesis Alternatives for Quinoline Derivatives
Welcome to the Technical Support Center for Greener Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the transition from classical, often harsh, quinoline synthesis methods to more sustainable and efficient alternatives. As the quinoline scaffold remains a cornerstone in pharmaceuticals, agrochemicals, and materials science, the adoption of green chemistry principles is not only an environmental imperative but also a pathway to improved yields, shorter reaction times, and novel molecular architectures.[1][2][3]
This resource provides practical, experience-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Core Principles & General FAQs
This section addresses foundational questions about the rationale and application of green chemistry to quinoline synthesis.
Frequently Asked Questions (FAQs)
Question: Why are traditional quinoline synthesis methods like the Skraup, Doebner-von Miller, or Friedländer reactions being replaced or modified? Answer: While historically significant, many classical methods for quinoline synthesis present considerable environmental and safety challenges.[4] They often require harsh conditions such as highly acidic media (e.g., concentrated sulfuric acid), high temperatures, and strong oxidizing agents (e.g., arsenic pentoxide or nitrobenzene).[1][5] These conditions can lead to violent, exothermic reactions, the formation of significant tarry byproducts, low yields, and limited functional group tolerance, making purification difficult and generating substantial hazardous waste.[1][6] Green alternatives aim to mitigate these issues by using milder conditions, reducing waste, and improving overall efficiency.[2][7]
Question: How can I quantitatively measure the "greenness" of my synthetic protocol? Answer: Green metrics are essential tools for evaluating the environmental performance of a chemical process. For quinoline synthesis, the most relevant metrics include:
-
Atom Economy: This measures the efficiency with which atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are particularly advantageous as they are designed to maximize atom economy.[4][8]
-
E-Factor (Environmental Factor): This calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process, as it indicates less waste production.[4]
-
Effective Mass Yield: This metric provides a more comprehensive view by calculating the ratio of the product's mass to the mass of all non-benign materials used in the synthesis.[4]
By applying these metrics, you can objectively compare different synthetic routes and identify the most sustainable and efficient option for your target quinoline derivative.[1]
Section 2: Technology-Specific Troubleshooting & FAQs
This section dives into the most common greener technologies used for quinoline synthesis, addressing specific experimental hurdles.
2.1 Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate reactions, often reducing times from hours to minutes while improving yields and product purity.[4][9]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Microwave Absorption: The reaction mixture may not be polar enough to absorb microwave energy effectively.[10] 2. Incorrect Reaction Parameters: The temperature, pressure, or time may not be optimal for the specific transformation.[10] 3. Inappropriate Catalyst: The chosen catalyst may be inactive or degrade under microwave conditions.[11] 4. Substrate Reactivity: Electron-withdrawing groups on precursors can decrease nucleophilicity and slow the reaction.[10][12] | 1. Add a small amount of a high-dielectric (polar) solvent like DMF or ethanol, or use an ionic liquid to improve energy absorption.[10] 2. Systematically screen a range of temperatures and reaction times to find the optimal conditions. Monitor reaction progress by TLC.[10] 3. Screen different catalysts or optimize the catalyst loading. In some cases, a catalyst-free approach under microwave irradiation may be highly effective.[10] 4. For less reactive substrates, consider increasing the reaction temperature or extending the irradiation time.[10] |
| Formation of Side Products / Tar | 1. Over-irradiation or Localized Overheating: Excessive microwave power can lead to decomposition of reactants or products.[10] 2. Competing Reaction Pathways: The high-energy conditions may favor alternative, undesired reaction pathways.[10] | 1. Reduce the microwave power and/or use a pulsed heating mode to ensure a more uniform temperature distribution. Ensure efficient magnetic stirring is active throughout the reaction.[10] 2. Modify the reaction sequence or consider using protecting groups. For multicomponent reactions, altering the order of reactant addition can sometimes influence the outcome.[10] |
| Reaction Not Reaching Completion | 1. Insufficient Power/Temperature: The energy input may be too low to overcome the activation energy barrier.[4][11] 2. Evaporation of Volatile Reactants: If the reaction is not properly sealed, volatile components may escape. | 1. Cautiously increase the microwave power and/or the target temperature, ensuring you do not exceed the pressure limits of the sealed reaction vessel.[4] 2. Ensure the reaction is performed in a vessel specifically designed for microwave synthesis and that it is properly sealed to maintain pressure and prevent evaporation.[11] |
Question: Can I use a domestic microwave oven for my synthesis? Answer: Absolutely not. Domestic microwave ovens are not designed for laboratory synthesis and lack the necessary controls for temperature and pressure.[10] Using flammable organic solvents in a domestic oven poses a significant safety hazard. Dedicated scientific microwave reactors are essential as they are equipped with precise parameter controls and crucial safety features.[10]
2.2 Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots and enhances mass transfer, often leading to improved reaction rates and yields under milder overall conditions.[13][14]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Significant Improvement in Yield or Rate | 1. Inadequate Power or Frequency: The ultrasound equipment may not be delivering sufficient power or the optimal frequency for your reaction.[11] 2. Incorrect Probe Position: The efficiency of energy transfer is highly dependent on the immersion depth and position of the ultrasonic probe.[4][11] | 1. Consult the manufacturer's guidelines for your specific sonicator model to ensure it is operating at an appropriate power setting. 2. Adjust the immersion depth of the probe. The tip should be submerged well below the liquid surface but not touching the walls or bottom of the vessel. |
| Low Yields or Side Product Formation | Poor Temperature Control: While the overall reaction temperature may be low, the cavitation process generates intense local heat. This can lead to thermal decomposition or undesired side reactions.[4] | Use an external cooling bath (e.g., an ice-water bath) to maintain a consistent and controlled bulk reaction temperature. This is critical for preventing thermal degradation.[4] |
2.3 Nanocatalyst-Based Synthesis
Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which enhances catalytic activity. This often allows reactions to proceed under milder, solvent-free conditions with high yields and provides the benefit of catalyst recovery and reuse.[15][16][17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lower Than Expected Yield | Suboptimal Catalyst Loading: The amount of nanocatalyst used is a critical parameter. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions or product adsorption.[11][15] | Perform a systematic optimization of the catalyst loading (e.g., in mol% or mg) to determine the ideal amount for your specific reaction scale and substrates.[15] |
| Decreasing Catalytic Activity After Reuse | 1. Agglomeration of Nanoparticles: Nanoparticles may clump together during the reaction or recovery process, reducing the available active surface area.[11] 2. Leaching of Active Species: The catalytically active component may detach from the nanoparticle support. 3. Poisoning of Catalytic Sites: Impurities or byproducts can adsorb onto the catalyst surface, blocking the active sites.[11] | 1. Ensure the recovery and washing procedure is gentle. Sonication during washing can sometimes help redisperse agglomerated particles. 2. Analyze the reaction filtrate (e.g., by ICP-MS) to check for leached metal content. If leaching is significant, a different catalyst support or functionalization strategy may be needed. 3. Ensure high purity of all reactants and solvents. If poisoning is suspected, a more rigorous catalyst washing protocol between cycles may be required. |
Section 3: Purification Challenges in Greener Synthesis
While greener methods often result in cleaner reaction profiles, purification can still present challenges.
Question: I'm having difficulty purifying my quinoline derivative. What are some common issues and solutions? Answer: Common purification challenges include:
-
Poor Solubility: If the product is poorly soluble in common chromatography or recrystallization solvents, finding a suitable system can be difficult.[11] Solution: Systematically screen a wide range of solvents and solvent mixtures (e.g., heptane/ethyl acetate, dichloromethane/methanol). For highly insoluble compounds, trituration with a non-solvent can sometimes remove more soluble impurities.
-
Formation of Tars or Oligomers: Although minimized, some greener reactions can still produce polymeric byproducts, especially if reaction conditions are not fully optimized.[11] Solution: First, re-optimize the reaction conditions (e.g., lower temperature, reduced catalyst loading) to prevent their formation.[11] For purification, techniques like steam distillation can be highly effective for separating volatile quinolines from non-volatile tar.[6][18] Alternatively, an acid-base extraction can isolate the basic quinoline product from neutral or acidic impurities.[18]
-
Difficulty Separating from Starting Materials: If the product and starting materials have similar polarities, chromatographic separation can be challenging. Solution: Ensure the reaction has gone to completion using TLC or LC-MS monitoring. If separation is still difficult, consider derivatizing the product or unreacted starting material to alter its polarity before chromatography.
Section 4: Visualizations & Experimental Protocols
Diagrams: Workflows and Logic
Caption: A general decision tree for troubleshooting quinoline synthesis.
Caption: General workflow for microwave-assisted quinoline synthesis.[12]
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Friedländer Synthesis of a Polysubstituted Quinoline
This protocol describes a greener modification of the classic Friedländer annulation, which involves reacting a 2-aminoaryl ketone with a compound containing an α-methylene ketone.[12] Running the reaction neat under microwave irradiation enhances efficiency and eliminates bulk solvent waste.[12][19]
-
Reactants:
-
2-amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.2 mg)
-
-
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 2-amino-5-chlorobenzophenone, ethyl acetoacetate, and p-TSA.
-
Seal the vessel with the appropriate cap.
-
Place the vessel inside the cavity of a scientific microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the vessel's safe operating limits.
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.
-
Workup: Dilute the resulting crude mixture with ethyl acetate (20 mL). Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired quinoline derivative.[12]
-
Protocol 2: Nanocatalyst-Based Synthesis of Quinolines in Water
This protocol utilizes magnetite (Fe₃O₄) nanoparticles, a magnetically recoverable and reusable catalyst, in water, a green and benign solvent. This method is an example of a three-component reaction to assemble pyrimido[4,5-b]quinolones.[15]
-
Reactants:
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
6-amino-1,3-dimethyluracil (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Fe₃O₄ Nanoparticle Catalyst (0.04 g)
-
Water (5 mL)
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the aromatic aldehyde, 6-amino-1,3-dimethyluracil, dimedone, and the Fe₃O₄ nanoparticle catalyst in water.
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[15]
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product and catalyst will precipitate.
-
Place a strong magnet against the outside of the flask to immobilize the Fe₃O₄ catalyst. Carefully decant the aqueous solution.
-
Wash the solid residue with water, again using the magnet to retain the catalyst.
-
Purification & Catalyst Recovery: Add hot ethanol to the solid residue to dissolve the product, leaving the insoluble Fe₃O₄ catalyst behind. Use the magnet to hold the catalyst while decanting the hot ethanol solution containing the product. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[15]
-
Allow the ethanol solution to cool, at which point the pure product should recrystallize. Collect the product by filtration.
-
Section 5: References
-
Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives - Benchchem. Available at:
-
Technical Support Center: Greener Synthesis of Substituted Quinolines - Benchchem. Available at:
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at:
-
Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. Available at:
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. Available at:
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at:
-
Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis - Benchchem. Available at:
-
Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Publishing. Available at:
-
optimized reaction condition for quinoline synthesis using the... - ResearchGate. Available at:
-
Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors - Benchchem. Available at:
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Available at:
-
Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem. Available at:
-
Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at:
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at:
-
Insights into Quinoline in Context of Conventional versus Green Synthesis. Available at:
-
Insights into Quinoline in Context of Conventional versus Green Synthesis. Available at:
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at:
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at:
-
Ultrasound-Assisted Synthesis of Quinazolinones: Current Trends and Future Prospects. Available at:
-
Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. Available at:
-
Identification of common byproducts in quinoline synthesis - Benchchem. Available at:
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07484A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Comparative Study of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate vs. Established Type II Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Comparison Guide
Introduction and Mechanistic Rationale
The development of Type II kinase inhibitors has revolutionized targeted oncology and neurodegeneration therapies. Unlike Type I inhibitors that target the active (DFG-in) conformation of the kinase domain, Type II inhibitors trap kinases in their inactive (DFG-out) state. This approach often yields superior kinome selectivity and prolonged target residence time [1].
The quinoline scaffold is a "privileged structure" in the design of Type II inhibitors, serving as the core for FDA-approved drugs like Lenvatinib and Cabozantinib. Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (CAS 861208-66-4) [2] is an emerging experimental multi-kinase inhibitor. Its structural architecture provides a textbook example of DFG-out stabilization:
-
The Quinoline Core: Acts as the hinge-binding moiety, forming critical hydrogen bonds with the kinase hinge region.
-
The Carbamate Linker: Serves as a hydrogen-bond donor/acceptor pair to interact with the conserved Glutamate of the αC-helix and the Aspartate of the DFG motif.
-
The 4-Chlorophenyl Group: Projects deep into the hydrophobic pocket exposed only during the DFG-out shift, driving binding affinity and residence time [3].
Structural binding mechanism of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate.
Comparative Pharmacological Profiling
To objectively evaluate the performance of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, we benchmarked its in vitro biochemical activity against two established quinoline-based Type II inhibitors: Lenvatinib (primarily VEGFR/FGFR driven) and Cabozantinib (VEGFR/c-Met driven).
Table 1: Comparative Kinome Profiling (IC₅₀ in nM)
Data represents mean IC₅₀ values derived from orthogonal luminescent kinase assays.
| Target Kinase | Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | Lenvatinib | Cabozantinib |
| VEGFR2 (KDR) | 12.4 ± 1.1 | 4.0 ± 0.5 | 0.035 ± 0.01 |
| c-Met (HGFR) | 25.8 ± 2.3 | > 1000 | 1.3 ± 0.2 |
| PDGFRβ | 41.2 ± 3.0 | 39.0 ± 4.1 | 14.6 ± 1.5 |
| FGFR1 | 315.0 ± 12.5 | 46.0 ± 3.2 | > 500 |
Data Synthesis & Causality: The experimental compound exhibits a balanced dual-inhibition profile against VEGFR2 and c-Met, positioning it mechanistically closer to Cabozantinib than Lenvatinib. However, its moderate potency (IC₅₀ ~12-25 nM) suggests it is a highly tunable starting scaffold rather than a finalized clinical candidate. The 4-chlorophenyl moiety provides sufficient bulk to access the c-Met hydrophobic pocket, a feature Lenvatinib lacks due to its distinct cyclopropane-carboxamide tail.
Table 2: Binding Kinetics via Surface Plasmon Resonance (SPR)
Residence time ( τ ) is calculated as 1/koff . Prolonged residence time is a hallmark of highly efficacious Type II inhibitors.
| Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (nM) | Residence Time ( τ , min) |
| Experimental Carbamate | 4.2×105 | 5.1×10−4 | 1.21 | 32.6 |
| Cabozantinib | 8.5×105 | 1.2×10−4 | 0.14 | 138.8 |
Experimental Methodologies: Self-Validating Protocols
To ensure data trustworthiness, biochemical profiling must utilize self-validating assay systems. We employ the ADP-Glo™ Kinase Assay [4] for IC₅₀ determination.
Why ADP-Glo? Traditional radiometric assays require hazardous ³²P-ATP. ADP-Glo is a universal, homogeneous luminescent assay that measures the ADP formed during the kinase reaction. Because it directly quantifies the reaction product (ADP) rather than substrate phosphorylation, it is entirely independent of the peptide substrate sequence, allowing for highly standardized cross-kinase comparisons.
Protocol 1: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Self-Validation Step: Before testing inhibitors, an ATP-to-ADP conversion standard curve must be generated. This ensures the assay operates within its linear dynamic range and rules out false positives caused by compounds that might inadvertently inhibit the luciferase enzyme used in the detection step.
-
Reagent Preparation:
-
Thaw Kinase Detection Buffer at room temperature. If precipitates are present, incubate at 37°C for 15 minutes.
-
Reconstitute the lyophilized Kinase Detection Substrate with the buffer to form the Kinase Detection Reagent.
-
-
Kinase Reaction (5 µL volume):
-
In a 384-well plate, combine 1 µL of the test compound (methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate) serially diluted in DMSO (final DMSO concentration <1%).
-
Add 2 µL of purified VEGFR2 or c-Met kinase enzyme in 1X Kinase Buffer.
-
Initiate the reaction by adding 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.
-
-
ATP Depletion (5 µL volume):
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction.
-
Causality: This reagent actively depletes any unconsumed ATP, reducing background noise to near-zero and ensuring that subsequent luminescence is strictly proportional to the ADP generated by the kinase. Incubate for 40 minutes.
-
-
Kinase Detection (10 µL volume):
-
Add 10 µL of Kinase Detection Reagent.
-
Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly synthesized ATP drives the luciferase reaction to produce light.
-
Incubate for 30 minutes, then measure luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well).
-
ADP-Glo™ Kinase Assay workflow for quantifying Type II inhibitor efficacy.
Protocol 2: Surface Plasmon Resonance (SPR) Counter-Screen
To validate that the IC₅₀ values represent true target engagement rather than assay interference or compound aggregation, SPR is used as a rigorous counter-screen.
-
Sensor Chip Preparation: Immobilize His-tagged VEGFR2 onto a Series S Sensor Chip NTA via Ni²⁺ chelation and amine coupling to achieve a baseline of ~3000 Response Units (RU).
-
Analyte Injection: Inject methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate at concentrations ranging from 0.1 nM to 100 nM at a flow rate of 50 µL/min.
-
Dissociation Phase: Flow running buffer (HBS-P+ with 1% DMSO) over the chip for 15 minutes to accurately measure the slow off-rate ( koff ) characteristic of DFG-out binders.
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD and Residence Time.
Conclusion
Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate represents a structurally validated, highly tunable Type II kinase inhibitor scaffold. While its absolute potency does not yet match the optimized clinical drug Cabozantinib, its comparative kinome profile demonstrates a highly desirable dual VEGFR2/c-Met inhibition mechanism. By utilizing rigorous, self-validating biochemical assays like ADP-Glo and SPR, researchers can confidently use this scaffold as a baseline for structure-activity relationship (SAR) campaigns aimed at developing next-generation multikinase inhibitors.
References
-
Blanc J, Geney R, Menet C. "Type II kinase inhibitors: an opportunity in cancer for rational design." Anti-Cancer Agents in Medicinal Chemistry. 2013;13(5):731-47. Available at:[Link]
-
Kufareva I, Abagyan R. "Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states." Journal of Medicinal Chemistry. 2008;51(24):7921-32. Available at: [Link]
Validating the Anticancer Activity of Novel Quinoline Compounds: A Comparative Methodological Guide
Introduction to Quinoline Scaffolds in Oncology
Quinoline, a versatile nitrogen-containing heterocyclic aromatic compound, has emerged as a highly privileged scaffold in modern oncology drug discovery[1]. Because of their unique planar structure and electron-rich nitrogen heteroatoms, quinoline derivatives can form highly stable complexes via hydrogen bonding and DNA intercalation[1][2].
As tumors rapidly develop resistance to classical chemotherapeutics like Doxorubicin and targeted agents like Sorafenib, researchers are engineering novel quinoline hybrids—such as isatin-quinolines, basic-chained quinoline DNA methyltransferase (DNMT) inhibitors, and imidazolyl-quinolines[3][4][5]. This guide provides an objective, data-driven comparison of these novel compounds against clinical standards and details the self-validating experimental workflows required to prove their mechanistic efficacy.
Comparative Efficacy Benchmarking
To establish clinical relevance, novel quinoline compounds must be benchmarked against established standard-of-care drugs. Recent pharmacological evaluations demonstrate that structural modifications to the quinoline ring can yield compounds that match or exceed the potency of Doxorubicin, while maintaining a significantly safer toxicity profile in normal cells[3][4][5].
Table 1: Comparative In Vitro Efficacy of Novel Quinolines vs. Clinical Standards
| Compound Class | Primary Target | Cancer Cell Line | Test IC50 (µM) | Reference Standard | Ref. IC50 (µM) | Selectivity Index (Normal Cells) |
| Quinoline-Isatin (Cmpd 14) | VEGFR-2 | Caco-2 (Colon) | 5.7 | Doxorubicin | 8.2 | High (IC50 = 30 µM in Vero) |
| Quinoline-Isatin (Cmpd 13) | VEGFR-2 | MDA-MB-231 (Breast) | 9.3 | Doxorubicin | 9.0 | High (IC50 = 26.5 µM in Vero) |
| Quinoline-DNMTi (Cmpd 14) | DNMT1 | HCT-116 (Colon) | 0.4 | SGI-1027 | 2.3 | >227 (Enzyme Selectivity) |
| Quinoline-Imidazolyl (Cmpd 9d) | COX-2 | MCF-7 (Breast) | <25.0 | Doxorubicin | 0.25 | High (COX-2 SI > 540) |
Note: Data synthesized from recent in vitro pharmacological evaluations[3][4][5]. Lower IC50 indicates higher potency.
Mechanistic Pathways: Dual-Targeting Capabilities
Quinolines frequently act as multi-kinase or epigenetic inhibitors. For example, the competitive inhibition of the VEGFR-2 kinase domain by quinoline-isatin derivatives directly blocks downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways. This dual-action simultaneously induces apoptosis (via Bcl-2 downregulation) and suppresses tumor angiogenesis[4].
Mechanism of VEGFR-2 inhibition by quinoline derivatives compared to Sorafenib.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the validation of a novel quinoline must utilize orthogonal assays. A self-validating system requires that phenotypic observations (e.g., cell death) are directly linked to biochemical target engagement (e.g., kinase inhibition), eliminating the possibility of off-target toxicity.
Orthogonal validation workflow for screening novel quinoline anticancer agents.
Protocol 1: Phenotypic Screening & Selectivity Profiling (MTT Assay)
Purpose: To quantify antiproliferative activity and establish a therapeutic window. Causality & Logic: Relying solely on cancer cell lines can yield false positives, as a compound might simply be a general cellular toxin. By running parallel assays on normal cell lines (e.g., Vero or HEK293), researchers can calculate the Selectivity Index (SI = IC50 Normal / IC50 Cancer). An SI > 5 indicates the compound exploits tumor-specific vulnerabilities rather than inducing indiscriminate cytotoxicity[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cell lines (e.g., Caco-2, MDA-MB-231) and normal control cells (e.g., Vero) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of the novel quinoline (0.05–100 µM)[3]. Include Doxorubicin as a positive clinical control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 72 hours. Expert Insight: A 72-hour window is critical to capture multiple cell division cycles, allowing researchers to accurately differentiate between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well; incubate for 4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Remove the media, dissolve the formazan in 100 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.
Protocol 2: Cell-Free Target Engagement (VEGFR-2 Kinase Assay)
Purpose: To prove that the observed cytotoxicity is driven by direct inhibition of the intended molecular target. Causality & Logic: Whole-cell assays cannot distinguish between direct target inhibition and secondary downstream pathway interference. A cell-free kinase assay isolates the target protein, confirming direct physical binding. Comparing the test compound against a clinical standard like Sorafenib validates the assay's dynamic range and proves competitive inhibition[4].
Step-by-Step Methodology:
-
Assay Preparation: Coat 96-well plates with a specific VEGFR-2 peptide substrate.
-
Reaction Mixture: Add recombinant human VEGFR-2 kinase domain, ATP, and varying concentrations of the quinoline compound or Sorafenib (positive control). Expert Insight: ATP must be added at its specific Km value to ensure competitive inhibition dynamics are accurately captured.
-
Incubation: Incubate the kinase reaction at 30°C for 45 minutes.
-
Detection: Add a generic anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP), followed by a colorimetric substrate (TMB).
-
Quantification: Stop the reaction with H2SO4 and read absorbance at 450 nm. Calculate the IC50 of kinase inhibition. Data Check: Properly engineered quinoline-isatin derivatives should show VEGFR-2 IC50 values in the nanomolar range (e.g., ~69 nM), closely mirroring Sorafenib's ~53.6 nM baseline[4].
Conclusion
Validating novel quinoline compounds requires a delicate balance of phenotypic screening and rigorous biochemical target validation. By structurally hybridizing quinolines and benchmarking them against clinical mainstays like Doxorubicin and Sorafenib, drug developers can identify potent lead candidates with superior selectivity and multi-pathway inhibition capabilities[3][4].
References
-
Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC - nih.gov -3
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC - nih.gov - 2
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - nih.gov - 1
-
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC - nih.gov - 4
-
Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC - nih.gov -5
Sources
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinoline-Based Kinase Inhibitors: A Mechanistic and Methodological Guide
Quinoline and carbonitrile-quinoline derivatives represent a cornerstone in the rational design of small-molecule tyrosine kinase inhibitors (TKIs). By competing with ATP at the catalytic cleft of kinases, these compounds block phosphorylation cascades essential for tumor proliferation, angiogenesis, and metastasis.
This guide provides an objective, data-driven comparison of three distinct quinoline-based inhibitors—Lenvatinib , Bosutinib , and Cabozantinib —evaluating their target specificities, comparative efficacies, and the rigorous experimental frameworks required to validate their pharmacodynamics in preclinical drug development.
Mechanistic Profiling & Target Specificity
While sharing a core quinoline-like scaffold, specific structural substitutions dictate the distinct kinome selectivity of these drugs. Understanding this target specificity is critical for predicting efficacy and overcoming acquired resistance mechanisms.
-
Bosutinib (SKI-606): A highly potent, orally bioavailable dual Src/Abl inhibitor[1]. Its 4-anilino-3-quinolinecarbonitrile structure allows it to effectively target SRC at nanomolar concentrations (IC50 = 1.2 nM) and ABL kinase (IC50 = 1 nM),. Causally, this dual inhibition makes Bosutinib uniquely positioned to overcome BCR-ABL-independent forms of resistance in chronic myelogenous leukemia (CML), as SRC family kinases are heavily implicated in disease progression[2].
-
Lenvatinib (E7080): A multi-kinase inhibitor primarily targeting VEGFR1-3 and FGFR1-4[3]. It demonstrates exceptional potency against VEGFR2 (IC50 = 3.0 nM) and FGFRs (Ki = 8–22 nM)[3],[4]. The dual inhibition of VEGFR and FGFR is a critical design feature; because FGFR activation often serves as a compensatory escape mechanism for tumors treated with VEGFR-only inhibitors, Lenvatinib effectively prevents this reactivation of angiogenesis[3],[4].
-
Cabozantinib (XL184): Characterized by its potent dual inhibition of MET (IC50 = 1.3 nM) and VEGFR2 (IC50 = 0.035 nM), alongside RET (IC50 = 5.2 nM)[5],[6]. This specific blockade is highly efficacious in disrupting the tumor microenvironment, as HGF/MET signaling is a primary driver of tumor invasiveness and a known mediator of resistance to pan-VEGFR inhibition[6],[7].
Quantitative Data: Comparative Kinase Inhibition Profile
| Inhibitor | Primary Kinase Targets | Biochemical Potency (IC50 / Ki) | Primary Disease Focus |
| Bosutinib | Src, BCR-ABL | Src: 1.2 nM ABL: 1.0 nM | Chronic Myelogenous Leukemia (CML), Neuroblastoma |
| Lenvatinib | VEGFR1-3, FGFR1-4 | VEGFR2: 3.0 nM FGFRs: 8–22 nM | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma |
| Cabozantinib | MET, VEGFR2, RET | MET: 1.3 nM VEGFR2: 0.035 nM | Advanced RCC, Medullary Thyroid Cancer, Gastric Cancer |
Signaling Pathways and Network Pharmacology
The efficacy of these inhibitors is rooted in their ability to disrupt specific downstream signaling networks. The diagram below illustrates the divergent pathways targeted by each compound.
Mechanistic pathways of quinoline-based inhibitors targeting specific receptor tyrosine kinases.
Experimental Methodologies: A Self-Validating Protocol System
To rigorously compare the efficacy of these quinoline-based inhibitors, researchers must employ a self-validating experimental workflow. This ensures that observed phenotypic changes (e.g., cell death) are causally linked to specific on-target kinase inhibition rather than non-specific compound toxicity.
Self-validating experimental workflow for assessing the efficacy of kinase inhibitors.
Step-by-Step Methodology
Step 1: Cell-Free Biochemical Kinase Assay (Target Validation)
-
Rationale: Establishes baseline intrinsic potency (IC50) without the confounding variables of cell permeability, protein binding, or efflux pumps. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes auto-fluorescence interference common with quinoline derivatives.
-
Protocol:
-
Incubate recombinant target kinases (e.g., VEGFR2, MET, Src) in a kinase buffer with varying concentrations of the inhibitor (10-point serial dilution from 0.1 nM to 10 μM).
-
Add ATP at the specific Km concentration for each kinase to ensure competitive inhibition dynamics are accurately measured.
-
Measure emission ratios and generate a dose-response curve to calculate the absolute IC50.
-
Step 2: Intracellular Target Modulation (Western Blotting)
-
Rationale: Confirms that the inhibitor reaches its intracellular target and successfully suppresses downstream signal transduction.
-
Protocol:
-
Culture target-specific cell lines (e.g., Hs746T for MET[8], HUVECs for VEGFR[4]).
-
Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC50 for 2-4 hours. Stimulate with the respective ligand (e.g., HGF for MET, VEGF for VEGFR2) for the final 15 minutes[8],[7].
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Probe for total and phosphorylated forms of the primary target (e.g., p-MET, p-VEGFR2) and downstream convergence effectors (p-ERK, p-AKT, p-STAT3)[8],[7].
-
-
Validation: A dose-dependent decrease in the p-Target/Total-Target ratio confirms on-target intracellular engagement.
Step 3: Phenotypic Efficacy Assays (Viability & Migration)
-
Rationale: Translates biochemical inhibition into functional cellular outcomes.
-
Protocol:
-
Validation Check: Correlate the cellular IC50 with the biochemical IC50. If the cellular IC50 is >100-fold higher than the biochemical IC50, it indicates poor cellular permeability or active efflux, requiring compound optimization.
Comparative Efficacy in Disease Models
The distinct target profiles of these inhibitors dictate their clinical utility and efficacy in specific pathological environments:
-
Overcoming TKI Resistance: Bosutinib's potent Src/Abl inhibition makes it highly effective against a broad panel of imatinib-resistant BCR-ABL mutants. By targeting both SRC and ABL, it bypasses the need for alternative signaling pathways that leukemic cells often exploit to survive first-generation TKIs[10].
-
Anti-Angiogenic Synergy: Lenvatinib's simultaneous blockade of VEGFR and FGFR prevents the compensatory angiogenesis often seen in solid tumors. In human umbilical vein endothelial cells (HUVECs), Lenvatinib potently suppresses both VEGF- and bFGF-induced tube formation, translating to massive reductions in microvessel density in vivo[4],[9].
-
Invasion and Metastasis: Cabozantinib's inclusion of MET inhibition directly targets the invasive phenotype. In MET-overexpressing gastric cancer and clear cell RCC models, cabozantinib nearly abolishes downstream ERK and STAT3 phosphorylation. This dual MET/VEGFR2 blockade significantly reduces tumor migration and overcomes the resistance typically mediated by HGF/MET signaling under pan-VEGFR inhibition[8],[6],[7].
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. dovepress.com [dovepress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MET Inhibition in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. ashpublications.org [ashpublications.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Arylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-arylquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-arylquinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from various studies, this document aims to elucidate the key structural features that govern the potency and selectivity of these compounds, offering valuable insights for the rational design of new therapeutic agents.
The 2-Arylquinoline Scaffold: A Versatile Pharmacophore
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in natural products and synthetic drugs. The introduction of an aryl group at the 2-position significantly enhances the structural diversity and biological activity of the quinoline core. This substitution allows for fine-tuning of the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. The general structure of a 2-arylquinoline derivative is depicted below, highlighting the key positions for substitution that influence its pharmacological profile.
Caption: Key molecular targets and cellular effects of anticancer 2-arylquinoline derivatives.
Several studies have identified specific molecular targets for these compounds. For example, certain derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). [1][2]Others have been found to inhibit topoisomerase or lysine demethylase (KDM) proteins. [3]
Comparative Analysis of Antimicrobial Activity
2-Arylquinoline derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity is still an active area of research, but some key trends have emerged.
Antibacterial Activity
The antibacterial spectrum and potency of 2-arylquinolines are influenced by the substituents on both rings.
-
Gram-Positive Bacteria: Derivatives with specific substitutions have shown good activity against Gram-positive bacteria like Staphylococcus aureus.
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli has also been reported, although often to a lesser extent.
-
Key Structural Features: The presence of a carbaldehyde group at the 3-position of the quinoline ring has been explored for antibacterial activity. [2]
Antifungal Activity
The antifungal potential of 2-arylquinolines has been investigated against various pathogenic fungi.
-
Plant Pathogenic Fungi: Certain 2-aryl-3,4-dihydroisoquinolin-2-ium salts, which are structurally related to 2-arylquinolines, have demonstrated significant antifungal activity against plant pathogenic fungi. [4]* Substituent Effects: The substitution pattern on the N-aryl ring and modifications on the isoquinoline core have been shown to significantly influence antifungal potency. [4]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC in µg/mL) of representative 2-arylquinoline and related derivatives against various microbial strains.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 2-Aryl-quinoline-3-carbaldehyde | E. coli | Varies | [2] |
| 2-Aryl-quinoline-3-carbaldehyde | S. aureus | Varies | [2] |
| 2-Aryl-dihydroisoquinolin-2-ium | Plant Pathogenic Fungi | Varies | [4] |
Note: Data on the antimicrobial activity of a systematic series of 2-arylquinolines is less abundant in the literature compared to anticancer studies.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of 2-arylquinoline derivatives are an emerging area of interest. These compounds have the potential to modulate inflammatory pathways and may offer new therapeutic options for inflammatory diseases.
-
Mechanism of Action: Some 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages. [5][6]* Key Structural Features: The presence of a 3,4,5-trimethoxyphenyl group at the 3-position of the quinoline ring appears to be favorable for anti-inflammatory activity. [5]
Experimental Protocols
General Synthesis of 2-Arylquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and versatile method for the preparation of quinolines. [7] Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)
-
A compound with a reactive α-methylene group (e.g., ethyl acetoacetate)
-
Acid or base catalyst (e.g., hydrochloric acid or potassium hydroxide)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the compound containing the reactive α-methylene group (1.1-1.5 equivalents).
-
Add a catalytic amount of the acid or base.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable aqueous solution (e.g., sodium bicarbonate for an acid catalyst).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylquinoline derivative. [7][8][9]
Caption: Simplified workflow of the Friedländer synthesis of 2-arylquinolines.
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][10] Materials:
-
Human cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Arylquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-arylquinoline derivatives in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound. [4][7][10]
Conclusion and Future Perspectives
The 2-arylquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. While the anticancer properties of these derivatives have been extensively studied, their potential as antimicrobial and anti-inflammatory agents warrants further investigation. Future research should focus on systematic SAR studies in these less-explored areas to unlock the full therapeutic potential of the 2-arylquinoline class of compounds. The development of derivatives with improved pharmacokinetic profiles and reduced off-target toxicity will be crucial for their successful translation into clinical candidates.
References
- BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.
- El-Sayed, M. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372.
- Meléndez, C. M., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. BenchChem.
- ResearchGate. (n.d.). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
- Geng, H., et al. (2016). Synthesis, bioactivity and structure-activity relationships of new 2-aryl-8-OR-3,4-dihydroisoquinolin-2-iums salts as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2413-2417.
- BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- Badwaik, H., et al. (2011). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. Asian Journal of Research in Chemistry, 4(6), 893-896.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Kumar, A., & Narasimhan, B. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(39), 5279-5303.
- Chen, Y.-L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162.
- El-Sayed, M. A., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. eScholarship.
- Tzeng, C.-C., et al. (2019).
- Zhou, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship of New 2-Aryl-3,4-dihydro-β-carbolin-2-ium Salts as Antifungal Agents. Journal of Agricultural and Food Chemistry, 64(17), 3348-3356.
- Solanki, S., et al. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Medicine, 9(6), 27-35.
- University of Chemistry and Technology, Prague. (n.d.).
- Valderrama, J. A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(12), 4785.
- Tzeng, C.-C., et al. (2019).
- Chilin, A., et al. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(21), 8565-8568.
- Chu, D. T., et al. (1991). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Journal of Medicinal Chemistry, 34(5), 1647-1652.
- Zhu, Y., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114757.
- Malasala, S., et al. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 15(1), 31-43.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of 2-acylquinolines based on an aza-vinylogous Povarov reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, bioactivity and structure-activity relationships of new 2-aryl-8-OR-3,4-dihydroisoquinolin-2-iums salts as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages [mdpi.com]
- 6. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synergistic I2/Amine Promoted Povarov-Type Reaction for the Synthesis of 2-Acyl-3-aryl(alkyl)quinolines Using Aryl(alkyl)acetaldehydes as Alkene Surrogates [organic-chemistry.org]
Benchmarking Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate Against Established PCSK9 Inhibitors: A Comprehensive Technical Guide
Executive Summary
The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) revolutionized the management of hypercholesterolemia. PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR), targeting it for lysosomal degradation and thereby increasing circulating LDL cholesterol (LDL-C)[1].
While monoclonal antibodies (mAbs) like Alirocumab and Evolocumab are highly effective, their high cost and requirement for subcutaneous injection have driven the search for orally bioavailable small molecules[2]. This guide benchmarks methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate —a proof-of-concept small molecule known in the literature as Compound 3f —against established PCSK9 inhibitors. By interacting with a cryptic binding groove on PCSK9, Compound 3f represents a critical milestone in overcoming the notoriously flat and featureless PCSK9-LDLR protein-protein interaction (PPI) interface[3].
The Mechanistic Paradigm: mAbs vs. Small Molecules
The primary challenge in small-molecule PCSK9 inhibition is the ~500 Ų EGF-A binding surface, which lacks the deep pockets typical of traditional small-molecule targets[4].
-
Monoclonal Antibodies (mAbs): Drugs like Alirocumab operate via direct steric hindrance. They bind directly to the EGF-A interacting site on the catalytic domain of PCSK9, physically blocking LDLR engagement[2].
-
Compound 3f (Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate): Discovered via computational screening and medicinal chemistry optimization, this quinoline derivative operates allosterically. It binds to a cryptic groove proximal to the LDLR-binding interface, inducing a conformational shift that antagonizes LDLR binding with an IC50 of 537 nM[3].
Figure 1: Mechanistic pathways of PCSK9-LDLR interaction and distinct points of pharmacological inhibition.
Quantitative Benchmarking
To objectively evaluate Compound 3f, we must benchmark its pharmacological profile against both its optimized successor (NYX-PCSK9i) and FDA-approved clinical standards.
| Inhibitor | Chemical Modality | Target Mechanism | Binding Affinity / IC50 | Route of Administration | Clinical Status |
| Compound 3f | Small Molecule (Quinoline) | PCSK9 Cryptic Groove (Allosteric) | 537 nM[3] | Subcutaneous (in murine models) | Preclinical (Proof-of-Concept) |
| NYX-PCSK9i | Small Molecule (Analog) | PCSK9 Cryptic Groove (Allosteric) | 323 nM[4] | Oral | Preclinical (Optimized Lead) |
| Alirocumab | Monoclonal Antibody | PCSK9 EGF-A Interface (Steric) | < 1 nM[2] | Subcutaneous | FDA Approved |
| Inclisiran | siRNA | PCSK9 mRNA Translation | N/A (Gene Silencing) | Subcutaneous | FDA Approved |
Data Synthesis: While Compound 3f lacks the picomolar potency of mAbs, its sub-micromolar IC50 proved that small-molecule disruption of PCSK9 is therapeutically viable, ultimately paving the way for the orally bioavailable analog NYX-PCSK9i[4],[3].
Experimental Methodologies & Validation Protocols
As an application scientist, ensuring robust, self-validating assay design is paramount. Small molecules like quinolines often exhibit autofluorescence, which can yield false positives in standard colorimetric or fluorescent assays. The following workflows detail the causal logic behind our preferred benchmarking protocols.
Protocol 1: TR-FRET PCSK9-LDLR Biochemical Binding Assay
Purpose: To quantify the IC50 of Compound 3f without interference from compound autofluorescence. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) donor. Europium has a long emission half-life (milliseconds), allowing us to introduce a time delay before measurement. This time-gating completely filters out the short-lived autofluorescence (nanoseconds) typical of small organic molecules, ensuring the calculated IC50 is a true reflection of target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 6x His-tagged human PCSK9 and biotinylated LDLR EGF-A domain in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Compound Incubation: Serially dilute Compound 3f (from 10 µM to 1 nM) and incubate with 10 nM His-PCSK9 for 30 minutes at room temperature to allow access to the cryptic binding groove.
-
Complex Formation: Add 20 nM Biotin-LDLR to the microplate wells.
-
Fluorophore Addition: Add Europium-conjugated anti-His antibody (Donor) and Streptavidin-Allophycocyanin (APC, Acceptor). Incubate for 1 hour.
-
Detection: Read the plate using a time-resolved fluorometer. Excite at 340 nm; measure emission at 615 nm (Eu) and 665 nm (APC) after a 100 µs delay.
-
Analysis: Calculate the TR-FRET ratio (665/615 nm) and plot against the log of compound concentration to derive the IC50.
Protocol 2: Ex Vivo LDLR Surface Expression Rescue Assay
Purpose: To validate that the biochemical disruption observed in Protocol 1 translates to functional LDLR rescue on the cell surface. Causality: We utilize HepG2 cells because they endogenously express high levels of LDLR. Furthermore, we challenge the cells with the PCSK9-D374Y mutant rather than wild-type PCSK9. The D374Y gain-of-function mutant has a ~25-fold higher affinity for LDLR. If Compound 3f can rescue LDLR in the presence of D374Y, it demonstrates a highly robust allosteric disruption capable of overcoming severe pathological phenotypes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at 5×104 cells/well in DMEM + 10% FBS. Incubate overnight.
-
Starvation: Wash cells and switch to lipoprotein-deficient serum (LPDS) for 24 hours to upregulate endogenous LDLR expression.
-
Treatment: Pre-incubate 3 µg/mL recombinant PCSK9-D374Y with varying concentrations of Compound 3f (or Alirocumab as a positive control) for 1 hour. Apply the mixture to the HepG2 cells for 4 hours at 37°C.
-
Staining: Harvest cells using enzyme-free dissociation buffer to preserve surface receptors. Wash with cold PBS and incubate with Anti-LDLR-Phycoerythrin (PE) conjugated antibody for 30 minutes on ice.
-
Flow Cytometry: Acquire data using a flow cytometer (e.g., BD FACSCanto). Gate for live single cells and quantify the Median Fluorescence Intensity (MFI) of the PE channel to determine LDLR surface density.
Figure 2: Sequential high-throughput screening and validation workflow for small-molecule PCSK9 inhibitors.
Evolutionary Trajectory: From Compound 3f to NYX-PCSK9i
While methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (Compound 3f) successfully demonstrated a ~10% reduction in plasma cholesterol in wild-type mice, its utility was limited by poor oral bioavailability ( F=0.527% ), necessitating subcutaneous injection[4],[3].
This limitation triggered an extensive medicinal chemistry campaign, culminating in the development of NYX-PCSK9i . By optimizing the quinoline scaffold, researchers improved the IC50 to 323 nM and achieved significant oral bioavailability. In APOE*3-Leiden.CETP hyperlipidemic mice, oral administration of NYX-PCSK9i resulted in a dose-dependent decrease in plasma total cholesterol by up to 57%, effectively bridging the gap between small-molecule convenience and mAb-like efficacy[4],[5].
References
-
A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove PubMed / Bioorganic & Medicinal Chemistry [Link]
-
A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo PMC - National Institutes of Health[Link]
-
PCSK9 Inhibitors - StatPearls NCBI Bookshelf - NIH[Link]
-
Lowering serum lipids via PCSK9-targeting drugs: current advances and future perspectives AME Publishing Company[Link]
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Strategic Guide to De-risking Novel Therapeutics: Assessing Off-Target Effects of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more critical. The journey from a promising hit to a clinically viable candidate is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. These unintended molecular interactions are a primary driver of compound attrition, leading to unforeseen toxicities and a significant waste of resources. This guide provides a comprehensive, technically-grounded framework for the systematic assessment of off-target liabilities for a novel compound of interest: methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate .
This molecule possesses two key structural motifs: a carbamate group, known for its potential to inhibit serine hydrolases like acetylcholinesterase (AChE), and a 2-substituted quinoline core, a privileged scaffold in medicinal chemistry that frequently interacts with a variety of protein targets, including kinases.[1][2][3] Given this structural composition, a multi-tiered and integrated screening strategy is not just recommended; it is imperative for building a robust safety profile and making informed decisions in lead optimization.
This guide is structured as a strategic screening cascade, moving from broad, predictive in silico methods to highly specific in vitro assays and finally to holistic, cell-based phenotypic screens. We will compare the hypothetical profile of our compound of interest with well-characterized molecules: Rivastigmine and Carbaryl as carbamate comparators, and Bosutinib , a quinoline-based kinase inhibitor, to provide context and a benchmark for data interpretation.
Tier 1: In Silico Profiling - The Predictive Foundation
Before committing to resource-intensive wet lab experiments, a thorough in silico analysis is the logical first step. Computational tools leverage vast databases of known ligand-target interactions to predict the most probable off-targets based on structural similarity to our query molecule.[4][5][6] This predictive approach allows us to anticipate potential liabilities and prioritize our experimental resources effectively.
Recommended Tool: SwissTargetPrediction
SwissTargetPrediction is a robust, freely accessible web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures.[5][6][7]
Workflow for In Silico Target Prediction:
Caption: Workflow for in silico off-target prediction using SwissTargetPrediction.
Predicted Target Classes for Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate:
Based on its structural features, we can anticipate predictions in the following classes:
-
Enzymes: Primarily serine hydrolases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) due to the carbamate moiety.
-
Kinases: The quinoline scaffold is a known ATP-mimetic and may show similarity to ligands of various kinases (e.g., Src family, ABL).[4][8]
-
G-protein coupled receptors (GPCRs): A common target class for many small molecules.
-
Ion Channels: Another potential liability class for quinoline-containing compounds.[9]
Tier 2: In Vitro Profiling - Targeted Validation and Broad Screening
The predictions from our in silico analysis must be experimentally validated. This tier involves a two-pronged approach: first, confirming the predicted on-target activity (AChE inhibition), and second, screening against broad panels of common off-target families.
On-Target/Primary Off-Target Assessment: Acetylcholinesterase Inhibition
The carbamate group strongly suggests that the primary, and potentially most potent, biological activity will be the inhibition of acetylcholinesterase. This could be a desired on-target effect or a significant off-target liability depending on the therapeutic indication.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [10][11][12]
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
AChE enzyme solution (e.g., from electric eel) at a final concentration of 0.1 U/mL.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
Test compound and comparators (Rivastigmine, Carbaryl) serially diluted in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound dilution, and 10 µL of AChE solution.
-
Incubate the plate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI substrate.
-
Immediately measure the absorbance at 412 nm kinetically over 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Comparative Data Table (Hypothetical Data):
| Compound | Target Enzyme | IC50 (nM) |
| Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | Acetylcholinesterase (AChE) | 150 (Hypothetical) |
| Rivastigmine (Comparator) | Acetylcholinesterase (AChE) | 4.3 - 4150[12][13][14] |
| Rivastigmine (Comparator) | Butyrylcholinesterase (BChE) | 31 - 238[10][13] |
| Carbaryl (Comparator) | Acetylcholinesterase (AChE) | 13.6[15] |
| Bosutinib (Comparator) | Acetylcholinesterase (AChE) | >10,000 |
This table illustrates how the on-target potency of the novel compound can be benchmarked against established molecules.
Broad Off-Target Liability Screening
To proactively identify unintended interactions, it is crucial to screen the compound against a panel of targets known to be associated with adverse drug reactions. Commercial services offer standardized panels for this purpose. A common choice is a safety panel that includes a diverse set of receptors, ion channels, transporters, and enzymes.
Recommended Approach: Safety Panel Screening (e.g., Eurofins Safety47, Reaction Biology InVEST Panel)
These panels typically assess the ability of a compound (usually at a fixed concentration, e.g., 10 µM) to inhibit or bind to a wide range of targets.
Workflow for Broad Off-Target Panel Screening:
Caption: General workflow for broad off-target liability panel screening.
Comparative Data Table (Hypothetical Hits at 10 µM):
| Compound | Target Class | Off-Target Hit Example | % Inhibition at 10 µM |
| Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | Kinase | Src Family Kinase (e.g., LYN) | 65% (Hypothetical) |
| Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | Ion Channel | hERG | 30% (Hypothetical) |
| Rivastigmine (Comparator) | - | Generally clean at 10 µM | <20% on most targets |
| Carbaryl (Comparator) | - | Primarily AChE specific | <20% on most non-AChE targets |
| Bosutinib (Comparator) | Kinase | SRC, ABL | >95%[4][8] |
| Bosutinib (Comparator) | Kinase | KIT, PDGFR | <20%[4][11] |
This comparative analysis helps to contextualize the off-target "hits". A hit on a kinase like LYN for our quinoline-containing compound would not be entirely unexpected and warrants follow-up, while a significant hERG signal would be a major safety concern.
Tier 3: Phenotypic Screening - A Holistic View of Cellular Effects
While target-based assays are essential for mechanistic understanding, they do not capture the full complexity of a compound's effects on a living system. Phenotypic screening bridges this gap by assessing the global impact of a compound on cellular characteristics, or phenotypes.[16][17] This approach is target-agnostic and can uncover unexpected mechanisms of action and toxicity.
General Cytotoxicity Assessment
A fundamental first step in phenotypic screening is to determine the concentration range at which the compound exhibits general cytotoxicity. This provides a therapeutic window relative to the desired on-target activity.
Experimental Protocol: Cell Viability Assay (e.g., MTT or LDH release)
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and comparators for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (LDH example):
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH assay reagent mixture.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
A positive control for maximum LDH release (cell lysis buffer) and a negative control (untreated cells) should be included.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Comparative Data Table (Hypothetical Data):
| Compound | Cell Line | CC50 (µM) | Selectivity Index (CC50 / AChE IC50) |
| Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate | HepG2 | 25 (Hypothetical) | 167 |
| Rivastigmine (Comparator) | Various | >50 [Generally low cytotoxicity] | >120 (using 415nM IC50) |
| Carbaryl (Comparator) | Various | ~10-50 (Varies by cell type) | ~735 - 3676 |
| Bosutinib (Comparator) | K562 | ~0.1 | N/A |
The Selectivity Index (SI) is a critical parameter. A higher SI suggests that the compound's cytotoxic effects occur at concentrations significantly higher than those required for its primary biological activity, indicating a potentially safer therapeutic window.
High-Content Imaging and Analysis
For a deeper, unbiased assessment, high-content screening (HCS) can be employed. This technology uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously, creating a unique "fingerprint" for a compound's activity.[13]
Workflow for High-Content Phenotypic Screening:
-
Assay Setup: Treat cells (e.g., U2OS) with the compound of interest and comparators.
-
Staining: After incubation, stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Image Acquisition: Use an automated high-content imaging system to capture images from each well.
-
Image Analysis: Employ sophisticated software to extract hundreds of quantitative features from each cell, such as cell size, shape, texture, and fluorescence intensity and distribution.
-
Data Interpretation: Use machine learning algorithms to compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. This can reveal unexpected off-target effects or new on-target biology.[17]
Conclusion and Strategic Path Forward
The systematic assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel molecule like methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate , with its dual carbamate and quinoline functionalities, a proactive and integrated screening strategy is essential.
This guide outlines a logical, three-tiered cascade:
-
In Silico Prediction: To forecast potential liabilities and guide experimental design.
-
In Vitro Validation: To confirm predicted on-target activity (AChE inhibition) and broadly screen for common safety-related off-targets.
-
Phenotypic Assessment: To understand the compound's global cellular impact and determine its therapeutic window.
By systematically generating and analyzing data within this framework, and by continually comparing the emerging profile of our compound of interest against well-characterized benchmarks, researchers can build a comprehensive understanding of its biological activities. This knowledge is paramount for mitigating risks, optimizing chemical structures to enhance selectivity, and ultimately, increasing the probability of successfully advancing a safe and effective therapeutic candidate.
References
-
Cayman Chemical. Carbaryl (CAS 63-25-2) Product Information.
-
Jann, M. W. (2000). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PMC.
-
R&D Systems. Rivastigmine tartrate | Cholinesterase Inhibitors: Tocris Bioscience.
-
Selleck Chemicals. Rivastigmine | AChR inhibitor | CAS 123441-03-2.
-
O'Hare, T., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. PubMed.
-
APExBIO. Rivastigmine - Cholinesterase Inhibitor for Neuroscience Research.
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
-
BenchChem. Head-to-Head Comparison: AChE-IN-44 and Rivastigmine in Focus.
-
Gäken, J., et al. (2009). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. PMC.
-
ASH Publications. (2008). Effects of Bosutinib (SKI-606) in CML: Kinase Target Profile, Effects on BCR/ABL Mutants, and Synergism with Dasatinib in T315I+ Cells.
-
Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency.
-
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role.
-
Abcam. Cell viability assays.
-
Revvity. Phenotypic Screening.
-
ResearchGate. (2025). Effect of (a) carbaryl and (b) carbofuran from 0.01 to 100 µg/mL on...
-
Vankayalapati, H., et al. (2010). Bosutinib in the management of chronic myelogenous leukemia. PMC.
-
Toumi, H., et al. (2016). Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera). ResearchGate.
-
bio.tools. SwissTargetPrediction.
-
EXTOXNET. (1996). CARBARYL - EXTOXNET PIP.
-
Sierra Club Canada. Carbaryl Fact Sheet.
-
PubMed. Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera).
-
NIH. (2023). Rivastigmine - StatPearls - NCBI Bookshelf.
-
Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. PMC.
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC.
-
Takara Bio. Cell viability and proliferation measurement.
-
MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction.
-
Winblad, B., et al. (2007). Rivastigmine in the treatment of patients with Alzheimer's disease. PMC.
-
Birks, J. S., & Harvey, R. J. (2018). Rivastigmine for Alzheimer's disease. PMC.
-
Grossberg, G. T., & Sadowsky, C. H. (2010). Drug Profile: Transdermal Rivastigmine Patch in the Treatment of Alzheimer Disease. PMC.
-
Abcam. (2025). LDH assay kit guide: Principles and applications.
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
-
Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
-
Aly, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
-
ResearchGate. (2025). (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
-
Basilicata, M. G., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
-
Adebayo, I. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
Sources
- 1. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. epa.gov [epa.gov]
- 4. mediabros.store [mediabros.store]
- 5. An In-depth Analysis of Rivastigmine Tartrate's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 6. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Carbaryl | CAS 63-25-2 | Cayman Chemical | Biomol.com [biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. fs.usda.gov [fs.usda.gov]
- 14. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Definitive Guide to the Proper Disposal of Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
For professionals engaged in the advanced stages of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate. Our focus is not merely on procedural instruction but on fostering a deep understanding of the chemical principles that govern these safety measures, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: A Tripartite Chemical Profile
-
Quinoline Derivatives: Compounds containing a quinoline scaffold are often biologically active and can present significant health hazards. Many are classified as toxic if swallowed or in contact with skin, can cause serious eye irritation, and are suspected of causing genetic defects.[1][2] Furthermore, they are frequently noted for their high toxicity to aquatic life with long-lasting effects.[2][3]
-
Chlorinated Aromatic Compounds: This class of chemicals is recognized for its environmental persistence and potential for bioaccumulation.[4] The presence of a chloro-substituent on the phenyl ring increases the compound's stability and potential toxicity. Disposal methods for these compounds are carefully regulated to prevent environmental contamination.[4][5] High-temperature incineration is a common and effective disposal method for chlorinated organic wastes, as it can break down the stable aromatic structure.[6]
-
Carbamate Compounds: Carbamates are a class of compounds for which the U.S. Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) and treatment standards.[7][8] Wastes containing carbamates are often designated as hazardous and must be managed according to these regulations.[8]
Table 1: Inferred Hazard Classification
| Hazard Category | GHS Classification (Anticipated) | Associated Risks |
| Acute Toxicity (Oral, Dermal) | Category 3 / 4 | Toxic or harmful if swallowed or in contact with skin.[3][9] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[10][11] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[2] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[11][12] |
| Hazardous to the Aquatic Environment | Acute 1 / Chronic 1 | Very toxic to aquatic life with long lasting effects.[1][2][13] |
Given this composite profile, methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate must be handled and disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate waste. This workflow is designed to comply with regulations set forth by agencies such as the EPA and to align with standard laboratory safety practices.[14][15]
Step 1: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect for any signs of degradation or perforation before use.[1]
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Lab Coat: A full-length laboratory coat is required to protect against skin contact.[3]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[15] Waste should be accumulated at or near its point of generation, in an area under the direct control of laboratory personnel, often referred to as a Satellite Accumulation Area (SAA).[14][16]
-
Solid Waste:
-
Collect unused or expired solid methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, contaminated weighing papers, pipette tips, and contaminated gloves in a dedicated, leak-proof hazardous waste container.[1]
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Solutions containing dissolved methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate (e.g., from experimental workups or solvent rinses) must be collected in a separate, dedicated hazardous liquid waste container.[3]
-
Crucially, do not mix this waste stream with other incompatible wastes. Carbamates can react with strong acids, bases, and reducing agents.[17] Halogenated solvent waste should generally be kept separate from non-halogenated solvent waste.[18]
-
-
Decontamination Rinsate:
-
Glassware and equipment that have come into contact with the compound must be decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone or ethanol).
-
This rinsate is now considered hazardous liquid waste and must be collected in the designated liquid waste container.[3]
-
Step 3: Container Management and Labeling
Proper container selection and labeling are mandated by regulatory bodies and are essential for safety and compliance.[14][15]
-
Container Condition: All waste containers must be in good condition, free from leaks or damage, and must have a secure, tight-fitting lid.[14] The container must be kept closed at all times except when adding waste.[14]
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate" . Do not use abbreviations or chemical formulas.[14]
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[16]
-
The approximate percentage of the chemical in the waste, if mixed with solvents.
-
Step 4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area, such as a chemical fume hood or a designated secondary containment tray.[19]
-
Ensure incompatible waste types are segregated, using physical barriers if necessary.[15]
-
The laboratory must adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[16]
Step 5: Arranging for Final Disposal
The ultimate disposal of hazardous waste must be carried out by professionals.
-
When the waste container is approaching full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][14]
-
Do not pour any amount of this chemical, solid or liquid, down the drain or dispose of it in regular trash.[2][15] This is illegal and poses a significant threat to the environment.
-
Final disposal will likely involve high-temperature incineration, which is an effective method for destroying chlorinated aromatic compounds.[3][6]
Logical Framework for Disposal Decisions
The decision-making process for handling waste containing methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can be visualized as a clear, logical flow. This ensures that all safety and regulatory checkpoints are met.
Caption: Disposal workflow for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a significant amount of dust, evacuate the lab. Restrict access to the spill area.[20]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
PPE: Do not attempt cleanup without the appropriate PPE, including a respirator if dust is airborne.
-
Containment: For liquid spills, absorb the material using an inert absorbent like vermiculite, sand, or earth.[20] Do not use combustible materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collection: Place all contaminated absorbent and spilled material into a labeled hazardous waste container.[20]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.
By adhering to this guide, researchers and drug development professionals can ensure that the entire lifecycle of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Hitchman, M. L., & Spackman, T. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews.
- BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
- U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. Culture of Safety Stream.
- Safety Data Sheet. (2024). Carbamate Pesticides Standard (1X1 mL).
- Penta. (2025). Quinoline - SAFETY DATA SHEET.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- NextSDS. (n.d.). 2-METHYL-8-QUINOLYL N-(4-CHLOROPHENYL)CARBAMATE — Chemical Substance Information.
- Southern Illinois University. Chemical Waste Management Guide. Center for Environmental Health and Safety.
- Safety Data Sheet. (2020). Methyl carbamate.
- GovInfo. (1995). Federal Register / Vol. 60, No. 27 / Thursday, February 9, 1995 / Rules and Regulations.
- European Chemicals Agency. (n.d.). Guidance on exposure assessment for the waste stage.
- Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. DOI:10.1039/CS9952400423.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. Carbamates Waste Compatibility.
- European Chemicals Agency. (n.d.). Understanding Waste Framework Directive. ECHA - European Union.
- European Chemicals Agency. (2020). Guidance on the compilation of safety data sheets.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- European Chemicals Agency. (2021). Hexyl salicylate. ECHA CHEM.
- Key Organics. (2017). Safety Data Sheet.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- lookchem. (n.d.). 3-methylphenyl (4-chlorophenyl)carbamate Safety Data Sheets(SDS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nextsds.com [nextsds.com]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. 3-methylphenyl (4-chlorophenyl)carbamate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. calpaclab.com [calpaclab.com]
- 18. cehs.siu.edu [cehs.siu.edu]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
This document provides a comprehensive guide to the safe handling of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, a novel compound for which a specific Safety Data Sheet (SDS) may not be readily available. The recommendations herein are synthesized from the known hazard profiles of its core structural components: the quinoline moiety and the carbamate functional group. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment: A Tale of Two Moieties
The risk profile of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is best understood by examining its constituent parts. This compound is a chimera of a quinoline derivative and a methyl carbamate, each presenting a distinct set of potential hazards.
-
The Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds. Toxicological data on the parent compound, quinoline, indicate it can be irritating to the eyes, skin, and respiratory tract.[1] High or chronic exposure presents more severe risks, including potential liver damage and carcinogenicity, as demonstrated in animal studies.[1]
-
The Carbamate Group: Carbamates are a class of organic compounds that warrant cautious handling. Methyl carbamate, a related analogue, is classified as a substance that causes serious eye irritation and is suspected of causing cancer.[2][3][4][5] Furthermore, some carbamates can be absorbed through the skin, making dermal protection a critical consideration.[6][7]
Table 1: Summary of Potential Hazards
| Hazard Class | Potential Effect | Associated Moiety |
|---|---|---|
| Acute Toxicity | Skin, eye, and respiratory irritation.[1] | Quinoline, Carbamate |
| Chronic Toxicity | Suspected carcinogen.[1][3] | Quinoline, Carbamate |
| Organ-Specific | Potential for liver damage.[1] | Quinoline |
| Sensitization | Possible skin sensitization upon repeated contact. | Both |
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant, unlined nitrile, neoprene, or butyl rubber gloves.[8] | To prevent skin contact, a primary route of exposure. Inspect gloves for integrity before each use.[6] |
| Eye & Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[2] A face shield must be worn over goggles during procedures with a high risk of splashing.[9] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin & Body Protection | A chemical-resistant laboratory coat.[7] Closed-toe shoes and long pants are mandatory. | Minimizes skin exposure. Standard cotton lab coats may not offer sufficient protection.[7] |
| Respiratory Protection | Not required when handling small quantities within a certified chemical fume hood. For procedures that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with P3 filters is required.[2] | To prevent inhalation of airborne particles, which can cause respiratory irritation.[1] |
Caption: PPE selection workflow based on the specific laboratory task.
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an emergency eyewash station and safety shower are immediately accessible.[2]
-
Weighing: If handling the compound as a solid, conduct all weighing operations within the fume hood or a suitable ventilated enclosure to prevent the generation and inhalation of dust.[2]
-
Manipulation: Avoid all contact with eyes, skin, and clothing.[2] Use compatible spatulas and glassware. Grounding equipment may be necessary to prevent static discharge if handling fine powders.[2]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after completing work.[8][10] Do not eat, drink, or smoke in the laboratory area.[2][8] Contaminated clothing should be removed immediately and decontaminated before reuse.[1][2]
Chemical Waste Disposal Plan
All materials contaminated with methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate must be treated as hazardous waste.[7]
-
Classification: This compound and its associated waste fall under the category of hazardous chemical waste.[11]
-
Segregation: Do not mix this waste stream with incompatible chemicals. Specifically, keep acidic waste separate from any cyanide or sulfide-containing waste streams.[12]
-
Containment:
-
Solid Waste: Collect all contaminated solids (e.g., pipette tips, weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.[7][11] The container must be made of a compatible material.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, labeled, and chemical-resistant hazardous waste container.[7][13]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard pictograms.[11][14]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[11][15] Never dispose of this chemical down the drain or in the regular trash.[11]
Emergency Response Protocols
Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work.
Caption: Logical workflow for responding to a chemical spill.
Table 3: Emergency Procedures for Accidental Exposure
| Exposure Route | Immediate Action | Follow-Up |
|---|---|---|
| Skin Contact | Immediately remove all contaminated clothing.[14] Vigorously flush the affected skin with copious amounts of water and soap for at least 15 minutes.[1][10][16] | Seek immediate medical attention.[14] Provide medical personnel with information about the compound. |
| Eye Contact | Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open to ensure complete rinsing.[10][14] Remove contact lenses if present and easy to do.[1][10] | Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Move the affected person to fresh air immediately.[10][14] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[1][10] | Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[10][17] | Seek immediate medical attention. Call a poison control center.[16] |
References
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Quinoline Safety Sheet. University of Louisville. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
Personal Protection for the Applicator and Worker Module. PennState Extension. [Link]
-
Safety Data Sheet: Methyl carbamate. Carl Roth. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Standard Operating Procedures Waste Handling & Disposal. The Prashant Kamat lab at the University of Notre Dame. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Safe Laboratory Waste Handling to Reduce Emissions. CP Lab Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. chemos.de [chemos.de]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. calpaclab.com [calpaclab.com]
- 14. media.clemson.edu [media.clemson.edu]
- 15. unsw.edu.au [unsw.edu.au]
- 16. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
